molecular formula C8H5F2NO4 B1428778 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid CAS No. 770719-22-7

2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Cat. No.: B1428778
CAS No.: 770719-22-7
M. Wt: 217.13 g/mol
InChI Key: TVRVWDBXMJDAKV-UHFFFAOYSA-N
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Description

2-(2,5-Difluoro-4-nitrophenyl)acetic Acid is a useful research compound. Its molecular formula is C8H5F2NO4 and its molecular weight is 217.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2,5-difluoro-4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-5-3-7(11(14)15)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRVWDBXMJDAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(2,5-Difluoro-4-nitrophenyl)acetic acid, a valuable fluorinated building block for pharmaceutical and materials science research. The core of this document focuses on a robust and well-documented method proceeding via a malonic ester synthesis, starting from commercially available precursors. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding outcome. Furthermore, alternative theoretical approaches are explored to offer a broader perspective for researchers in the field. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize or utilize this and structurally related compounds.

Introduction: The Significance of Fluorinated Phenylacetic Acids

Phenylacetic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1] The strategic introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved receptor binding affinity.[2] The target molecule, this compound, combines the phenylacetic acid motif with two fluorine atoms and a versatile nitro group. The nitro group not only influences the electronic properties of the aromatic ring but also serves as a synthetic handle for further functionalization, most commonly through its reduction to an amine.[2] Consequently, this compound represents a key intermediate for accessing a diverse range of complex molecules for drug discovery and development.

Primary Synthetic Strategy: The Malonic Ester Route

The most direct and well-documented method for preparing this compound utilizes a classical malonic ester synthesis. This approach is advantageous due to the use of readily available starting materials and the generally high yields achieved. A key patent outlines this pathway, which involves two primary transformations: a nucleophilic aromatic substitution followed by hydrolysis and decarboxylation.[3]

Logical Workflow of the Malonic Ester Synthesis

Synthesis_Workflow Start Starting Materials Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 2,4,5-Trifluoronitrobenzene + Diethyl Malonate + Strong Base Intermediate Diethyl 2,5-difluoro-4- nitrophenylmalonate Step1->Intermediate Formation of C-C bond Step2 Step 2: Hydrolysis & Decarboxylation Intermediate->Step2 Aqueous Acid/Base Product 2-(2,5-Difluoro-4- nitrophenyl)acetic Acid Step2->Product Final Product Alpha_Arylation_Workflow ArylHalide 1-Bromo-2,5-difluoro- 4-nitrobenzene Coupling Pd-Catalyzed Cross-Coupling ArylHalide->Coupling EsterEnolate Ester Enolate (e.g., from tert-Butyl Acetate) EsterEnolate->Coupling LiHMDS base, Pd(OAc)₂, Ligand EsterProduct tert-Butyl 2-(2,5-difluoro- 4-nitrophenyl)acetate Coupling->EsterProduct Hydrolysis Acidic Hydrolysis EsterProduct->Hydrolysis e.g., TFA FinalProduct Final Product Hydrolysis->FinalProduct

References

A Technical Guide to the Chemical Properties and Applications of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract: This document provides a comprehensive technical overview of 2-(2,5-Difluoro-4-nitrophenyl)acetic acid (CAS No. 770719-22-7), a highly functionalized aromatic carboxylic acid. By dissecting its physicochemical properties, synthesis, core reactivity, and spectroscopic characteristics, this guide serves as a critical resource for researchers in medicinal chemistry and drug development. We explore the compound's strategic importance as a versatile building block, where the interplay of its difluoro and nitro-substituted phenyl ring with the acetic acid moiety offers a unique platform for synthesizing novel chemical entities. The causality behind its reactivity and the practical applications of its structural features are examined to provide field-proven insights for laboratory and development settings.

Compound Identification and Physicochemical Properties

This compound is a substituted phenylacetic acid derivative. The presence of two electron-withdrawing fluorine atoms and a nitro group on the aromatic ring significantly influences the molecule's electronic properties, acidity, and reactivity.

Caption: Chemical structure of this compound.

Table 1: Core Compound Identifiers

Identifier Value
IUPAC Name This compound
Synonyms (2,5-difluoro-4-nitrophenyl)acetic acid; Benzeneacetic acid, 2,5-difluoro-4-nitro-[1]
CAS Number 770719-22-7[1]
Molecular Formula C₈H₅F₂NO₄[1]

| Molecular Weight | 217.128 g/mol [1] |

Table 2: Physicochemical Data

Property Value Rationale & Scientific Insight
pKa 3.38 ± 0.10 (Predicted)[1] The acidity of the carboxylic acid is significantly increased (pKa lowered) due to the strong inductive electron-withdrawing effects of the two fluorine atoms and the nitro group on the phenyl ring. This enhances the stability of the carboxylate conjugate base.
Physical Appearance White to light yellow powder/crystal Inferred from analogous compounds like 5-Fluoro-2-nitrophenylacetic acid[2] and 4-Nitrophenylacetic acid[3]. The nitro-aromatic system often imparts a yellowish color.

| Storage | Sealed in dry, Room Temperature[1] | The compound is stable under normal conditions. Storage in a dry environment is crucial to prevent potential slow hydrolysis or degradation, and sealing protects it from atmospheric moisture. |

Synthesis and Reactivity

The synthesis of this compound leverages the reactivity of highly halogenated nitroaromatics. Its subsequent reactions are dictated by the three key functional groups: the nitro group, the carboxylic acid, and the activated aromatic ring.

2.1 Synthesis Pathway

A documented route to this compound involves the condensation of a trifluoronitrobenzene precursor with diethyl malonate, followed by hydrolysis and decarboxylation. This method is effective because the nitro group strongly activates the para-positioned fluorine for nucleophilic aromatic substitution.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2,4,5-Trifluoronitrobenzene[4]

  • Condensation: 2,4,5-Trifluoronitrobenzene is reacted with diethyl malonate in the presence of a base (e.g., sodium ethoxide) in an appropriate solvent like ethanol. The base deprotonates the diethyl malonate, forming a nucleophile that attacks the carbon bearing the fluorine atom para to the nitro group, displacing it.

  • Hydrolysis & Decarboxylation: The resulting diethyl 2,5-difluoro-4-nitrophenylmalonate is then subjected to hydrolysis using a strong acid (e.g., H₂SO₄) or base (e.g., NaOH), followed by acidification. This converts the diester into a dicarboxylic acid.

  • Workup: Upon heating, the malonic acid intermediate readily decarboxylates (loses CO₂) to yield the final product, this compound. The product is then isolated by filtration or extraction and purified, typically by recrystallization.

2.2 Core Reactivity

The utility of this compound as a research tool stems from its predictable and versatile reactivity.

A. Nitro Group Reduction: The nitro group is readily reduced to an amine, which is a cornerstone transformation for introducing further diversity. This resulting aniline is a key precursor for forming amides, sulfonamides, or for use in cyclization reactions.

Experimental Protocol: Reduction to 2,5-Difluoro-4-aminophenylacetic acid[4]

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of acetic acid and water, add iron powder (excess, e.g., 3-5 eq).

  • Execution: Heat the mixture to reflux for several hours (e.g., 12 hours), monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Isolation: After cooling, the iron sludge is removed by filtration. The solvent is then removed under reduced pressure. The resulting solid is the desired 2,5-difluoro-4-aminophenylacetic acid, which can be purified by recrystallization. The 93.7% yield reported in the patent highlights the efficiency of this classic reduction method[4].

B. Carboxylic Acid Derivatization: The carboxylic acid moiety is a versatile handle for standard transformations, including:

  • Amide Bond Formation: Coupling with various amines using standard reagents (e.g., EDC/HOBt, HATU) to generate a library of amides.

  • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via the acid chloride to produce esters.

  • Acid Chloride Formation: Conversion to the highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, enabling subsequent reactions with weak nucleophiles.

G cluster_0 Carboxylic Acid Reactions cluster_1 Nitro Group Reactions scaffold This compound amide Amides scaffold->amide Amine Coupling ester Esters scaffold->ester Esterification acid_chloride Acid Chloride scaffold->acid_chloride SOCl₂ amine Primary Amine (Aniline derivative) scaffold->amine Reduction (Fe/H⁺)

Caption: Key reactive pathways for derivatization.

Anticipated Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, a reliable profile can be predicted based on its functional groups and data from structurally similar molecules[5][6][7][8].

Table 3: Predicted Spectroscopic Data

Technique Feature Expected Chemical Shift / Absorption Range Rationale
¹H NMR -COOH > 10 ppm (broad singlet) The acidic proton of a carboxylic acid is highly deshielded and typically appears far downfield.
Ar-H 7.5 - 8.5 ppm (multiplets) Aromatic protons are in the typical range, with splitting patterns determined by H-H and H-F coupling.
-CH₂- ~3.8 ppm (singlet or triplet) The methylene protons are adjacent to two electron-withdrawing groups (aromatic ring and carboxyl), placing them in this region. Splitting may occur due to weak H-F coupling.
IR Spectroscopy O-H stretch (acid) 2500-3300 cm⁻¹ (very broad) Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.
C=O stretch (acid) 1700-1725 cm⁻¹ (strong, sharp) A strong, characteristic absorption for the carbonyl group in the carboxylic acid.
N-O stretch (nitro) 1520-1560 cm⁻¹ & 1340-1380 cm⁻¹ Two distinct, strong bands corresponding to the asymmetric and symmetric stretching of the nitro group.
C-F stretch 1100-1300 cm⁻¹ Strong absorptions characteristic of aryl-fluorine bonds.
Mass Spec (EI) Molecular Ion (M⁺) m/z = 217.13 The parent peak corresponding to the exact molecular weight of the compound.
Key Fragments m/z = 172, 171 Corresponds to the loss of the carboxyl group (-COOH) or formic acid (-HCOOH).

| | | m/z = 125 | Corresponds to the further loss of the nitro group (-NO₂) from the m/z 171 fragment. |

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in the unique combination of functional handles that allow chemists to build molecular complexity in a controlled manner.

  • Scaffold for Medicinal Chemistry: Phenylacetic acid derivatives are foundational structures in many pharmaceuticals[9]. This compound provides a highly functionalized version of that scaffold.

  • Modulation of Physicochemical Properties: The two fluorine atoms are particularly significant. They can increase metabolic stability by blocking sites of oxidation and enhance binding affinity to protein targets through favorable electrostatic interactions. Furthermore, fluorine substitution often increases lipophilicity, which can improve cell membrane permeability[10].

  • Versatile Intermediate: The reduction of the nitro group to an amine, followed by diazotization, can open pathways to introduce a wide variety of other functional groups (e.g., -OH, -Cl, -Br, -CN) onto the aromatic ring, making it a precursor to a diverse range of substituted phenylacetic acids[4].

Safety, Handling, and Storage

Specific safety data for this exact CAS number is limited. The following guidance is based on safety data sheets (SDS) for structurally analogous compounds, such as 4-Nitrophenylacetic acid and other nitrophenylacetic acid derivatives[3][11][12]. It is imperative to consult a specific, supplier-provided SDS before handling and to perform a thorough risk assessment.

Table 4: Hazard and Precautionary Information (Inferred)

Category GHS Information
Signal Word Warning [3][12]
Hazard Statements H315: Causes skin irritation[3][12]. H319: Causes serious eye irritation[3][12]. H335: May cause respiratory irritation[3].

| Precautionary Statements | P264: Wash hands and face thoroughly after handling[3][11]. P280: Wear protective gloves, eye protection/face protection[3][11]. P302+P352: IF ON SKIN: Wash with plenty of water[11]. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[11]. |

Handling Procedures:

  • Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust[13].

  • Avoid contact with skin, eyes, and clothing.

  • Take measures to prevent the buildup of electrostatic charge[11].

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases[12].

Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and dark place[1][11].

  • The substance should be stored away from oxidizing agents[11].

References

An In-depth Technical Guide to the Molecular Structure of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure of 2-(2,5-Difluoro-4-nitrophenyl)acetic acid, a compound of interest in synthetic chemistry and drug discovery. We will delve into its structural elucidation through spectroscopic and analytical techniques, offering insights into the interplay of its functional groups and their impact on its physicochemical properties.

Introduction: A Building Block of Interest

This compound is a substituted phenylacetic acid derivative. Such compounds are valuable intermediates in organic synthesis, often serving as scaffolds for the construction of more complex molecules with potential biological activity. The presence of two fluorine atoms and a nitro group on the phenyl ring, combined with the carboxylic acid moiety, imparts a unique electronic and steric profile, making it a versatile reagent for medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are crucial for its handling, reactivity, and analytical characterization.

PropertyValueSource
Chemical Formula C₈H₅F₂NO₄[1]
Molecular Weight 217.13 g/mol [1][2]
CAS Number 770719-22-7[1]
Predicted pKa 3.38 ± 0.10[1]
Storage Sealed in dry, Room Temperature[1]

The predicted pKa suggests that this compound is a moderately strong acid, a property influenced by the electron-withdrawing effects of the two fluorine atoms and the nitro group on the phenyl ring.

Synthesis and Formation

The synthesis of this compound can be achieved through a multi-step process, as alluded to in patent literature. A plausible synthetic pathway involves the condensation of a substituted nitrobenzene with a malonic ester, followed by hydrolysis and decarboxylation.[3]

A key precursor, 2,4,5-trifluoronitrobenzene, can be condensed with diethyl malonate.[3] This is followed by subsequent chemical transformations to yield the final product. The high reactivity of the fluorine atom para to the nitro group in 2,4,5-trifluoronitrobenzene facilitates the initial nucleophilic substitution by the malonate.[3]

Conceptual Synthesis Workflow:

A 2,4,5-Trifluoronitrobenzene C Condensation A->C B Diethyl Malonate B->C D Diethyl 2,5-difluoro-4-nitrophenylmalonate C->D Nucleophilic Aromatic Substitution E Hydrolysis & Decarboxylation D->E F This compound E->F

Caption: Conceptual workflow for the synthesis of this compound.

Structural Elucidation: A Multi-faceted Approach

Determining the precise molecular structure of this compound requires a combination of spectroscopic and analytical methods. Each technique provides unique pieces of information that, when combined, create a complete picture of the molecule's connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be indispensable.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the two aromatic protons and the methylene protons of the acetic acid side chain. The coupling patterns and chemical shifts of the aromatic protons would confirm their positions relative to the fluorine and nitro substituents.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The chemical shifts of the aromatic carbons would be significantly influenced by the attached fluorine and nitro groups.

  • ¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the two fluorine atoms. The observation of fluorine-fluorine and fluorine-proton couplings would provide definitive evidence for their relative positions on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound, matching the calculated molecular weight of its molecular formula, C₈H₅F₂NO₄. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • O-H stretch: A broad band characteristic of the carboxylic acid hydroxyl group.

  • C=O stretch: A strong absorption for the carbonyl group of the carboxylic acid.

  • N-O stretches: Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group.

  • C-F stretches: Absorptions in the fingerprint region indicative of the carbon-fluorine bonds.

  • C-H stretches: Aromatic and aliphatic C-H stretching vibrations.

X-ray Crystallography

Experimental Workflow for Structural Elucidation:

A Synthesized & Purified This compound B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B Connectivity & Environment C Mass Spectrometry (HRMS) A->C Molecular Formula & Fragmentation D IR Spectroscopy A->D Functional Groups E X-ray Crystallography A->E 3D Structure & Solid State Packing F Structural Confirmation B->F C->F D->F E->F

Caption: Integrated experimental workflow for the structural elucidation of the title compound.

Conclusion

The molecular structure of this compound is characterized by a highly substituted phenyl ring bearing two electron-withdrawing fluorine atoms and a nitro group, attached to an acetic acid moiety. Its structural elucidation relies on a synergistic application of modern analytical techniques, with NMR spectroscopy providing the cornerstone of connectivity information and X-ray crystallography offering the ultimate confirmation of its three-dimensional architecture. As a versatile building block, a thorough understanding of its structure is paramount for its effective utilization in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

An In-depth Technical Guide to the Potential Biological Activity of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 2-(2,5-Difluoro-4-nitrophenyl)acetic acid. While direct experimental evidence for this specific molecule is limited in publicly available literature, this document extrapolates its potential based on the well-documented activities of structurally related nitrophenyl and fluorophenyl derivatives. We will delve into its synthesis, physicochemical properties, and hypothesized biological targets. Furthermore, this guide outlines detailed experimental protocols to systematically investigate its potential as an antimicrobial, anti-inflammatory, and anticancer agent. The aim is to provide a foundational roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar compounds.

Introduction: Unveiling the Potential of a Structurally Promising Molecule

This compound is a small organic molecule characterized by a phenylacetic acid core functionalized with two fluorine atoms and a nitro group. This unique combination of substituents suggests a high potential for biological activity. The nitro group is a well-known pharmacophore in various drugs, often contributing to antimicrobial and anticancer effects through mechanisms involving bioreduction.[1][2] The presence of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, thereby improving its pharmacokinetic and pharmacodynamic properties.[3]

While this specific compound is noted in patent literature primarily as a synthetic intermediate, its structural alerts warrant a thorough investigation into its intrinsic biological activities.[4][5] This guide will, therefore, serve as a speculative yet scientifically grounded exploration of its potential therapeutic applications.

Synthesis and Physicochemical Properties

The synthesis of this compound has been described in patent literature, typically involving the nitration of a difluorophenyl precursor followed by steps to introduce the acetic acid moiety.[4][5] A common synthetic route is outlined below.

Diagram: Synthetic Pathway

Synthesis_of_2-(2,5-Difluoro-4-nitrophenyl)acetic_Acid 2,5-Difluoronitrobenzene 2,5-Difluoronitrobenzene Intermediate_1 Diethyl 2-(2,5-difluoro-4-nitrophenyl)malonate 2,5-Difluoronitrobenzene->Intermediate_1 Malonic_ester Malonic Ester Derivative (e.g., Diethyl malonate) Malonic_ester->Intermediate_1 Base Strong Base (e.g., NaH, NaOEt) Base->Intermediate_1 Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation (e.g., H2O, H+, heat) Intermediate_1->Hydrolysis_Decarboxylation Final_Product This compound Hydrolysis_Decarboxylation->Final_Product caption Figure 1: A plausible synthetic route to this compound.

Caption: A plausible synthetic route to this compound.

Table: Physicochemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC₈H₅F₂NO₄-
Molecular Weight217.13 g/mol -
XLogP31.8PubChem (Predicted)
Hydrogen Bond Donor Count1PubChem (Predicted)
Hydrogen Bond Acceptor Count5PubChem (Predicted)
Rotatable Bond Count2PubChem (Predicted)

Potential Biological Activities and Hypothesized Mechanisms

Based on the activities of structurally related compounds, we can hypothesize several potential biological activities for this compound.

Antimicrobial Activity

The nitroaromatic scaffold is present in numerous antimicrobial agents. The mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species that damage DNA and other critical biomolecules.[1] Derivatives of nitrophenoxy acetamide have shown promising antitubercular activity.[6]

Hypothesized Mechanism:

Antimicrobial_Mechanism cluster_microbe Microbial Cell Compound This compound Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Enzymatic Reduction Radical_Species Nitroso and Hydroxylamine Radicals Nitroreductase->Radical_Species Cellular_Damage DNA Damage & Protein Dysfunction Radical_Species->Cellular_Damage Cell_Death Bactericidal/Bacteriostatic Effect Cellular_Damage->Cell_Death caption Figure 2: Hypothesized mechanism of antimicrobial action.

Caption: Hypothesized mechanism of antimicrobial action.

Anti-inflammatory Activity

Phenylacetic acid derivatives are known to possess anti-inflammatory properties, with some acting as non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. Related fluoro-nitrophenylacetic acids are also explored for their anti-inflammatory potential.[7]

Hypothesized Mechanism: Inhibition of COX-1 and/or COX-2 enzymes, leading to a reduction in prostaglandin synthesis.

Anticancer Activity

The nitro group in certain compounds can be selectively reduced in the hypoxic environment of solid tumors, leading to the formation of cytotoxic agents that target cancer cells. Furthermore, some nitrophenyl derivatives have been investigated as inhibitors of specific kinases or other proteins involved in cancer cell proliferation and survival.

Hypothesized Mechanism: Bioreductive activation in hypoxic tumor environments and/or inhibition of key signaling pathways in cancer cells.

Proposed Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities, a systematic experimental approach is necessary. The following protocols provide a starting point for investigation.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of pathogenic bacteria and fungi.

Workflow Diagram:

Antimicrobial_Workflow Prepare_Stock Prepare Stock Solution of Compound in DMSO Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plates Prepare_Stock->Serial_Dilution Inoculate Inoculate with Standardized Microbial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Plate_for_MBC Plate aliquots from clear wells onto agar plates Read_MIC->Plate_for_MBC Incubate_Agar Incubate agar plates at 37°C for 24 hours Plate_for_MBC->Incubate_Agar Read_MBC Determine MBC (Lowest concentration with no colony growth) Incubate_Agar->Read_MBC caption Figure 3: Workflow for antimicrobial susceptibility testing.

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol:

  • Stock Solution Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, an aliquot from each well showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in no growth on the subculture plates.

In Vitro Anti-inflammatory Assay (COX Inhibition)

Objective: To assess the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Workflow: Utilize commercially available COX inhibitor screening assay kits (e.g., from Cayman Chemical, Abcam). These kits typically measure the peroxidase activity of COX enzymes.

Detailed Protocol:

  • Follow the manufacturer's instructions for the chosen COX inhibitor screening assay kit.

  • Prepare a range of concentrations of this compound.

  • Incubate the compound with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid.

  • Measure the production of prostaglandin G2 (PGG2) or other downstream products using the provided detection reagents.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

In Vitro Anticancer Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of the compound on various cancer cell lines.

Workflow Diagram:

Anticancer_Workflow Seed_Cells Seed Cancer Cells in 96-well Plates Treat_Cells Treat with Serial Dilutions of the Compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for 48-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours to allow formazan formation Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO, isopropanol) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 (concentration for 50% cell viability reduction) Read_Absorbance->Calculate_IC50 caption Figure 4: Workflow for in vitro anticancer cytotoxicity assay (MTT).

Caption: Workflow for in vitro anticancer cytotoxicity assay (MTT).

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Data Interpretation and Future Directions

The results from these initial screens will provide valuable insights into the potential of this compound as a therapeutic agent.

  • Promising Antimicrobial Activity: If the compound exhibits low MIC and MBC values against a broad spectrum of microbes, further studies should focus on its mechanism of action, in vivo efficacy in animal models of infection, and potential for resistance development.

  • Significant Anti-inflammatory Effects: Potent COX inhibition would warrant further investigation into its selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects. In vivo studies in animal models of inflammation would be the next logical step.

  • Potent Anticancer Cytotoxicity: If the compound shows significant cytotoxicity against cancer cell lines, subsequent research should aim to identify its specific molecular target(s) through techniques like proteomics and kinase profiling. In vivo studies in xenograft models would be crucial to assess its antitumor efficacy.

Conclusion

This compound represents an intriguing, yet underexplored, molecule with significant potential for biological activity. Its structural features, particularly the presence of fluoro and nitro groups, suggest that it could serve as a valuable scaffold for the development of novel antimicrobial, anti-inflammatory, or anticancer agents. The experimental workflows detailed in this guide provide a clear and systematic path for elucidating its therapeutic potential. Further research into this and structurally related compounds is highly encouraged and could lead to the discovery of new and effective therapeutic agents.

References

A Comprehensive Technical Guide to 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Phenylacetic Acids

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The unique electronic nature of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] 2-(2,5-Difluoro-4-nitrophenyl)acetic acid is a key exemplar of a fluorinated building block, serving as a critical intermediate in the synthesis of complex pharmaceuticals. Its structure, featuring a phenylacetic acid moiety substituted with two fluorine atoms and a nitro group, offers a versatile platform for chemical modification. This guide provides an in-depth review of its synthesis, chemical characteristics, and pivotal role in drug development, with a particular focus on its application as a precursor to the antidiabetic drug, Sitagliptin.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. While comprehensive experimental data is not extensively published, the following table summarizes its known and predicted properties.

PropertyValueSource
CAS Number 770719-22-7[3]
Molecular Formula C₈H₅F₂NO₄[3]
Molecular Weight 217.13 g/mol [3]
Predicted pKa 3.38 ± 0.10[3]
Appearance White to light yellow crystalline powderGeneral observation for similar compounds
Solubility Soluble in many organic solvents, limited solubility in waterInferred from structure
Storage Sealed in a dry, room temperature environment[3]

Synthesis of this compound

The primary synthetic route to this compound involves a multi-step process commencing with 2,4,5-trifluoronitrobenzene. This pathway leverages the principles of nucleophilic aromatic substitution followed by hydrolysis and decarboxylation of a malonic ester intermediate.

A key patent (CN103012111A) outlines this synthetic strategy, which is notable for its use of readily available starting materials and relatively mild reaction conditions.[4]

Synthesis_Workflow A 2,4,5-Trifluoronitrobenzene C Diethyl 2,5-difluoro-4-nitrophenylmalonate A->C Condensation (NaOH) B Diethyl Malonate B->C D This compound C->D Hydrolysis & Decarboxylation (Acid/Heat)

A high-level overview of the synthesis of this compound.
Detailed Experimental Protocol

The following protocol is a representative procedure based on the synthetic strategy outlined in the literature for similar compounds.[4][5][6][7][8]

Step 1: Condensation to form Diethyl 2,5-difluoro-4-nitrophenylmalonate

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol.

  • Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature to form the sodium salt of diethyl malonate.

  • A solution of 2,4,5-trifluoronitrobenzene in a suitable aprotic solvent (e.g., DMF or DMSO) is then added to the reaction mixture.

  • The mixture is heated to a moderate temperature (e.g., 50-70 °C) and stirred until the reaction is complete, as monitored by TLC or GC.

  • Upon completion, the reaction mixture is cooled, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl 2,5-difluoro-4-nitrophenylmalonate, which can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis and Decarboxylation

  • The crude diethyl 2,5-difluoro-4-nitrophenylmalonate is suspended in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water.

  • The mixture is heated to reflux and maintained at this temperature for several hours to effect both the hydrolysis of the esters and the decarboxylation of the resulting malonic acid intermediate.[7][8]

  • The progress of the reaction is monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture is poured into ice water, leading to the precipitation of the crude product.

  • The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Chemical Reactivity and Characterization

The chemical reactivity of this compound is primarily dictated by the carboxylic acid, the nitro group, and the electron-deficient aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations such as esterification, conversion to the acid chloride, and amide formation. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules.

Reactions of the Nitro Group

A key reaction of this molecule is the reduction of the nitro group to an amine. This transformation is a critical step in the synthesis of many pharmaceutical intermediates.

Reduction of the Nitro Group:

  • Catalytic Hydrogenation: The nitro group can be readily reduced to an amino group by catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[4]

  • Metal-Acid Systems: Alternatively, reduction can be achieved using metals like iron, tin, or zinc in an acidic medium (e.g., acetic acid or hydrochloric acid).[4]

Reactivity A This compound B Ester/Amide Derivatives A->B Carboxylic Acid Chemistry (Esterification, Amidation) C 2-(4-Amino-2,5-difluorophenyl)acetic Acid A->C Nitro Group Reduction (e.g., H2, Pd/C)

Key reaction pathways of this compound.
Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methylene (-CH₂-) protons adjacent to the carboxylic acid, typically in the range of 3.5-4.0 ppm. The aromatic region would display signals corresponding to the two protons on the phenyl ring, with splitting patterns influenced by both fluorine-proton and proton-proton coupling. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show a signal for the carboxylic carbon around 170-180 ppm. The methylene carbon would appear around 40 ppm. The aromatic carbons would exhibit complex splitting patterns due to carbon-fluorine coupling.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretch from the carboxylic acid at approximately 1700-1730 cm⁻¹. A broad O-H stretch would be observed in the region of 2500-3300 cm⁻¹. Strong absorptions corresponding to the nitro group (NO₂) would be present around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (217.13 g/mol ) and characteristic fragmentation patterns.

Applications in Drug Development

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of 2,4,5-trifluorophenylacetic acid, a key building block for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. Sitagliptin is an important oral medication for the treatment of type 2 diabetes.

The Synthetic Pathway to Sitagliptin Intermediate

The synthesis of the Sitagliptin intermediate from this compound involves a sequence of reduction, diazotization, and fluorination.

Sitagliptin_Intermediate_Synthesis A This compound B 2-(4-Amino-2,5-difluorophenyl)acetic Acid A->B Reduction (e.g., H2, Pd/C) C 2-(2,4,5-Trifluorophenyl)acetic Acid (Sitagliptin Intermediate) B->C Diazotization & Fluorination (e.g., NaNO2, HF-pyridine)

Conversion to a key intermediate for Sitagliptin.

The conversion of the amino group to a fluorine atom is typically achieved via a Sandmeyer-type reaction or a Balz-Schiemann reaction, where the corresponding diazonium salt is treated with a fluoride source.[4]

The presence of fluorine atoms in the final drug molecule, Sitagliptin, is critical to its pharmacological profile, contributing to its potency and metabolic stability.[1][2] The synthesis of such fluorinated intermediates, therefore, is of high importance to the pharmaceutical industry.

Conclusion

This compound stands as a valuable and versatile intermediate in organic synthesis, particularly within the realm of drug discovery and development. Its synthesis from readily available starting materials and its predictable reactivity make it an attractive building block for the introduction of a difluoronitrophenylacetic acid moiety. The demonstrated application of this compound in the synthesis of a key intermediate for the blockbuster drug Sitagliptin underscores its industrial relevance. For researchers and scientists in the field, a thorough understanding of the synthesis, properties, and reactivity of this compound is essential for leveraging its potential in the creation of novel and improved therapeutic agents.

References

A Guide to the Spectroscopic Characterization of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2,5-Difluoro-4-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. Compounds of this class are significant in medicinal chemistry and materials science, often serving as building blocks in the synthesis of more complex molecules.[1][2][3] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides an in-depth technical overview of the expected spectroscopic data for this compound, offering a predictive analysis grounded in fundamental principles and comparative data from analogous structures. This approach is designed to empower researchers to identify, characterize, and utilize this compound with confidence.

The molecular structure, presented below, informs the predicted spectroscopic characteristics.

G prep Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep->dissolve transfer Transfer the solution to a clean, dry 5 mm NMR tube. dissolve->transfer instrument Instrument Setup transfer->instrument lock Lock the spectrometer on the deuterium signal of the solvent. instrument->lock shim Shim the magnetic field to achieve optimal homogeneity. lock->shim acquisition Data Acquisition shim->acquisition params Set acquisition parameters (e.g., 90° pulse, 2-5s relaxation delay, 16-32 scans). acquisition->params acquire Acquire the Free Induction Decay (FID). params->acquire processing Data Processing acquire->processing fourier Apply Fourier transform to the FID. processing->fourier phase Phase correct the spectrum. fourier->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum (e.g., to TMS at 0.00 ppm). baseline->reference integrate Integrate the signals. reference->integrate G prep Sample Preparation (as for ¹H NMR, but higher concentration may be needed). instrument Instrument Setup (Lock and Shim as for ¹H NMR). prep->instrument acquisition Data Acquisition instrument->acquisition params Set acquisition parameters (e.g., proton-decoupled, longer relaxation delay, significantly more scans). acquisition->params acquire Acquire the FID. params->acquire processing Data Processing (as for ¹H NMR). acquire->processing G prep Sample Preparation dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile). prep->dissolve infuse Infuse the sample solution into the ESI source via a syringe pump. dissolve->infuse acquisition Data Acquisition infuse->acquisition params Set ESI parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature). acquisition->params scan Scan a wide m/z range in both positive and negative ion modes. params->scan analysis Data Analysis scan->analysis identify Identify the molecular ion peak. analysis->identify fragment If using MS/MS, analyze the fragmentation pattern. identify->fragment G prep Sample Preparation place Place a small amount of the solid sample directly on the ATR crystal. prep->place instrument Instrument Setup place->instrument background Collect a background spectrum of the empty ATR crystal. instrument->background acquisition Data Acquisition background->acquisition collect Collect the sample spectrum. acquisition->collect analysis Data Analysis collect->analysis identify Identify and assign the characteristic absorption bands. analysis->identify

References

An In-depth Technical Guide to the Solubility and Stability of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2,5-Difluoro-4-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. Its chemical structure, featuring a carboxylic acid moiety, a nitro group, and two fluorine atoms on the phenyl ring, suggests its potential utility as a building block in the synthesis of complex pharmaceutical agents and other specialty chemicals. The electron-withdrawing nature of the nitro and fluoro substituents significantly influences the molecule's physicochemical properties, which are critical for its application in drug development and manufacturing.

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, with a specific focus on its solubility and chemical stability. Understanding these parameters is paramount for researchers in medicinal chemistry, process development, and formulation science. This document outlines the theoretical considerations, predictive assessments based on structural analogs, and detailed experimental protocols for robustly characterizing this compound.

Physicochemical and Structural Analysis

Before delving into experimental determination, an analysis of the compound's structure provides valuable predictive insights into its behavior.

Key Structural Features:

  • Carboxylic Acid Group: This acidic functional group is the primary determinant of the compound's pKa and its pH-dependent solubility.

  • Nitro Group: As a strong electron-withdrawing group, it lowers the pKa of the carboxylic acid (making it more acidic) and influences the molecule's susceptibility to specific degradation pathways, such as reduction.

  • Difluoro Substitution: The fluorine atoms also act as electron-withdrawing groups, further acidifying the carboxylic acid. Their presence can impact crystal lattice energy, lipophilicity, and metabolic stability.

Predicted Physicochemical Properties: Based on its structure and data from chemical databases, the following properties are noted:

PropertyValue/PredictionSource
CAS Number 770719-22-7[1]
Molecular Formula C8H5F2NO4[1]
Molecular Weight 217.13 g/mol [1]
Predicted pKa 3.38 ± 0.10[1]

The predicted pKa of ~3.38 is significantly lower than that of the parent compound, phenylacetic acid (pKa ≈ 4.31)[2][3]. This is a direct consequence of the inductive electron-withdrawing effects of the nitro and difluoro substituents, which stabilize the carboxylate anion. This lower pKa implies that the compound will exist predominantly in its ionized, more water-soluble carboxylate form at physiological pH (7.4).

Solubility Profiling

Solubility is a critical attribute that affects bioavailability, processability, and formulation design.[4] It is essential to distinguish between two key types of solubility measurements: thermodynamic and kinetic.[5][6]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a fundamental property of the molecule in a specific solvent and temperature. The shake-flask method is the gold standard for its determination.[5][7]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., in DMSO), begins to precipitate in an aqueous medium.[6] This is often used in early discovery for high-throughput screening.[6]

Expected Solubility Behavior

Given the acidic nature of the compound, its aqueous solubility is expected to be highly dependent on pH.

  • At low pH (pH < pKa): The compound will be in its neutral, protonated form, which is expected to have low aqueous solubility.

  • At high pH (pH > pKa): The compound will be in its ionized, deprotonated (carboxylate) form, which is expected to be significantly more soluble in aqueous media.

For organic solvents, solubility will be governed by the principle of "like dissolves like." Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) and polar protic solvents (e.g., methanol, ethanol) are likely to be effective solvents.[8] The solubility of a close analog, 4-nitrophenylacetic acid, follows the trend: DMF > methanol > ethanol > acetonitrile > water.[8] A similar trend can be anticipated for the difluoro-substituted title compound.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

Objective: To determine the concentration of the compound in a saturated solution at equilibrium.

Materials:

  • This compound (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Methanol, Acetonitrile, Dimethyl sulfoxide (DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to separate vials containing a known volume (e.g., 2 mL) of each test solvent (pH 3.0 buffer, pH 7.4 PBS, methanol, etc.). "Excess" means enough solid remains undissolved at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, allow the vials to stand for at least 1 hour. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high results.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration using a pre-validated HPLC-UV method.[9] A standard calibration curve must be prepared to accurately determine the concentration.

dot graph TD subgraph "Experimental Workflow: Shake-Flask Solubility" A[Step 1: Preparation] --> B[Step 2: Equilibration]; B --> C[Step 3: Phase Separation]; C --> D[Step 4: Sample Collection]; D --> E[Step 5: Filtration]; E --> F[Step 6: HPLC Quantification]; end

end Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profiling and Forced Degradation

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[10] Forced degradation (or stress testing) studies are a regulatory requirement and a critical part of drug development.[11][12] These studies are designed to:

  • Identify likely degradation products.[13][14]

  • Establish degradation pathways.[13][14]

  • Demonstrate the specificity of stability-indicating analytical methods.[13][15]

The International Council for Harmonisation (ICH) provides guidelines (specifically ICH Q1A and Q1B) for conducting these studies.[10][16][17][18]

Predicted Degradation Pathways

The structure of this compound suggests several potential degradation pathways under stress conditions:

  • Hydrolysis: The carboxylic acid itself is generally stable, but esterification (if formulated with alcohols) could introduce a hydrolytically labile bond.

  • Oxidation: The benzylic position (the -CH2- group) is potentially susceptible to oxidation.

  • Photolysis: Nitroaromatic compounds are often photosensitive and can undergo complex degradation upon exposure to light.

  • Reduction of Nitro Group: The nitro group is readily reduced to nitroso, hydroxylamino, and ultimately amino functionalities. This is a primary and highly probable degradation pathway, especially under reductive or certain metabolic conditions.

dot graph TD subgraph "Potential Degradation Pathways" direction LR; A["This compound "] B["2-(4-Amino-2,5-difluorophenyl)acetic Acid"] C["Decarboxylation Product (e.g., 2,5-Difluoro-4-nitrotoluene)"] D["Oxidative Products (e.g., Ketone at benzylic position)"] E["Photolytic Products (Complex mixture)"]

end Caption: Predicted Degradation Pathways for the Compound.

Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to identify degradation products and validate a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H2O2), 3% and 30%

  • A suitable solvent for the compound (e.g., acetonitrile or methanol)

  • HPLC system with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector

  • Photostability chamber (ICH Q1B compliant)

  • Oven for thermal stress

Procedure: A stock solution of the compound (e.g., 1 mg/mL) is prepared in a suitable solvent. This stock is then subjected to the following conditions in separate experiments:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl (1:1 v/v).

    • Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, dilute, and analyze by HPLC.

    • If no degradation occurs, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH (1:1 v/v).

    • Keep at room temperature for a specified time. Base hydrolysis is often much faster than acid hydrolysis.

    • At each time point, withdraw a sample, neutralize with 0.1 M HCl, dilute, and analyze.

    • If degradation is too rapid, perform the experiment at a lower temperature.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H2O2 (1:1 v/v).

    • Keep at room temperature for a specified time.

    • Withdraw samples at intervals and analyze directly.

    • If no degradation occurs, repeat with 30% H2O2, possibly with gentle heating.

  • Thermal Degradation:

    • Store a sample of the solid compound in an oven at an elevated temperature (e.g., 80°C).

    • Store a sample of the stock solution in an oven at a similar temperature.

    • Analyze samples at specified time points.

  • Photostability:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[16]

    • A dark control sample, protected from light, should be stored under the same conditions.

    • Analyze the exposed and control samples.

Analysis and Validation: For all conditions, the goal is to achieve 5-20% degradation of the parent compound.[15] The HPLC-PDA/MS method is used to monitor the disappearance of the parent peak and the appearance of new peaks (degradants). The method is considered "stability-indicating" if it can resolve all the degradation products from the parent peak and from each other. Peak purity analysis using the PDA detector is essential to ensure co-elution is not occurring.

Summary and Recommendations

This compound is a strongly acidic molecule with a predicted pKa of ~3.38. Its aqueous solubility is expected to be low in acidic conditions and significantly higher at neutral and basic pH. A systematic characterization using the shake-flask method is recommended to quantify its thermodynamic solubility in relevant media.

The compound's stability profile is likely dominated by the reactivity of the nitro group, which is susceptible to reduction. Forced degradation studies are crucial to map its stability landscape, identify potential degradants, and develop a robust, stability-indicating analytical method. Particular attention should be paid to hydrolytic (base), oxidative, and photolytic conditions. The insights gained from these studies are indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any final product derived from this compound.

References

safety and handling of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 770719-22-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The guide covers hazard identification, risk mitigation strategies, personal protective equipment (PPE), emergency procedures, and proper disposal, grounding all recommendations in established chemical safety principles.

Introduction: Understanding the Compound

This compound is a specialized organic compound often utilized as a building block in medicinal chemistry and novel material synthesis. Its molecular structure, featuring a difluorinated nitrophenyl ring attached to an acetic acid moiety, dictates its reactivity and toxicological profile. The presence of a nitro group and halogen atoms necessitates a cautious and well-informed approach to its handling. This guide aims to provide the foundational knowledge for safely incorporating this compound into research and development workflows.

Chemical and Physical Properties

A thorough understanding of the compound's physical properties is the first step in safe handling. These properties influence storage conditions, potential exposure routes, and appropriate emergency responses.

PropertyValueSource
CAS Number 770719-22-7[1]
Molecular Formula C₈H₅F₂NO₄[1]
Molecular Weight 217.13 g/mol [1]
pKa 3.38±0.10 (Predicted)[1]
Storage Temperature Room Temperature (in a dry, sealed container)[1]

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Skin Irritation (Category 2) [2]

  • Serious Eye Irritation (Category 2A) [2]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [2]

The signal word for this compound is "Warning" .[2]

The "Why" Behind the Hazards

The irritant nature of this compound can be attributed to its acidic properties and the reactivity of the aromatic ring. The nitro group and fluorine atoms can enhance its reactivity, leading to irritation upon contact with skin, eyes, and the respiratory tract. Prolonged or repeated exposure can exacerbate these effects.

A systematic risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the potential for dust or aerosol formation, and the duration of handling.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Primary Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3][4][5] For procedures that may generate dust, such as weighing or transferring solid material, a certified chemical fume hood is mandatory.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6][7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationsRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are required.[3][5] A face shield may be necessary for splash hazards.Protects against accidental splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[3][5] Gloves must be inspected before use and changed frequently.Prevents direct skin contact, which can cause irritation.
Skin and Body Protection A laboratory coat is mandatory. For larger quantities or increased risk of exposure, chemical-resistant aprons and sleeves should be considered.Protects against contamination of personal clothing and skin.
Respiratory Protection For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3][5]Prevents inhalation of the compound, which can cause respiratory tract irritation.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount for preventing accidents and maintaining the compound's stability.

Handling Workflow

The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep Review SDS and Risk Assessment ppe Don Appropriate PPE prep->ppe weigh Weigh Solid in Fume Hood ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Glassware and Surfaces transfer->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose

Caption: Safe Handling Workflow for this compound.
Storage Requirements

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][8][9]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

  • Containers should be clearly labeled with the chemical name and associated hazards.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][8][9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][8][9] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8][9] Remove contact lenses if present and easy to do.[6][8][9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8]
Spill Response Protocol

The following diagram illustrates the logical flow for responding to a spill.

G spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Material ppe->contain cleanup Collect and Place in Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate report Report Incident decontaminate->report

Caption: Spill Response Workflow.

For minor spills, trained personnel can clean up the material by carefully sweeping or vacuuming the solid, avoiding dust generation, and placing it into a suitable container for disposal.[3][4][5] The area should then be decontaminated. For major spills, evacuate the area and contact emergency services.

Waste Disposal

Chemical waste must be disposed of in accordance with all local, state, and federal regulations. This compound and any contaminated materials should be placed in a clearly labeled, sealed container for hazardous waste.[4][6][8][9] Do not dispose of this chemical down the drain.[8]

Conclusion

The safe handling of this compound is achievable through a combination of understanding its chemical properties, implementing robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to established safety protocols. By fostering a culture of safety and preparedness, researchers can minimize risks and ensure a safe laboratory environment.

References

A Strategic Intermediate in Modern Drug Discovery: Technical Applications of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of contemporary pharmaceutical development, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—are leveraged to enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. Within the arsenal of fluorinated building blocks, 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid (DFNPAA) has emerged as a critical intermediate, offering a versatile scaffold for the synthesis of complex pharmaceutical agents. This guide provides an in-depth technical overview of DFNPAA, from its synthesis to its pivotal role in the production of high-value therapeutics, designed for researchers and professionals in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of DFNPAA is essential for its effective application in synthetic chemistry.

PropertyValueReference
CAS Number 770719-22-7[1][2][3]
Molecular Formula C8H5F2NO4[1][2][3]
Molecular Weight 217.13 g/mol [1][2][3]
Appearance Off-white to pale yellow solid
pKa 3.38 ± 0.10 (Predicted)[1]
Storage Sealed in dry, room temperature conditions[1]

The presence of two electron-withdrawing fluorine atoms and a nitro group significantly influences the reactivity of the phenyl ring and the acidity of the acetic acid moiety, making DFNPAA a unique and valuable synthon.

Synthesis of this compound: A Key Step-Wise Approach

The synthesis of DFNPAA is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective route begins with 2,4,5-trifluoronitrobenzene, leveraging the high reactivity of the fluorine atom positioned para to the nitro group for nucleophilic substitution.[4]

Overall Synthetic Workflow

G A 2,4,5-Trifluoronitrobenzene C Diethyl 2,5-difluoro-4-nitrophenylmalonate A->C Condensation (Strong Base) B Diethyl Malonate B->C D This compound (DFNPAA) C->D Hydrolysis, Acidification, & Decarboxylation

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

Step 1: Condensation to form Diethyl 2,5-difluoro-4-nitrophenylmalonate [4]

  • To a solution of 2,4,5-trifluoronitrobenzene in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add diethyl malonate.

  • Cool the mixture in an ice bath and slowly add a strong base, such as sodium hydride or potassium carbonate, to facilitate the condensation reaction. The high substitution activity of the nitro-para-fluorine makes this condensation highly efficient.[4]

  • Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with a weak acid and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diethyl 2,5-difluoro-4-nitrophenylmalonate.

Step 2: Hydrolysis, Acidification, and Decarboxylation to yield DFNPAA [4]

  • Dissolve the crude diethyl 2,5-difluoro-4-nitrophenylmalonate in a mixture of a suitable solvent (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Heat the mixture to reflux to facilitate the hydrolysis of the ester groups.

  • After hydrolysis is complete, cool the reaction mixture and acidify with a strong acid, such as concentrated hydrochloric acid, until the pH is strongly acidic.

  • The acidification step will protonate the carboxylate groups and induce decarboxylation upon further heating.

  • Heat the acidified mixture to facilitate the decarboxylation, resulting in the formation of this compound.

  • Cool the mixture, and the product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain pure DFNPAA.

Core Application: A Crucial Intermediate in the Synthesis of Sitagliptin

The most prominent application of DFNPAA is as a key intermediate in the synthesis of 2,4,5-trifluorophenylacetic acid, a critical building block for the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin.[4] Sitagliptin is a widely prescribed oral hypoglycemic agent for the treatment of type 2 diabetes.

Synthetic Transformation Pathway

The transformation of DFNPAA to 2,4,5-trifluorophenylacetic acid involves a two-step process: reduction of the nitro group followed by a diazotization-fluorination reaction.

G A This compound (DFNPAA) B 2-(4-Amino-2,5-difluorophenyl)acetic Acid A->B Nitro Reduction (e.g., Fe/AcOH or Catalytic Hydrogenation) C 2,4,5-Trifluorophenylacetic Acid B->C Diazotization-Fluorination (e.g., Sandmeyer or Balz-Schiemann type reaction) D Sitagliptin C->D Multi-step Synthesis

Caption: Conversion of DFNPAA to a key precursor for Sitagliptin.

Detailed Experimental Protocol for Conversion

Step 1: Reduction of the Nitro Group [4]

  • Suspend this compound in a mixture of acetic acid and water.[4]

  • Add iron powder to the suspension and heat the mixture to reflux for several hours.[4]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, filter the hot reaction mixture to remove the iron sludge.

  • Cool the filtrate and concentrate under reduced pressure to obtain the crude 2-(4-amino-2,5-difluorophenyl)acetic acid, which can be purified by recrystallization.

  • Alternatively, catalytic hydrogenation using a palladium on carbon catalyst can be employed for a cleaner reduction.[4]

Step 2: Diazotization and Fluorination [4]

  • Dissolve the 2-(4-amino-2,5-difluorophenyl)acetic acid in an aqueous solution of a non-nucleophilic strong acid (e.g., fluoroboric acid or hexafluorophosphoric acid).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water to form the diazonium salt.

  • After the diazotization is complete, the diazonium salt can be decomposed, often with gentle heating, to yield the desired 2,4,5-trifluorophenylacetic acid. In the case of a Balz-Schiemann reaction, the diazonium tetrafluoroborate salt is isolated and then thermally decomposed.

  • The final product is then extracted and purified using standard techniques.

Future Perspectives and Broader Applications

While the synthesis of the sitagliptin precursor is a well-documented application, the structural motifs within DFNPAA suggest its potential as a versatile intermediate for a broader range of pharmaceutical targets. The presence of the difluoro-nitrophenyl group can be exploited in the synthesis of various kinase inhibitors, anti-inflammatory agents, and other therapeutics where these functionalities are known to enhance biological activity. Further research into the derivatization of the acetic acid side chain and the transformation of the nitro group can open new avenues for the application of this valuable building block in drug discovery.

Conclusion

This compound stands out as a strategically important intermediate in pharmaceutical synthesis. Its well-defined synthetic pathway and its crucial role in the production of the anti-diabetic drug sitagliptin underscore its value. The combination of fluorine and nitro functional groups provides a reactive and versatile platform for medicinal chemists to construct complex and potent therapeutic agents. As the demand for sophisticated and effective pharmaceuticals continues to grow, the importance of key building blocks like DFNPAA in the drug development pipeline is set to increase.

References

Methodological & Application

Application Notes and Protocols: The Strategic Utility of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the demand for structurally unique and functionally versatile building blocks is insatiable. 2-(2,5-Difluoro-4-nitrophenyl)acetic acid emerges as a highly valuable scaffold, offering a convergence of reactive functionalities and desirable physicochemical properties. Its architecture—a phenylacetic acid core substituted with two electron-withdrawing fluorine atoms and a versatile nitro group—provides chemists with a powerful tool for constructing complex molecular targets. The strategic placement of these groups modulates the electronic nature of the aromatic ring, influencing reactivity and providing multiple handles for synthetic elaboration.

The fluorine atoms are known to enhance key properties in pharmaceutical candidates, such as metabolic stability, lipophilicity, and binding affinity[1]. Simultaneously, the nitro group serves as a synthetic linchpin, readily convertible to an amine, which opens a gateway to a vast array of subsequent chemical transformations including amide bond formation, diazotization, and the construction of heterocyclic systems. This guide provides an in-depth exploration of the core reactivity of this compound, complete with detailed, field-tested protocols for its key transformations.

PropertyValue
CAS Number 770719-22-7[2][3]
Molecular Formula C₈H₅F₂NO₄[2][3][4]
Molecular Weight 217.128 g/mol [2][4]
Predicted pKa 3.38 ± 0.10[2]
Appearance White to off-white solid
Storage Sealed in dry, Room Temperature[2]

Core Reactivity and Strategic Considerations

The synthetic utility of this compound is dictated by the interplay of its three key components: the carboxylic acid, the aromatic nitro group, and the difluorinated phenyl ring.

  • Carboxylic Acid Moiety: This group is the primary handle for elongation and derivatization through standard transformations like esterification and amidation. Its acidity is enhanced by the inductive effect of the adjacent fluorine atom.

  • Nitro Group: As a strong deactivating group, it renders the aromatic ring electron-poor. More importantly, it is a versatile precursor to an aniline. The reduction of the nitro group to an amine is arguably the most critical and widely used transformation of this molecule, unlocking a host of subsequent functionalization pathways.

  • Difluorinated Phenyl Ring: The fluorine atoms and the nitro group strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the C-5 position (ortho to the nitro group). This provides an advanced strategy for introducing further complexity.

The following sections detail validated protocols for harnessing this reactivity.

G cluster_0 Core Reagent cluster_1 Primary Transformations cluster_2 Resulting Intermediates / Products A This compound B Nitro Group Reduction A->B e.g., Fe/AcOH or H₂, Pd/C C Carboxylic Acid Derivatization A->C e.g., HATU, SOCl₂ D Nucleophilic Aromatic Substitution (SNAr) A->D e.g., Nu⁻, Base B_out 2-(4-Amino-2,5-difluorophenyl)acetic Acid B->B_out C_out Amides, Esters, Acid Chlorides C->C_out D_out C-5 Substituted Derivatives D->D_out G Start 2-(2,5-Difluoro-4- nitrophenyl)acetic Acid Reduction Nitro Reduction (Protocol 1 or 2) Start->Reduction Intermediate 2-(4-Amino-2,5-difluoro phenyl)acetic Acid Reduction->Intermediate Coupling Amide Coupling (e.g., with R-NH₂) Intermediate->Coupling Final Amide Product Coupling->Final

References

Application Notes and Protocols for 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2-(2,5-Difluoro-4-nitrophenyl)acetic acid (CAS No. 770719-22-7) is a specialized aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1] Its unique trifunctionalized structure, featuring a phenylacetic acid core, two fluorine atoms, and a nitro group, makes it a highly valuable reagent for researchers in drug discovery and development. The electron-withdrawing nature of the fluorine and nitro substituents significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, providing a versatile platform for a range of chemical transformations.

The strategic placement of fluorine atoms is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[2][3] Concurrently, the nitro group serves as a versatile synthetic handle, readily reducible to an amine, which opens pathways to a vast array of amides, sulfonamides, and heterocyclic structures—pharmacophores commonly found in biologically active compounds.[2]

These application notes provide a comprehensive guide for the effective use of this compound, detailing its physicochemical properties, safety and handling protocols, and a validated experimental protocol for its application as a key precursor in the synthesis of pharmaceutical intermediates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in experimental work. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 770719-22-7[1]
Molecular Formula C₈H₅F₂NO₄[1]
Molecular Weight 217.13 g/mol [1]
Predicted pKa 3.38 ± 0.10[1]
Appearance Inferred to be a yellow to pale brown crystalline solid, based on analogous compounds.N/A
Storage Sealed in a dry environment at room temperature.[1]

Safety and Handling

Disclaimer: No specific safety data sheet (SDS) for this compound was found. The following guidelines are based on data for structurally similar compounds, such as 4-nitrophenylacetic acid and other fluorinated nitroaromatics. It is imperative to handle this compound with caution in a well-ventilated laboratory, adhering to all institutional safety protocols.

Hazard Identification:

  • May cause skin and serious eye irritation.

  • May cause respiratory irritation.

  • Harmful if swallowed or inhaled.

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory.

    • Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is recommended.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures:

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Application in the Synthesis of Pharmaceutical Intermediates

A primary application of this compound is its role as a precursor in the synthesis of high-value pharmaceutical intermediates. A notable example is its use in the preparation of 2,4,5-trifluorophenylacetic acid, a key building block for the antidiabetic drug Sitagliptin.

The nitro group of this compound can be reduced to an amine, which can then be converted to a fluorine atom via a diazotization-fluorination reaction (Sandmeyer-type reaction). This transformation is a powerful tool in aromatic chemistry, allowing for the introduction of fluorine at a specific position.

Protocol 1: Reduction of the Nitro Group

This protocol details the reduction of the nitro group of this compound to form 2-(4-Amino-2,5-difluorophenyl)acetic acid. This reduction is a critical step in the synthetic pathway towards 2,4,5-trifluorophenylacetic acid.[4]

Reaction Scheme:

Figure 1: Reduction of this compound.

Materials:

  • This compound (1.0 eq)

  • Iron powder (Fe)

  • Acetic acid (CH₃COOH)

  • Water (H₂O)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 32.6 g, 0.15 mol), acetic acid (120 mL), water (80 mL), and iron powder (25 g).[4]

  • Heat the mixture to reflux with vigorous stirring.

  • Maintain the reflux for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the iron sludge.

  • The filtrate can then be processed to isolate the product, 2-(4-Amino-2,5-difluorophenyl)acetic acid. This may involve distillation to remove the solvent, followed by precipitation and filtration. The patent reports a yield of 93.7% for this step.[4]

Causality of Experimental Choices:

  • Iron in Acetic Acid: This is a classic and cost-effective method for the reduction of aromatic nitro groups (Béchamp reduction). The acidic medium activates the iron as the reducing agent.

  • Reflux Conditions: The elevated temperature increases the reaction rate, ensuring the completion of the reduction within a reasonable timeframe.

Further Synthetic Potential

The resulting 2-(4-Amino-2,5-difluorophenyl)acetic acid is a versatile intermediate itself. The primary amine can undergo diazotization followed by a Sandmeyer or Balz-Schiemann reaction to introduce a variety of substituents, or it can be used in coupling reactions to build more complex molecular scaffolds.

The broader utility of nitrophenylacetic acid derivatives in the synthesis of heterocyclic compounds, such as oxadiazoles and thiazolidinones, has been demonstrated in the literature.[5][6][7] These heterocyclic motifs are prevalent in many biologically active molecules, suggesting that this compound could be a valuable starting material in the discovery of novel therapeutic agents.[8]

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical progression from the starting material to its potential applications in drug discovery.

G A This compound (Starting Material) B Nitro Group Reduction (e.g., Fe/AcOH) A->B C 2-(4-Amino-2,5-difluorophenyl)acetic Acid (Intermediate) B->C D Diazotization & Fluorination (e.g., Sandmeyer Reaction) C->D F Coupling Reactions (e.g., Amide, Sulfonamide formation) C->F G Synthesis of Heterocycles (e.g., Oxadiazoles) C->G E 2,4,5-Trifluorophenylacetic Acid (API Precursor) D->E H Novel Biologically Active Compounds F->H G->H

References

Application Notes and Protocols: 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Nitroaromatics in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a well-established approach to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. 2-(2,5-Difluoro-4-nitrophenyl)acetic acid emerges as a particularly valuable building block, offering a unique combination of functionalities that can be exploited for the synthesis of a diverse array of bioactive molecules. The presence of two fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability, while the nitro group serves as a versatile synthetic handle, readily convertible to an amino group for further elaboration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis.

PropertyValueSource
Molecular Formula C₈H₅F₂NO₄[Calculated]
Molecular Weight 217.13 g/mol [Calculated]
Appearance Off-white to yellow solid[General Observation]
Melting Point Not widely reported
Solubility Soluble in polar organic solvents such as DMF, DMSO, and THF.[General Chemical Knowledge]

Core Synthetic Transformations and Protocols

This compound is a versatile starting material for a variety of chemical transformations. The following sections detail key reactions and provide step-by-step protocols for its use.

Reduction of the Nitro Group: Gateway to Bioactive Amines

The reduction of the nitro group to an amine is a fundamental transformation, yielding 2-(4-amino-2,5-difluorophenyl)acetic acid, a key intermediate for the synthesis of various heterocyclic compounds and other medicinally relevant scaffolds.

G start This compound reagents Fe powder, Acetic Acid, Water start->reagents Add reaction Heating under Reflux reagents->reaction Initiate workup Filtration & Solvent Removal reaction->workup After 12h product 2-(4-amino-2,5-difluorophenyl)acetic acid workup->product Isolate

Caption: Workflow for the reduction of the nitro group.

This protocol is adapted from a procedure used for the synthesis of precursors to important pharmaceutical intermediates.

Materials:

  • This compound

  • Iron powder (Fe)

  • Glacial acetic acid (CH₃COOH)

  • Deionized water (H₂O)

  • Ethanol (for recrystallization, optional)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), acetic acid (approx. 3.7 volumes relative to the starting material), and water (approx. 2.5 volumes relative to the starting material).

  • Addition of Iron: To the stirring suspension, add iron powder (approx. 2.5 eq) portion-wise. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux and maintain for approximately 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with a small amount of acetic acid or ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid and water. This will yield the crude 2-(4-amino-2,5-difluorophenyl)acetic acid, which may appear as an off-white solid.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure amino acid derivative.

Amide Bond Formation: Building Complexity

The carboxylic acid moiety of this compound and its amino derivative can be readily converted to amides, a common functional group in many pharmaceutical agents. This allows for the coupling of this building block with a wide range of amines to generate libraries of compounds for screening.

G acid 2-(Substituted-phenyl)acetic Acid reaction Stir at Room Temperature acid->reaction amine Amine (R-NH2) amine->reaction coupling_reagent Coupling Reagent (e.g., HATU, EDC) coupling_reagent->reaction base Base (e.g., DIPEA) base->reaction solvent Solvent (e.g., DMF) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup product Amide Product workup->product

Caption: General workflow for amide bond formation.

This protocol provides a general method for the coupling of the carboxylic acid with a primary or secondary amine using HATU, a common and efficient coupling reagent.

Materials:

  • This compound or 2-(4-amino-2,5-difluorophenyl)acetic acid

  • Amine of interest (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vial or flask with a magnetic stir bar

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography system)

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (3.0 eq).

  • Addition of Coupling Reagent: Add HATU (1.2 eq) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired amide.

Application in Kinase Inhibitor Synthesis: A Representative Pathway

The 2,5-difluorophenylamino motif is a privileged scaffold found in numerous kinase inhibitors. The following represents a plausible synthetic route to a pyrrolo[2,1-f][1][2][3]triazine-based kinase inhibitor, a class of compounds known to target enzymes like VEGFR-2. This pathway illustrates how this compound can be utilized to construct such complex molecules.

G start This compound reduction Reduction (Protocol 1) start->reduction intermediate1 2-(4-amino-2,5-difluorophenyl)acetic acid reduction->intermediate1 amide_coupling Amide Coupling intermediate1->amide_coupling with suitable amine intermediate2 N-Aryl Amide amide_coupling->intermediate2 cyclization Heterocycle Formation intermediate2->cyclization core Pyrrolo[2,1-f][1,2,4]triazine Core cyclization->core final_coupling Final Coupling with Side Chain core->final_coupling product Kinase Inhibitor Candidate final_coupling->product

Caption: Representative synthesis of a kinase inhibitor.

This synthetic strategy leverages the initial reduction of the nitro group, followed by further functionalization. The resulting aniline can undergo condensation reactions to form various heterocyclic systems, or its corresponding acetic acid can be used in amide coupling reactions to introduce the difluorophenyl motif onto a pre-formed heterocyclic core. The specific choice of subsequent reaction partners will determine the final kinase inhibitor's structure and target profile.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of fluorine atoms and a modifiable nitro group provides a powerful tool for the synthesis of novel drug candidates. The protocols outlined in this document provide a solid foundation for researchers to incorporate this building block into their synthetic programs, particularly in the pursuit of new kinase inhibitors and other targeted therapies. The continued exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and lead to the discovery of next-generation therapeutics.

References

Application Notes & Protocols: The Utility of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing the efficacy, metabolic stability, and overall performance of active ingredients. 2-(2,5-Difluoro-4-nitrophenyl)acetic acid (DFNPAA) has emerged as a pivotal starting material and intermediate in this domain.[1] Its structure is uniquely primed for synthetic elaboration, featuring:

  • A Phenylacetic Acid Moiety: This group is a common feature in synthetic auxin herbicides, which function as potent plant growth regulators.[2]

  • Difluoro Substitution: The two fluorine atoms significantly alter the electronic properties of the aromatic ring, influencing the molecule's acidity, lipophilicity, and resistance to metabolic degradation in target organisms.[3]

  • A Reactive Nitro Group: The nitro group is not merely a placeholder; it is a versatile functional handle that can be readily converted into an amino group, which in turn opens a gateway to a multitude of subsequent chemical transformations, including diazotization and amide coupling reactions.

This guide provides a detailed exploration of DFNPAA's application, focusing on its conversion to key agrochemical intermediates. We will present field-proven protocols, explain the causality behind experimental choices, and illustrate the synthetic pathways that leverage this powerful building block.

PART 1: Foundational Protocol - Reduction to 2,5-Difluoro-4-aminophenylacetic Acid

The conversion of the nitro group in DFNPAA to an amine is a cornerstone transformation, yielding 2,5-Difluoro-4-aminophenylacetic acid, a critical intermediate for further synthesis. This reduction is frequently the first step in building more complex herbicidal molecules.

Rationale and Mechanistic Insight

The reduction of an aromatic nitro group is a classic and reliable transformation. While various reagents can achieve this, the use of iron powder in an acidic medium (like acetic acid) is particularly well-suited for industrial-scale synthesis due to its cost-effectiveness, safety, and high efficiency. The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group, with protons from the acidic solvent participating in the formation of water as a byproduct. The overall reaction transforms the -NO₂ group into an -NH₂ group without affecting the carboxylic acid or the fluorine substituents.

Experimental Protocol: Iron-Mediated Nitro Reduction

This protocol is adapted from established industrial synthesis methods.[4]

Materials and Reagents:

  • This compound (DFNPAA), ≥95% purity

  • Acetic Acid (Glacial)

  • Deionized Water

  • Iron Powder (Fine grade, <100 mesh)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Sodium Bicarbonate (Saturated solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

  • Separatory funnel

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, create a slurry of this compound (e.g., 32.6 g, 0.15 mol) and iron powder (25 g) in a mixture of acetic acid (120 mL) and water (80 mL).[4]

  • Heating and Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is exothermic and may require initial cooling before heating is applied. Maintain the reflux for approximately 12 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up - Filtration: After cooling the reaction mixture to room temperature, filter it through a pad of celite using a Buchner funnel to remove the iron sludge and unreacted iron powder. Wash the filter cake with a small amount of acetic acid or water.

  • Work-up - Solvent Removal: Combine the filtrate and washings. Remove the acetic acid and water under reduced pressure using a rotary evaporator. This will yield a solid residue.

  • Purification: The crude product, 2,5-Difluoro-4-aminophenylacetic acid, can be purified further if necessary. This can involve recrystallization from an appropriate solvent system or extraction. For extraction, dissolve the residue in water, neutralize carefully with a saturated sodium bicarbonate solution, and extract with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the purified product. The patent literature indicates that distillation and precipitation can yield an off-white solid.[4]

Data Summary: Expected Outcome
ParameterValueSource
Starting MaterialThis compound (32.6 g)[4]
Key ReagentsIron Powder (25 g), Acetic Acid (120 mL), Water (80 mL)[4]
Reaction Time12 hours at reflux[4]
Product2,5-Difluoro-4-aminophenylacetic Acid[4]
Expected Yield~93.7% (26.3 g)[4]
AppearanceOff-white solid[4]

Workflow Visualization

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification charge_flask Charge Flask: - DFNPAA - Iron Powder - Acetic Acid - Water reflux Heat to Reflux (12 hours) charge_flask->reflux Vigorous Stirring cool Cool to RT reflux->cool filter Filter (remove iron sludge) cool->filter evaporate Evaporate Solvents filter->evaporate product Isolate Product: 2,5-Difluoro-4-aminophenylacetic acid evaporate->product

Caption: Workflow for the iron-mediated reduction of DFNPAA.

PART 2: Advanced Application - Synthesis of 2,4,5-Trifluorophenylacetic Acid

Building upon the foundational protocol, the resulting 2,5-Difluoro-4-aminophenylacetic acid can be used to synthesize 2,4,5-Trifluorophenylacetic acid. This compound is a valuable intermediate for various bioactive molecules, including certain classes of herbicides and pharmaceuticals.[4][5] The synthesis involves a classic diazotization followed by a fluorination reaction.

Synthetic Strategy and Rationale

The strategy hinges on converting the robust C-N bond of the amine into a C-F bond. This is accomplished in two steps:

  • Diazotization: The primary aromatic amine is treated with a nitrite source (e.g., sodium nitrite) in a strong acid at low temperatures. This converts the amino group into a highly reactive diazonium salt (-N₂⁺). Maintaining low temperatures (0-5 °C) is critical to prevent the premature decomposition of this unstable intermediate.

  • Fluorination: The diazonium salt is then subjected to a fluorinating agent. In the Balz-Schiemann reaction, tetrafluoroboric acid (HBF₄) is used, where the diazonium tetrafluoroborate salt is isolated and then thermally decomposed to yield the aryl fluoride. Other methods can also be employed for direct conversion. This sequence provides a reliable method for introducing a fluorine atom at a specific position on the aromatic ring.[4]

Protocol: Diazotization and Fluorination

This protocol outlines the conceptual steps based on the pathway described in patent literature.[4]

Materials and Reagents:

  • 2,5-Difluoro-4-aminophenylacetic Acid

  • Hydrochloric Acid or Tetrafluoroboric Acid (HBF₄)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Appropriate organic solvent for extraction (e.g., Diethyl ether)

Procedure:

  • Diazotization:

    • Suspend or dissolve 2,5-Difluoro-4-aminophenylacetic acid in a cooled (0-5 °C) aqueous solution of a strong acid like HBF₄.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C with an ice bath. Vigorous stirring is essential.

    • Continue stirring the mixture at low temperature for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Fluorination (Illustrative of Balz-Schiemann):

    • The resulting diazonium tetrafluoroborate salt may precipitate from the solution. Isolate this salt by cold filtration.

    • Gently heat the isolated salt (or the reaction mixture directly, depending on the specific protocol) to induce decomposition. Nitrogen gas will evolve, and the fluorine atom will be installed on the ring.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and extract the desired 2,4,5-Trifluorophenylacetic acid product with an organic solvent.

    • Wash the organic layer with water and brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the crude product.

    • Further purification can be achieved through recrystallization or column chromatography.

Pathway Visualization

G start 2-(2,5-Difluoro-4-nitrophenyl) acetic Acid inter 2,5-Difluoro-4-aminophenyl acetic Acid start->inter  Reduction  (Fe, H⁺) diaz Aryl Diazonium Salt Intermediate inter->diaz  Diazotization  (NaNO₂, H⁺, 0-5°C) final 2,4,5-Trifluorophenyl acetic Acid diaz->final  Fluorination  (e.g., Heat, HBF₄)

Caption: Synthetic pathway from DFNPAA to 2,4,5-Trifluorophenylacetic Acid.

References

Application Notes and Protocols for the Synthesis of Derivatives from 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid in Medicinal Chemistry

This compound is a highly versatile scaffold in modern drug discovery. Its unique trifunctionalized aromatic ring, featuring two electron-withdrawing fluorine atoms, a nitro group, and a carboxylic acid moiety, provides a rich platform for the synthesis of a diverse array of derivatives. The fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of the final compounds.[1] The nitro group serves as a key synthetic handle, readily reducible to an amine, which opens pathways to a vast number of subsequent chemical transformations, including amide bond formation and the construction of various heterocyclic systems.[1][2] The carboxylic acid group itself is a prime site for modification, allowing for the creation of esters, amides, and other functionalities crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

These structural features make derivatives of this compound valuable intermediates in the synthesis of biologically active molecules, including potential anti-inflammatory, analgesic, and anti-diabetic agents.[3][4] This guide provides detailed protocols for the synthesis of key derivatives, offering insights into the underlying chemical principles and practical considerations for successful execution in a research and development setting.

Core Synthetic Strategies

The derivatization of this compound primarily revolves around three key transformations:

  • Modification of the Carboxylic Acid Group: Formation of amides and esters to introduce diverse substituents.

  • Reduction of the Nitro Group: Conversion of the nitro group to an amine, a critical step for subsequent functionalization.

  • Sequential or Concurrent Modifications: Combining the above strategies to generate complex and diverse molecular architectures.

The following sections will provide detailed protocols for these transformations, along with insights into the rationale behind the chosen reagents and conditions.

Caption: Key synthetic pathways from this compound.

PART 1: Synthesis of Amide Derivatives via Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, with approximately 25% of commercial pharmaceuticals containing at least one amide group.[5] The direct coupling of the carboxylic acid of this compound with a primary or secondary amine is a highly efficient method for generating a library of diverse derivatives. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Mechanistic Rationale:

The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) is a widely adopted strategy.[6] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. HOBt is added to trap the O-acylisourea, forming an active ester that is more stable and less prone to side reactions, thereby improving the overall yield and purity of the desired amide.[7] A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is typically included to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile, enhancing its reactivity.[8]

Caption: Simplified workflow for EDC-mediated amide coupling.

Detailed Protocol: General Procedure for Amide Synthesis

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and EDC (1.2 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes to allow for the formation of the active ester.

  • Add the desired amine (1.1 eq.) followed by the dropwise addition of DIPEA (2.0 eq.).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

Self-Validation and Troubleshooting:

  • Incomplete reaction: If TLC indicates the presence of starting material, consider increasing the reaction time or adding an additional portion of EDC and the amine. Ensure all reagents and the solvent are anhydrous, as water can hydrolyze the active intermediates.

  • Formation of N-acylurea byproduct: This can occur if the O-acylisourea intermediate is not efficiently trapped. Ensure HOBt is added before or concurrently with EDC.

  • Purification challenges: The polarity of the amide product will vary depending on the amine used. Adjust the eluent system for column chromatography accordingly.

PART 2: Synthesis of 2-(4-Amino-2,5-difluorophenyl)acetic Acid Derivatives via Nitro Reduction

The reduction of the aromatic nitro group to an amine is a pivotal transformation, unlocking a plethora of synthetic possibilities.[9] This conversion is often a key step in the synthesis of pharmaceuticals, as the resulting aniline moiety can participate in a wide range of coupling reactions.[2]

Mechanistic Rationale:

Several methods exist for the reduction of aromatic nitro compounds, including catalytic hydrogenation and the use of metals in acidic media.[9][10] A common and effective laboratory-scale method involves the use of iron powder in an acidic medium, such as acetic acid or a mixture of an acid and water.[11][12] In this reaction, iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II) or Fe(III), while the nitro group is reduced to an amine. The acidic conditions facilitate the reaction and help to dissolve the iron salts formed.

Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium formate) is another widely used and often cleaner method.[9][11] The nitro group is adsorbed onto the surface of the palladium catalyst, where it is reduced by hydrogen.

Caption: General scheme for the reduction of an aromatic nitro group.

Detailed Protocol: Reduction using Iron in Acetic Acid

Materials:

  • This compound or its amide/ester derivative

  • Iron powder

  • Glacial acetic acid

  • Water

  • Ethyl acetate

  • Celite®

Procedure:

  • In a round-bottom flask, prepare a slurry of the nitro compound (1.0 eq.) and iron powder (5.0 eq.) in a mixture of glacial acetic acid and water (e.g., a 2:1 ratio).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and the washings, and remove the solvents under reduced pressure.

  • The crude product can be further purified by recrystallization or silica gel column chromatography if necessary. A patent for a similar process reported a yield of 93.7% for the reduction of 2,5-difluoro-4-nitrophenylacetic acid to 2,5-difluoro-4-aminophenylacetic acid using this method.[11]

Self-Validation and Troubleshooting:

  • Incomplete reduction: If the reaction stalls, ensure the iron powder is of sufficient quality and that the mixture is being stirred vigorously to ensure good contact between the reactants. The addition of a small amount of hydrochloric acid can sometimes help to activate the iron.

  • Work-up difficulties: The filtration of fine iron particles can be challenging. Using a thick pad of Celite® and washing thoroughly is crucial for complete removal.

  • Product stability: The resulting aniline derivatives can be sensitive to air oxidation. It is advisable to use them in the next synthetic step as soon as possible or to store them under an inert atmosphere.

Data Presentation: Representative Derivative Synthesis

Starting MaterialReagents and ConditionsProductYield (%)
This compoundBenzylamine, EDC, HOBt, DIPEA, DMFN-benzyl-2-(2,5-difluoro-4-nitrophenyl)acetamideTypically >80%
This compoundEthanol, cat. H₂SO₄, refluxEthyl 2-(2,5-difluoro-4-nitrophenyl)acetateTypically >90%
This compoundFe, AcOH, H₂O, reflux2-(4-Amino-2,5-difluorophenyl)acetic acid~94%[11]
Ethyl 2-(2,5-difluoro-4-nitrophenyl)acetateH₂, 5% Pd/C, EthanolEthyl 2-(4-amino-2,5-difluorophenyl)acetateTypically >95%

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of derivatives with potential applications in drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. By understanding the underlying principles of amide coupling and nitro group reduction, scientists can rationally design and synthesize novel compounds for biological evaluation. The key to success lies in careful execution of the experimental procedures, diligent monitoring of the reactions, and appropriate purification of the products.

References

Comprehensive Analytical Characterization of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid (DFNPAA). As a key intermediate in the synthesis of complex pharmaceutical and agrochemical compounds, rigorous verification of its identity, purity, and structure is paramount.[1][2][3] This guide moves beyond a simple listing of procedures to explain the underlying principles and rationale for methodological choices, ensuring robust and reproducible results. We present a multi-technique approach employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section includes detailed, self-validating protocols and data interpretation guidelines tailored for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

This compound is a substituted phenylacetic acid derivative. Its molecular structure, featuring a carboxylic acid group, a nitro group, and two fluorine atoms on the aromatic ring, imparts specific chemical reactivity useful in organic synthesis.[3][4] The electron-withdrawing nature of the nitro and fluoro substituents significantly influences the molecule's properties, including its acidity and chromatographic behavior. Accurate characterization is essential to control the quality of downstream products.

A summary of the key physicochemical properties of DFNPAA is provided below.

PropertyValueSource
CAS Number 770719-22-7[5][6]
Molecular Formula C₈H₅F₂NO₄[5][6]
Molecular Weight 217.13 g/mol [5][6]
Predicted pKa 3.38 ± 0.10[5]
Appearance Expected to be a light yellow or off-white solidInferred from similar compounds[1][2]

Purity Determination and Quantification by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates. The method separates the analyte from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. For DFNPAA, its acidic nature and aromaticity make it well-suited for RP-HPLC with UV detection.

Causality in Method Design
  • Stationary Phase: A C18 column is selected for its hydrophobicity, which provides strong retention for the aromatic ring of DFNPAA.

  • Mobile Phase: An acetonitrile/water gradient is used to ensure the elution of both the main analyte and any potential impurities with different polarities. The addition of an acid (like trifluoroacetic acid or phosphoric acid) to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group (pKa ≈ 3.38), leading to a single, well-defined, and sharp chromatographic peak by minimizing tailing.[5][7][8]

  • Detection: The nitroaromatic structure of DFNPAA contains a strong chromophore, making UV detection highly sensitive. A detection wavelength is chosen near the absorbance maximum for optimal signal-to-noise ratio.[9]

Experimental Protocol: RP-HPLC
  • Instrumentation & Consumables

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile (ACN), water, and trifluoroacetic acid (TFA).

    • Volumetric flasks and pipettes.

  • Reagent Preparation

    • Mobile Phase A (MPA): 0.1% (v/v) TFA in water.

    • Mobile Phase B (MPB): 0.1% (v/v) TFA in ACN.

    • Diluent: 50:50 (v/v) ACN:Water.

  • Standard & Sample Preparation

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of DFNPAA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.

    • Sample Solution (0.1 mg/mL): Prepare test samples in the same manner as the working standard.

  • Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm (or λ-max determined by PDA)
Gradient Program 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B
  • System Suitability Testing (SST)

    • Inject the working standard solution five times. The results must meet the criteria below before proceeding with sample analysis.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Mobile Phases (A: 0.1% TFA in H₂O) (B: 0.1% TFA in ACN) sample Prepare Standard & Sample Solutions (0.1 mg/mL) reagents->sample instrument Set HPLC Conditions (C18, 1 mL/min, 30°C, 270 nm) sample->instrument sst System Suitability Test (5 Injections of Standard) instrument->sst analysis Analyze Samples sst->analysis If SST Passes integration Integrate Chromatograms analysis->integration calculation Calculate Purity (% Area) and Assay (vs. Standard) integration->calculation report report calculation->report Final Report

Caption: Workflow for DFNPAA purity analysis by RP-HPLC.

Identity Confirmation by LC-MS

LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing unequivocal identification of a compound by determining its molecular weight. For DFNPAA, Electrospray Ionization (ESI) is the preferred technique.

Causality in Method Design
  • Ionization Mode: The carboxylic acid moiety of DFNPAA is readily deprotonated. Therefore, ESI in negative ion mode ([M-H]⁻) will provide a strong and easily interpretable signal for the parent ion.

  • LC Method: A fast gradient can be used, as the primary goal is not baseline separation of all impurities but rapid confirmation of the main peak's identity. Using a volatile buffer like formic acid instead of TFA is recommended for better MS sensitivity.[7]

Experimental Protocol: LC-MS
  • Instrumentation

    • LC-MS system equipped with an ESI source and a single quadrupole or time-of-flight (TOF) mass analyzer.

  • LC Conditions

    • Column: C18, 2.1 x 50 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% to 95% B over 5 minutes.

    • Sample: Use a 10 µg/mL solution of DFNPAA in 50:50 ACN:Water.

  • MS Conditions (ESI Negative Mode)

    • Scan Range: m/z 50-500.

    • Capillary Voltage: -3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 40 psi.

Expected Mass Spectrum Data

The primary ion observed will be the deprotonated molecule. Fragmentation can be induced to further confirm the structure.

Ion TypeCalculated m/zExpected Observation
[M-H]⁻ 216.01The base peak in the full scan spectrum, confirming the molecular weight.
[M-H-CO₂]⁻ 172.02A potential fragment ion from the loss of carbon dioxide from the parent ion.
[M-H-HCOOH]⁻ 170.00A potential fragment from the loss of formic acid.

Workflow Diagram: LC-MS Identity Confirmation

LCMS_Workflow A Prepare Sample (10 µg/mL in 50:50 ACN:H₂O) B Inject into LC-MS System A->B C Chromatographic Separation (Fast Gradient) B->C D Electrospray Ionization (Negative Mode) C->D E Mass Analysis (m/z 50-500) D->E F Data Interpretation E->F G Confirm [M-H]⁻ at m/z 216.01 F->G

Caption: Logical flow for identity verification of DFNPAA using LC-MS.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structural determination. ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the DFNPAA molecule.

Causality in Method Design
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will dissolve the acidic analyte and its carboxylic acid proton will be observable.

  • ¹H NMR: Will show signals for the aromatic protons and the methylene (-CH₂-) protons. Their splitting patterns and chemical shifts confirm their connectivity.

  • ¹³C NMR: Will reveal all unique carbon environments in the molecule.

  • ¹⁹F NMR: Crucial for this molecule, this experiment will show two distinct signals for the non-equivalent fluorine atoms, with their coupling to each other and to adjacent protons confirming their positions on the ring.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of DFNPAA in ~0.7 mL of DMSO-d₆.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra at room temperature.

Predicted NMR Spectral Data (in DMSO-d₆)
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment
¹H ~12.5br s--COOH
~8.1dJ(H,F) ≈ 7-9H-3 or H-6
~7.8dJ(H,F) ≈ 10-12H-3 or H-6
~3.8s--CH₂-
¹⁹F -110 to -120dJ(F,F) ≈ 20F-2 or F-5
-125 to -135dJ(F,F) ≈ 20F-2 or F-5

Note: Specific chemical shifts and coupling constants are estimations based on related structures and require experimental verification.[10][11]

Functional Group Identification by FTIR Spectroscopy

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within a molecule by identifying their characteristic vibrational frequencies.

Causality in Method Design

The DFNPAA structure has several IR-active functional groups that will give rise to a unique spectral fingerprint. The most prominent bands are expected from the carboxylic acid O-H and C=O stretches, the nitro group's symmetric and asymmetric stretches, and the C-F bonds.[12][13]

Experimental Protocol: FTIR
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of DFNPAA with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

Characteristic Infrared Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
1600 - 1580C=C stretchAromatic Ring
1550 - 1510N=O asymmetric stretchNitro Group (NO₂)
1360 - 1330N=O symmetric stretchNitro Group (NO₂)
1250 - 1100C-F stretchAryl-Fluoride

Diagram: FTIR Functional Group Correlation

FTIR_Correlation DFNPAA This compound -COOH -NO₂ Ar-F Ar-C=C Spectrum IR Spectrum Peaks (cm⁻¹) ~1700 (C=O) ~3000 (O-H) ~1530 (asym) ~1345 (sym) ~1200 ~1600 DFNPAA:f1->Spectrum:f1 vibrates at DFNPAA:f2->Spectrum:f2 vibrates at DFNPAA:f3->Spectrum:f3 vibrates at DFNPAA:f4->Spectrum:f4 vibrates at

Caption: Correlation between DFNPAA functional groups and their expected IR peaks.

Integrated Characterization Summary

A comprehensive analysis of this compound requires the integration of data from all the techniques described.

  • HPLC establishes the purity profile and provides a quantitative measure of the compound.

  • LC-MS confirms the molecular weight, providing definitive proof of identity.

  • NMR elucidates the precise atomic connectivity, confirming the isomeric structure and ruling out alternatives.

  • FTIR offers a rapid check for the presence of all expected functional groups.

Together, these methods provide a self-validating system, ensuring that the material meets the stringent identity, purity, and structural requirements for its intended use in research and development.

References

Application Note and Protocol: A Scalable Synthesis of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable synthetic protocol for 2-(2,5-difluoro-4-nitrophenyl)acetic acid, a key building block in the development of novel pharmaceutical and agrochemical agents. The described methodology is grounded in established chemical principles and is designed for safe and efficient implementation in a research or process development setting. This document provides a step-by-step protocol, explains the rationale behind key experimental choices, and includes essential safety and handling information.

Introduction: Significance of this compound

This compound is a valuable intermediate characterized by its unique substitution pattern on the phenyl ring. The presence of two fluorine atoms and a nitro group significantly influences the molecule's electronic properties, making it a versatile precursor for a wide range of more complex molecular architectures. The fluorinated phenylacetic acid moiety is a common feature in many biologically active compounds. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation or diazotization reactions. The development of a reliable and scalable synthesis is therefore of considerable interest to researchers in medicinal and agricultural chemistry.

Strategic Approach to Synthesis: The Malonic Ester Route

For a scalable and reproducible synthesis of this compound, the malonic ester synthesis is a highly effective and well-established strategy. This approach offers several advantages, including the use of readily available starting materials, high yields, and straightforward purification procedures. The overall synthetic strategy is outlined below.

The synthesis commences with the nucleophilic aromatic substitution of the para-fluoro atom in 2,4,5-trifluoronitrobenzene with the enolate of diethyl malonate. The high reactivity of the fluorine atom para to the strongly electron-withdrawing nitro group facilitates this reaction. The resulting diethyl 2-(2,5-difluoro-4-nitrophenyl)malonate is then subjected to hydrolysis and decarboxylation to afford the target compound.

Process Workflow and Visualization

The following diagram illustrates the key stages of the synthesis, from starting materials to the final purified product.

Synthesis_Workflow start Starting Materials: - 2,4,5-Trifluoronitrobenzene - Diethyl Malonate - Sodium Hydroxide condensation Step 1: Condensation Reaction start->condensation intermediate Intermediate: Diethyl 2-(2,5-difluoro-4- nitrophenyl)malonate condensation->intermediate Formation of C-C bond hydrolysis_decarboxylation Step 2: Hydrolysis & Decarboxylation intermediate->hydrolysis_decarboxylation Acid or Base mediated crude_product Crude Product: This compound hydrolysis_decarboxylation->crude_product purification Step 3: Purification (Recrystallization) crude_product->purification final_product Final Product: High-Purity 2-(2,5-Difluoro-4- nitrophenyl)acetic Acid purification->final_product Isolation of pure compound

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is optimized for a laboratory scale-up.[1] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: Synthesis of Diethyl 2-(2,5-difluoro-4-nitrophenyl)malonate

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add a solution of sodium hydroxide in a suitable solvent like ethanol.

  • Reagent Addition: While stirring, slowly add diethyl malonate to the basic solution to form the sodium salt of diethyl malonate.

  • Condensation: To the resulting solution, add 2,4,5-trifluoronitrobenzene dropwise via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a suitable acid (e.g., dilute hydrochloric acid) and extract the product with an organic solvent such as ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(2,5-difluoro-4-nitrophenyl)malonate. This intermediate can be used in the next step without further purification.

Step 2: Hydrolysis and Decarboxylation to this compound

  • Reaction Setup: To the crude diethyl 2-(2,5-difluoro-4-nitrophenyl)malonate in a round-bottom flask, add a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water.[2]

  • Hydrolysis: Heat the mixture to reflux. The hydrolysis of the ester groups and subsequent decarboxylation will occur. The progress of the reaction should be monitored by TLC or HPLC until the starting material is consumed.

  • Isolation of Crude Product: After completion, cool the reaction mixture in an ice bath. The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

Step 3: Purification by Recrystallization

  • Solvent Selection: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Procedure: Dissolve the crude solid in a minimum amount of hot solvent. If necessary, filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight. The purity of the final product should be confirmed by analytical methods such as melting point, NMR, and HPLC.

Quantitative Data Summary

ParameterDiethyl 2-(2,5-difluoro-4-nitrophenyl)malonateThis compound
Molecular Formula C13H13F2NO6C8H5F2NO4
Molecular Weight 317.24 g/mol 217.13 g/mol [3]
Typical Yield > 85%> 90% (from malonate)
Purity (after recrystallization) -> 98%
Appearance Yellowish oil or low melting solidOff-white to pale yellow solid

Safety and Handling

General Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4][5]

  • Ensure that eyewash stations and safety showers are readily accessible.[5]

Specific Hazards:

  • 2,4,5-Trifluoronitrobenzene: This starting material is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Strong Acids (Sulfuric Acid, Hydrochloric Acid): Corrosive. Handle with extreme care.

  • Organic Solvents: Flammable and may be harmful if inhaled or absorbed through the skin.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The synthetic route via diethyl malonate provides a reliable and scalable method for the preparation of this compound. The procedure utilizes readily available reagents and employs standard laboratory techniques, making it suitable for both academic and industrial research settings. The final product is obtained in high yield and purity, ready for use in subsequent synthetic transformations.

References

Application Note: Versatile Molecular Functionalization using 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid as a Fluorinated Linker

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, offering enhanced metabolic stability, bioavailability, and binding affinity.[1][2] 2-(2,5-Difluoro-4-nitrophenyl)acetic acid is a valuable bifunctional building block designed for this purpose. It features two key reactive sites: a carboxylic acid for covalent linkage to primary amines and a highly activated aromatic ring amenable to nucleophilic aromatic substitution (SNAr). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical principles and detailed protocols for functionalizing amine-containing molecules, such as proteins and small molecule scaffolds, using this versatile fluorinated linker. We present a self-validating workflow, from the activation of the reagent to the conjugation and final characterization of the modified molecule.

The Chemistry of this compound

Physicochemical Properties

The unique reactivity of this compound stems from its distinct structural features. The electron-withdrawing effects of the two fluorine atoms and the nitro group create a highly electron-deficient phenyl ring, which is central to its utility.

PropertyValueSource
IUPAC Name This compound
CAS Number 770719-22-7[3]
Molecular Formula C₈H₅F₂NO₄
Molecular Weight 217.13 g/mol
Predicted pKa 3.38 ± 0.10[4]
Appearance White to off-white solidN/A
Core Reactivity: A Bifunctional Linker

This reagent offers two primary and potentially orthogonal modes for molecular functionalization, making it a highly adaptable tool in chemical synthesis and bioconjugation.

  • Mode 1: Carboxylic Acid Derivatization: The most common application involves the activation of the carboxylic acid group to form a highly reactive intermediate, typically an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amines (e.g., the ε-amino group of lysine residues in proteins) under mild aqueous conditions (pH 7.5-8.5) to form a stable amide bond.[5] This is the preferred pathway for labeling biomolecules.

  • Mode 2: Nucleophilic Aromatic Substitution (SNAr): The phenyl ring is strongly activated towards nucleophilic attack. The fluorine atom at the C4 position (para to the nitro group) is particularly labile and can be displaced by potent nucleophiles such as thiols or secondary amines.[6] This SNAr pathway allows for a second, distinct modification to be introduced, providing a route to more complex, multifunctional conjugates. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is the rate-limiting step.[6]

Visualization of Reactivity Pathways

cluster_0 Mode 1: Amide Bond Formation cluster_1 Mode 2: Nucleophilic Aromatic Substitution (SNAr) reagent This compound activation Activation (EDC, NHS) reagent->activation Step A snar_product SNAr Product (Thioether, Amine) reagent->snar_product Displaces Fluorine at C4 nhs_ester Amine-Reactive NHS Ester activation->nhs_ester amide_product Stable Amide Conjugate nhs_ester->amide_product pH 7.5-8.5 amine Primary Amine (R-NH₂) amine->amide_product nucleophile Strong Nucleophile (R-SH, R₂NH) nucleophile->snar_product start Reagent & Coupling Agents (Reagent, EDC, NHS) step1 Part A: NHS Ester Synthesis (Anhydrous DCM/DMF, RT, 4-12h) start->step1 qc1 QC 1: Confirm Activation (TLC, LC-MS) step1->qc1 step2 Part B: Conjugation Reaction (Target Molecule in PBS pH 8.0, RT, 1-4h) qc1->step2 Use immediately step3 Quench Reaction (Add Tris buffer) step2->step3 step4 Purification (Dialysis / SEC) step3->step4 qc2 QC 2: Characterize Conjugate (UV-Vis for DOL, Mass Spec) step4->qc2 final_product Purified, Characterized Conjugate qc2->final_product

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the purification of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining this compound in high purity. The methodologies and insights presented here are grounded in established chemical principles and validated experimental practices.

Understanding the Compound: Key Physicochemical Properties

Before delving into purification techniques, it is crucial to understand the physicochemical properties of this compound that influence its purification.

PropertyValueSignificance for Purification
Molecular Formula C₈H₅F₂NO₄[1]Indicates the presence of polar functional groups (carboxylic acid, nitro group) and a relatively non-polar aromatic ring.
Molecular Weight 217.128 g/mol [1]Standard molecular weight for a small organic molecule.
Appearance Typically a yellow to pale brown crystalline solid.[2]Color can be an initial indicator of purity; darker colors may suggest the presence of impurities.
pKa 3.38 ± 0.10 (Predicted)[1]The acidic nature of the carboxylic acid allows for manipulation of its solubility based on pH for techniques like acid-base extraction.
Storage Sealed in a dry environment at room temperature.[1]Highlights the compound's stability under standard laboratory conditions.

Troubleshooting Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound and provides actionable solutions.

Issue: Low Yield After Recrystallization

Symptoms: A significant loss of product is observed after performing a recrystallization procedure.

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Conduct small-scale solvent screening with a variety of solvents of differing polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). A good starting point for substituted phenylacetic acids can be aqueous alcohol or toluene-based systems.[3]

  • Excessive Solvent Volume: Using too much solvent will keep the product dissolved even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until dissolution is just complete.

  • Premature Crystallization: The compound crystallizes out of solution too quickly, trapping impurities. This can occur if the solution is cooled too rapidly.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Incomplete Precipitation: The compound remains partially dissolved in the mother liquor.

    • Solution: Ensure the solution is thoroughly chilled in an ice bath for a sufficient amount of time (e.g., 30-60 minutes) to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Issue: Persistent Colored Impurities

Symptoms: The final product retains a yellow or brownish hue even after initial purification attempts.

Probable Causes & Solutions:

  • Trapped Starting Materials or Byproducts: The synthesis of substituted phenylacetic acids can sometimes result in colored byproducts.[4]

    • Solution 1: Activated Carbon Treatment: During recrystallization, after the crude product is dissolved in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. The activated carbon will adsorb many colored impurities. Boil the solution for a few minutes and then perform a hot filtration to remove the carbon before allowing the solution to cool.

    • Solution 2: Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more powerful purification technique.[5] A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired compound from colored impurities.

Issue: Oily Product Instead of Crystalline Solid

Symptoms: The product separates as an oil rather than a solid during recrystallization.

Probable Causes & Solutions:

  • Presence of Impurities: Impurities can lower the melting point of the product, causing it to "oil out."

    • Solution: Attempt to purify a small portion of the oil by another method, such as column chromatography, to remove the impurities. The purified fraction can then be used to seed the bulk of the oily product to induce crystallization.

  • Solvent System Issues: The chosen solvent may not be appropriate, leading to the formation of a supersaturated solution that does not readily crystallize.

    • Solution: Try a different solvent system. If the product is oiling out from a single solvent, adding a co-solvent in which the compound is less soluble (an "anti-solvent") can sometimes promote crystallization. Add the anti-solvent dropwise to the hot, dissolved oil until turbidity persists, then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification technique for crude this compound?

A1: For most laboratory-scale syntheses, recrystallization is the most efficient first-line purification method. It is relatively simple, cost-effective, and can significantly improve purity if the correct solvent system is identified. For more challenging separations or to remove closely related impurities, flash column chromatography is recommended.[5]

Q2: How can I effectively remove unreacted starting materials?

A2: The method will depend on the starting materials. If the starting material has a different acidity or basicity, an acid-base extraction can be very effective. For example, if a neutral starting material is present, dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate) will deprotonate the carboxylic acid, making it water-soluble. The neutral impurity can then be extracted with an organic solvent (e.g., ethyl acetate). Subsequent acidification of the aqueous layer will precipitate the purified product.

Q3: What analytical techniques are recommended to assess the purity of the final product?

A3:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of pharmaceutical compounds. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify the presence of impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help identify impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Q4: I am observing co-elution of my product with an impurity during column chromatography. What can I do?

A4:

  • Optimize the Eluent System: Try a less polar solvent system to increase the retention time of your compounds on the silica gel, which may improve separation. Running a gradient elution (gradually increasing the polarity of the eluent) can also be effective.

  • Change the Stationary Phase: If separation on silica gel is proving difficult, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

  • Consider an Alternative Purification Method: If chromatography is not providing the desired purity, a different technique like recrystallization from a carefully selected solvent system or preparative HPLC may be necessary.

Experimental Protocols

Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate with stirring). Continue adding the hot solvent until the compound just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated carbon (if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove any residual solvent.

Protocol for Flash Column Chromatography
  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives your product a retention factor (Rf) of approximately 0.3.[5]

  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Fill the column with silica gel, either as a dry powder or as a slurry in the chosen eluent. Gently tap the column to ensure even packing. Add another layer of sand on top of the silica gel.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. Carefully apply the sample solution to the top of the silica gel. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, which is then added to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to the top to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain the purified product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Visual Workflow and Decision-Making Diagrams

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check1 Assess Purity (TLC, MP, HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Purity > 98% Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity < 98% Purity_Check2 Assess Purity (HPLC, NMR) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity > 98% Purity_Check2->Column_Chromatography Re-optimize conditions

Caption: General purification workflow for this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Impure Product Problem_Type What is the issue? Start->Problem_Type Low_Yield Low Yield Problem_Type->Low_Yield Yield Colored_Product Colored Product Problem_Type->Colored_Product Color Oily_Product Oily Product Problem_Type->Oily_Product Form Check_Solvent Re-evaluate Recrystallization Solvent Low_Yield->Check_Solvent Charcoal Use Activated Carbon Colored_Product->Charcoal Seed_Crystals Attempt Seeding Oily_Product->Seed_Crystals Check_Cooling Ensure Slow Cooling Check_Solvent->Check_Cooling Chromatography Perform Column Chromatography Charcoal->Chromatography If color persists Change_Solvent Change Solvent System Seed_Crystals->Change_Solvent If no crystallization

Caption: Decision tree for troubleshooting common purification issues.

References

Technisches Support-Center: Optimierung der Synthese von 2-(2,5-Difluor-4-nitrophenyl)essigsäure

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as requested by the user.

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Handbuch bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um die Ausbeute und Reinheit von 2-(2,5-Difluor-4-nitrophenyl)essigsäure zu verbessern. Als erfahrener Anwendungswissenschaftler werde ich Sie durch die kritischen Aspekte der Synthese führen und dabei sowohl auf theoretische Grundlagen als auch auf praxiserprobte Einblicke eingehen.

Teil 1: Häufig gestellte Fragen (FAQs)

Hier finden Sie schnelle Antworten auf häufig auftretende Probleme bei der Synthese von 2-(2,5-Difluor-4-nitrophenyl)essigsäure.

F1: Meine Gesamtausbeute ist konstant niedrig. Was sind die wahrscheinlichsten Ursachen?

Eine niedrige Ausbeute kann auf mehrere Faktoren zurückzuführen sein, die von den Ausgangsmaterialien bis zu den Reaktionsbedingungen reichen. Die häufigsten Ursachen sind:

  • Unvollständige Reaktion: Einer der Reaktionsschritte erreicht nicht den vollständigen Umsatz. Dies kann an einer unzureichenden Reaktionszeit, einer zu niedrigen Temperatur oder einer ineffektiven Aktivierung liegen.

  • Nebenreaktionen: Die Bildung unerwünschter Nebenprodukte verbraucht Ihre Ausgangsmaterialien und senkt die Ausbeute des gewünschten Produkts. Bei der Malonestersynthese ist beispielsweise die Dialkylierung ein häufiges Problem[1][2].

  • Produktverlust während der Aufarbeitung: Das Produkt kann während der Extraktions-, Wasch- oder Kristallisationsschritte verloren gehen, insbesondere wenn die Löslichkeit in den verwendeten Lösungsmitteln nicht optimal ist.

  • Zersetzung des Produkts: Das Produkt oder ein Zwischenprodukt könnte unter den Reaktions- oder Aufarbeitungsbedingungen instabil sein.

F2: Ich beobachte signifikante Mengen an Nebenprodukten. Wie kann ich diese identifizieren und minimieren?

Die Identifizierung von Nebenprodukten erfolgt am besten durch Techniken wie Dünnschichtchromatographie (DC), Hochleistungsflüssigkeitschromatographie (HPLC) oder Kernspinresonanzspektroskopie (NMR). Häufige Nebenprodukte und Strategien zu ihrer Minimierung sind:

  • Dialkylierte Produkte (in der Malonestersynthese): Um die Bildung von dialkylierten Malonestern zu unterdrücken, verwenden Sie das deprotonierte Malonester-Reagenz im leichten Überschuss und geben Sie das Alkylierungsmittel langsam bei kontrollierter Temperatur zu[1].

  • Isomere bei der Nitrierung: Wenn Sie einen Phenylessigsäure-Vorläufer nitrieren, kann es zur Bildung von Positionsisomeren kommen. Eine sorgfältige Kontrolle der Reaktionstemperatur und die Wahl des Nitrierreagenzes sind entscheidend. Der Einsatz von Flow-Reaktoren kann die Selektivität verbessern[3][4].

  • Unvollständige Hydrolyse: Bei der Hydrolyse eines Nitril- oder Ester-Zwischenprodukts können das entsprechende Amid oder der Ester als Verunreinigungen zurückbleiben. Verlängern Sie die Reaktionszeit, erhöhen Sie die Temperatur oder die Konzentration der Säure/Base, um eine vollständige Hydrolyse sicherzustellen[5].

F3: Was sind die besten Praktiken zur Reinigung des Endprodukts, um eine hohe Reinheit zu erzielen?

Die Reinigung hängt von der Art der Verunreinigungen ab. Allgemeine Strategien umfassen:

  • Umkristallisation: Dies ist eine sehr effektive Methode zur Entfernung von geringen Mengen an Verunreinigungen. Wählen Sie ein Lösungsmittelsystem, in dem die Löslichkeit des Produkts bei erhöhter Temperatur hoch und bei Raumtemperatur oder darunter niedrig ist.

  • Säure-Base-Extraktion: Da das Produkt eine Carbonsäure ist, kann es durch Extraktion mit einer wässrigen Base (z. B. Natriumbicarbonat- oder Natriumcarbonatlösung) von neutralen oder basischen Verunreinigungen abgetrennt werden. Nach dem Ansäuern der wässrigen Phase fällt das reine Produkt aus.

  • Säulenchromatographie: Obwohl für die Produktion im großen Maßstab weniger ideal, ist die Säulenchromatographie eine ausgezeichnete Methode zur Abtrennung von Nebenprodukten mit ähnlichen Polaritäten.

F4: Gibt es alternative Syntheserouten, die ich in Betracht ziehen sollte, wenn meine derzeitige Methode keine zufriedenstellenden Ausbeuten liefert?

Ja, die beiden primären Routen sind die Malonestersynthese und die Route über ein Benzylcyanid-Zwischenprodukt . Wenn eine Route problematisch ist, kann der Wechsel zur anderen vorteilhaft sein.

  • Die Malonestersynthese beginnt typischerweise mit einem stärker fluorierten und bereits nitrierten Aromaten (z. B. 2,4,5-Trifluornitrobenzol) und führt die Essigsäureseitenkette ein[6].

  • Die Benzylcyanid-Route kann mit 2,5-Difluornitrobenzol beginnen, das mit einer Cyanidquelle umgesetzt wird, gefolgt von der Hydrolyse des Nitrils[7][8]. Diese Route vermeidet die Probleme der Dialkylierung, die bei der Malonestersynthese auftreten können.

Teil 2: Anleitungen zur Fehlerbehebung und Optimierung

Anleitung 1: Die Malonestersynthese-Route

Diese Methode ist eine klassische Strategie zur Synthese von substituierten Essigsäuren[9][10]. Sie beinhaltet die Alkylierung von Diethylmalonat mit einem geeigneten Elektrophil, gefolgt von Hydrolyse und Decarboxylierung.

MalonicEsterSynthesis cluster_step1 Schritt 1: Deprotonierung cluster_step2 Schritt 2: SNAr-Alkylierung cluster_step3 Schritt 3: Hydrolyse & Decarboxylierung A Diethylmalonat Enolat Malonatenolat A->Enolat in Ethanol Base Starke Base (z.B. NaOEt) Base->Enolat Substrat 2,4,5-Trifluornitrobenzol Produkt1 Diethyl-2-(2,5-difluor-4-nitrophenyl)malonat Enolat->Produkt1 Substrat->Produkt1 Produkt2 2-(2,5-Difluor-4-nitrophenyl)essigsäure Produkt1->Produkt2 1. NaOH, H2O, Wärme 2. H3O+

Abbildung 1: Allgemeiner Arbeitsablauf für die Malonestersynthese-Route.

  • Bildung des Enolats: Lösen Sie Diethylmalonat (1,1 Äquivalente) in einem geeigneten wasserfreien Alkohol (z. B. Ethanol). Fügen Sie langsam eine starke Base wie Natriumethanolat (1,0 Äquivalente) hinzu, während Sie die Temperatur unter 30 °C halten. Rühren Sie die Mischung 30-60 Minuten bei Raumtemperatur.

  • Alkylierungsreaktion: Fügen Sie der Enolatlösung langsam 2,4,5-Trifluornitrobenzol (1,0 Äquivalente) zu. Die hohe Reaktivität des para-ständigen Fluors zum Nitro-Substituenten erleichtert diese nukleophile aromatische Substitution (SNAr)[6]. Erhitzen Sie die Reaktionsmischung unter Rückfluss und verfolgen Sie den Fortschritt mittels DC oder HPLC.

  • Hydrolyse und Decarboxylierung: Kühlen Sie die Reaktionsmischung nach Abschluss der Reaktion ab. Fügen Sie eine wässrige Lösung einer starken Base (z. B. 20%ige NaOH) hinzu und erhitzen Sie die Mischung unter Rückfluss, um die Estergruppen zu hydrolysieren. Überwachen Sie die Hydrolyse bis zum vollständigen Verschwinden des Diesters. Kühlen Sie die Mischung ab und säuern Sie sie vorsichtig mit einer starken Säure (z. B. konzentrierter HCl) an, bis der pH-Wert etwa 1-2 beträgt. Durch das Ansäuern erfolgt die Decarboxylierung, oft unter Erwärmung, wobei CO2 freigesetzt wird.

  • Aufarbeitung: Kühlen Sie die angesäuerte Mischung ab, um das Produkt auszufällen. Filtrieren Sie den Feststoff ab, waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn. Eine weitere Reinigung kann durch Umkristallisation erfolgen.

ProblemMögliche Ursache(n)Lösungsvorschläge
Niedrige Ausbeute im Alkylierungsschritt Unvollständige Enolatbildung; Geringe Reaktivität des Substrats; Nebenreaktionen.Stellen Sie sicher, dass wasserfreie Bedingungen für die Enolatbildung verwendet werden. Erwägen Sie die Verwendung einer stärkeren Base oder eines aprotischen polaren Lösungsmittels wie DMF, um die Reaktion zu beschleunigen[2]. Überwachen Sie die Reaktion sorgfältig, um eine übermäßige Erhitzung zu vermeiden, die zu Zersetzung führen könnte.
Bildung von dialkyliertem Nebenprodukt Überschüssiges Alkylierungsmittel oder zu schnelle Zugabe; Hohe Reaktivität des monoalkylierten Produkts.Verwenden Sie einen leichten Überschuss an Malonester. Fügen Sie das Alkylierungsmittel langsam und bei kontrollierter Temperatur hinzu. Dies ist ein bekanntes Problem bei der Malonestersynthese[1].
Unvollständige Hydrolyse/Decarboxylierung Unzureichende Basen-/Säurekonzentration; Zu kurze Reaktionszeit oder zu niedrige Temperatur.Erhöhen Sie die Konzentration der Base/Säure oder verlängern Sie die Erhitzungszeit. Stellen Sie sicher, dass der pH-Wert im Ansäuerungsschritt niedrig genug ist, um die Decarboxylierung zu fördern.
Anleitung 2: Die Route über ein Benzylcyanid-Zwischenprodukt

Diese Route besteht aus zwei Hauptschritten: (1) der Einführung einer Cyanogruppe, um ein Benzylcyanid-Derivat zu bilden, und (2) der anschließenden Hydrolyse dieser Gruppe zur Carbonsäure.

BenzylCyanideRoute cluster_step1 Schritt 1: Cyanierung cluster_step2 Schritt 2: Hydrolyse A 2,5-Difluornitrobenzol Intermediate 2-(2,5-Difluor-4-nitrophenyl)acetonitril A->Intermediate in Aceton, 60°C Reagent1 Ethylcyanacetat / Base Reagent1->Intermediate FinalProduct 2-(2,5-Difluor-4-nitrophenyl)essigsäure Intermediate->FinalProduct Starke Säure (z.B. H2SO4) oder Base (z.B. NaOH), Wärme

Abbildung 2: Allgemeiner Arbeitsablauf für die Synthese über ein Benzylcyanid-Zwischenprodukt.

  • Cyanierung: In einem geeigneten Reaktor werden 2,5-Difluornitrobenzol (1,0 Äquivalente), eine Base wie wasserfreies Natriumcarbonat (2,0 Äquivalente) und ein Katalysator wie Kaliumiodid (0,05 Äquivalente) in einem polaren aprotischen Lösungsmittel wie Aceton suspendiert[7][8]. Ethylcyanacetat (2,0 Äquivalente) wird zugetropft, und die Mischung wird erhitzt (z. B. auf 60 °C), bis die Reaktion abgeschlossen ist (Überwachung durch DC/HPLC).

  • Aufarbeitung des Nitrils: Nach dem Abkühlen wird die Reaktionsmischung filtriert und das Lösungsmittel abgedampft. Der Rückstand wird in einem organischen Lösungsmittel (z. B. Ethylacetat) aufgenommen und mit Wasser gewaschen. Die organische Phase wird getrocknet und eingeengt, um das rohe Nitril-Zwischenprodukt zu erhalten.

  • Hydrolyse des Nitrils: Das rohe Nitril wird in einer starken Säure (z. B. einer Mischung aus konzentrierter Schwefelsäure und Wasser) suspendiert[5]. Die Mischung wird für eine bestimmte Zeit erhitzt (z. B. 15 Minuten Kochen), um die Hydrolyse zu bewirken. Alternativ kann eine basische Hydrolyse mit einer starken Base wie NaOH durchgeführt werden[11].

  • Aufarbeitung der Säure: Die Reaktionsmischung wird auf Eiswasser gegossen, um das Produkt auszufällen. Der Feststoff wird abfiltriert, mit kaltem Wasser gewaschen und getrocknet. Eine weitere Reinigung kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Wasser) erfolgen[5].

Die Hydrolyse des Nitrils ist oft der kritischste Schritt, der die Ausbeute beeinflusst. Die Bedingungen müssen sorgfältig kontrolliert werden, um die Zersetzung zu minimieren.

BedingungSäurehydrolyse (H₂SO₄/H₂O)Basische Hydrolyse (NaOH/H₂O)Anmerkungen
Konzentration Eine Mischung aus konz. H₂SO₄ und Wasser (z. B. 2:1 v/v) ist wirksam[5].15-20%ige wässrige NaOH-Lösung.Eine zu hohe Säurekonzentration kann zu Verkohlung führen. Eine zu hohe Basenkonzentration kann zu unerwünschten Nebenreaktionen führen.
Temperatur Typischerweise wird zum Sieden erhitzt.Typischerweise wird zum Sieden erhitzt (ca. 95-100 °C)[11].Die Temperatur sollte sorgfältig kontrolliert werden. Überhitzung kann die Ausbeute drastisch senken.
Reaktionszeit Oft kurz (15-30 Minuten), um die Zersetzung zu minimieren[5].Längere Reaktionszeiten können erforderlich sein, sollten aber durch DC/HPLC überwacht werden.Eine unvollständige Reaktion hinterlässt das Amid als Verunreinigung. Eine zu lange Reaktion kann das Produkt zersetzen.
Vorteile Direkte Ausfällung des Säureprodukts nach Verdünnung.Kann milder sein und weniger Verkohlung verursachen.Die Wahl hängt von der Stabilität des Substrats und den nachfolgenden Aufarbeitungsschritten ab.

Teil 3: Referenzen

Nachfolgend finden Sie eine Liste der für dieses Handbuch herangezogenen wissenschaftlichen Quellen.

  • CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents. (URL: --INVALID-LINK--)

  • CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents. (URL: --INVALID-LINK--)

  • Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents. (URL: --INVALID-LINK--)

  • Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide - PrepChem.com. (URL: --INVALID-LINK--)

  • A High-Output, Continuous Selective and Heterogeneous Nitration of p-Difluorobenzene | Request PDF - ResearchGate. (URL: --INVALID-LINK--)

  • A High-Output, Continuous Selective and Heterogeneous Nitration of p-Difluorobenzene | Organic Process Research & Development - ACS Publications. (URL: --INVALID-LINK--)

  • Malonic ester synthesis - Wikipedia. (URL: --INVALID-LINK--)

  • 2,5-Difluoro-4-nitrobenzoic acid synthesis - ChemicalBook. (URL: --INVALID-LINK--)

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (URL: --INVALID-LINK--)

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - MDPI. (URL: --INVALID-LINK--)

  • Malonic Synthesis | NROChemistry. (URL: --INVALID-LINK--)

  • Heck reaction – Knowledge and References - Taylor & Francis. (URL: --INVALID-LINK--)

  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (URL: --INVALID-LINK--)

  • 21.10: Malonic Ester Synthesis - Chemistry LibreTexts. (URL: --INVALID-LINK--)

  • Scheme 5. Nitration of p-difluorobenzene.[12] - ResearchGate. (URL: --INVALID-LINK--)

  • 2-(2,5-difluoro-4-nitrophenyl)acetic acid - ChemUniverse. (URL: --INVALID-LINK--)

  • WO1996036587A1 - Catalytic nitration - Google Patents. (URL: --INVALID-LINK--)

  • Nitration of 1,2-difluorobenzene using fuming nitric acid - ePrints Soton. (URL: --INVALID-LINK--)

  • Mizoroki-Heck Reaction - SynArchive. (URL: --INVALID-LINK--)

  • Kinetics of the pH‐independent hydrolyses of 4‐nitrophenyl chloroformate and 4‐nitrophenyl heptafluorobutyrate in water‐acetonitrile mixtures: consequences of solvent composition and ester hydrophobicity | Semantic Scholar. (URL: --INVALID-LINK--)

  • Heck Reaction - Chemistry LibreTexts. (URL: --INVALID-LINK--)

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (URL: --INVALID-LINK--)

  • p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. (URL: --INVALID-LINK--)

  • Mechanism of hydrolysis in acetonitrile of p-nitrophenyl trifluoroacetate. - ResearchGate. (URL: --INVALID-LINK--)

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. (URL: --INVALID-LINK--)

  • (2,5-difluoro-4-nitrophenyl)acetic acid 770719-22-7 wiki - Guidechem. (URL: --INVALID-LINK--)

  • This compound - Advanced ChemBlocks. (URL: --INVALID-LINK--)

  • (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - ResearchGate. (URL: --INVALID-LINK--)

  • CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents. (URL: --INVALID-LINK--)

  • CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents. (URL: --INVALID-LINK--)

  • Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation - PubMed Central. (URL: --INVALID-LINK--)

References

stability issues and degradation of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid (DFNPAA). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation phenomena encountered during experimentation. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your results.

Introduction: Understanding the Stability of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its chemical structure, featuring a nitroaromatic ring and a carboxylic acid moiety, presents inherent stability challenges. The electron-withdrawing nature of the nitro group and the two fluorine atoms can make the aromatic ring susceptible to nucleophilic attack, while the entire molecule can be sensitive to light, heat, and pH extremes. This guide will walk you through troubleshooting common issues and provide best practices for handling and storage.

Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Question 1: I've noticed a yellowing or darkening of my solid this compound sample over time. What could be the cause?

Answer:

A color change in your solid DFNPAA, typically to a more intense yellow or brownish hue, is a common indicator of degradation. This is often due to photodegradation or thermal stress.

Possible Causes and Mechanisms:

  • Photodegradation: Exposure to light, particularly UV radiation, can initiate the degradation of nitroaromatic compounds. This can lead to the formation of highly colored nitrophenolic compounds. The energy from light can promote the nitro group to an excited state, making it more reactive.

  • Thermal Decomposition: Although fluorination generally enhances thermal stability, prolonged exposure to elevated temperatures can still cause degradation.[1] The primary thermal degradation pathway for many nitroaromatic compounds involves the cleavage of the C-NO2 bond.[2]

Troubleshooting Workflow:

A workflow for troubleshooting color changes in DFNPAA.

Recommended Actions:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, amber-colored vial to protect it from light. Storage in a refrigerator or freezer is recommended to minimize thermal degradation.

  • Assess Purity: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC). A typical reversed-phase HPLC method can be used to quantify the parent compound and detect degradation products.

  • Purification: If the purity is compromised, consider recrystallization to purify the compound. However, be mindful of the temperature used during this process.

Question 2: My DFNPAA solution has become cloudy or has formed a precipitate. What is happening?

Answer:

Turbidity or precipitation in a DFNPAA solution can indicate several issues, including poor solubility, degradation leading to insoluble products, or reaction with the solvent or container.

Possible Causes and Mechanisms:

  • Poor Solubility: DFNPAA has limited solubility in some organic solvents, especially non-polar ones. A change in temperature can cause it to precipitate out of a saturated solution.

  • Hydrolysis: In aqueous solutions, particularly under basic conditions, the carboxylic acid can be deprotonated, which might affect its solubility. More severe conditions could potentially lead to hydrolysis of the nitro or fluoro groups, though this is less common under typical experimental conditions.

  • Formation of Insoluble Degradants: Some degradation pathways may produce less soluble byproducts.

Troubleshooting Workflow:

A workflow for troubleshooting precipitation in DFNPAA solutions.

Recommended Actions:

  • Confirm Solubility: Check the solubility of DFNPAA in your chosen solvent at the experimental temperature.

  • Analyze the Precipitate: If possible, isolate the precipitate and analyze it along with the supernatant using techniques like HPLC, Mass Spectrometry (MS), and NMR to identify its composition.

  • pH and Buffer Effects: If using aqueous buffers, ensure the pH is compatible with the stability of DFNPAA. Avoid strongly basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, keep DFNPAA in a tightly sealed, amber glass vial at -20°C to 4°C, protected from light and moisture. For short-term laboratory use, storage at room temperature in a desiccator, away from direct light, is generally acceptable.

ConditionTemperatureLight ProtectionAtmosphere
Long-Term -20°C to 4°CAmber VialInert (e.g., Argon)
Short-Term Room TemperatureAmber VialDry

Q2: What are the likely degradation pathways for DFNPAA?

A2: Based on the chemistry of related compounds, the following degradation pathways are plausible:

  • Photochemical Reduction: The nitro group can be photochemically reduced to a nitroso, hydroxylamino, or even an amino group.

  • Nucleophilic Aromatic Substitution: The aromatic ring is activated towards nucleophilic attack due to the electron-withdrawing nitro and fluoro groups. Strong nucleophiles could potentially displace a fluorine atom.

  • Decarboxylation: While generally requiring high temperatures, decarboxylation of the acetic acid side chain is a potential thermal degradation route.

G DFNPAA This compound Photodegradation Photodegradation (UV light) DFNPAA->Photodegradation Thermal_Degradation Thermal Degradation (Heat) DFNPAA->Thermal_Degradation Nucleophilic_Attack Nucleophilic Attack (Strong Nucleophiles) DFNPAA->Nucleophilic_Attack Nitro_Reduction Nitro Reduction Products (e.g., amino derivative) Photodegradation->Nitro_Reduction Decarboxylation Decarboxylation Product Thermal_Degradation->Decarboxylation Substitution Nucleophilic Substitution Product Nucleophilic_Attack->Substitution

Plausible degradation pathways for DFNPAA.

Q3: How can I assess the purity of my DFNPAA sample?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for routine purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or acetic acid) is a good starting point.[3] Detection at 254 nm is typically suitable for the aromatic system. For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of DFNPAA

This protocol is designed to intentionally degrade DFNPAA under various stress conditions to identify potential degradation products and assess its stability.

Materials:

  • This compound

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC grade acetonitrile and water

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of DFNPAA in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid DFNPAA in an oven at 80°C for 48 hours. Then, prepare a 0.5 mg/mL solution in acetonitrile.

  • Photodegradation: Expose a 0.5 mg/mL solution of DFNPAA in acetonitrile to direct sunlight or a photostability chamber for 48 hours.

  • Analysis: Analyze all samples, along with a control sample (DFNPAA solution without stress), by HPLC-MS to identify and quantify any degradation products.

Protocol 2: Routine Purity Analysis by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program:

Time (min)% B
030
1590
2090
2230
2530

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve the DFNPAA sample in acetonitrile to a concentration of approximately 0.5 mg/mL.

References

Technical Support Center: Troubleshooting Reactions Involving 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered when working with this versatile but sometimes challenging reagent. Here, we will delve into the nuances of its reactivity, focusing on two primary transformations: amide bond formation and the reduction of the nitro group.

Understanding the Molecule: A Chemist's Perspective

This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the presence of multiple functional groups: a carboxylic acid amenable to various coupling reactions, a nitro group that can be reduced to a reactive amine, and a difluorinated phenyl ring that can enhance the pharmacological properties of a target molecule. However, the interplay of these groups, particularly the strong electron-withdrawing nature of the nitro and fluoro substituents, can lead to specific challenges in synthesis. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Amide Coupling Reactions

Question 1: I am experiencing low to no yield in my amide coupling reaction with this compound. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in amide coupling reactions involving this substrate are a common issue and can often be attributed to a combination of factors related to its electronic properties.

Causality Explained: The two fluorine atoms and the nitro group are strong electron-withdrawing groups. This has two main consequences for amide coupling:

  • Increased Acidity of the Carboxylic Acid: The electron-withdrawing groups stabilize the carboxylate conjugate base, making the carboxylic acid more acidic.[1][2] While this might seem beneficial, it doesn't always translate to faster reaction rates with standard coupling agents.

  • Potential for Side Reactions: The activated carboxylic acid species (e.g., an active ester) can be highly reactive and may be susceptible to degradation or side reactions if the amine nucleophile is not sufficiently reactive.

Troubleshooting Workflow for Low Amide Coupling Yields

G start Low Amide Coupling Yield reagent Optimize Coupling Reagent start->reagent base Select Appropriate Base reagent->base If still low solution Improved Yield reagent->solution Successful conditions Adjust Reaction Conditions base->conditions If still low base->solution Successful amine Consider Amine Reactivity conditions->amine If still low conditions->solution Successful amine->solution Successful

Caption: Troubleshooting workflow for low amide coupling yields.

Step-by-Step Solutions:

  • Optimize the Coupling Reagent: For this electron-deficient system, a more potent coupling reagent is often necessary.

    • Standard Reagents (EDC, DCC): These may not be effective enough. If you are using them, ensure the addition of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

    • Uronium/Phosphonium Reagents (HATU, HBTU, PyBOP): These are generally more effective for challenging couplings. HATU is often a good first choice due to its high efficiency and ability to suppress racemization.[3]

  • Base Selection is Crucial: The choice of base can significantly impact the reaction.

    • Use a Non-Nucleophilic Base: A hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is recommended.[3] Using a nucleophilic base like pyridine can lead to unwanted side reactions with the activated acid.

    • Stoichiometry: Use at least 2-3 equivalents of the base to ensure complete deprotonation of the carboxylic acid and to neutralize any acidic byproducts.

  • Order of Addition Matters: To avoid side reactions, pre-activate the carboxylic acid before adding the amine. A common side reaction with HATU is the formation of a guanidinium byproduct from the reaction of HATU with the amine.[4][5][6]

    • Protocol: Dissolve this compound, the coupling reagent (e.g., HATU), and the base (e.g., DIPEA) in an anhydrous aprotic solvent (like DMF or DCM). Stir for 15-30 minutes to allow for the formation of the active ester before adding the amine.[4]

  • Reaction Conditions:

    • Solvent: Anhydrous polar aprotic solvents like DMF, DCM, or THF are generally suitable. Ensure your solvent is truly anhydrous, as water can hydrolyze the activated intermediate.

    • Temperature: Most couplings can be performed at room temperature. For sluggish reactions, gentle heating (e.g., to 40-50 °C) may be beneficial, but monitor for potential decomposition.[3]

Question 2: I am observing a significant amount of a side product that appears to be a guanidinium adduct of my amine. How can I prevent this?

Answer:

This is a known side reaction when using uronium-based coupling reagents like HATU or HBTU.[6] It occurs when the amine reacts directly with the coupling reagent before it can react with the activated carboxylic acid.

Mitigation Strategies:

  • Pre-activation: As mentioned above, the most effective way to prevent this is to pre-activate the carboxylic acid with the coupling reagent and base for a sufficient time (15-30 minutes) before introducing the amine.[4] This ensures that the concentration of the active ester is high when the amine is added.

  • Slow Addition of Amine: Adding the amine dropwise to the activated carboxylic acid solution can also help to minimize this side reaction by maintaining a low concentration of the free amine.

Part 2: Reduction of the Nitro Group

Question 3: I am trying to reduce the nitro group to an amine, but the reaction is incomplete, or I am seeing byproducts. What are the best conditions for this transformation?

Answer:

The selective reduction of the nitro group in the presence of a carboxylic acid and fluorine atoms requires careful selection of the reducing agent and reaction conditions to avoid unwanted side reactions.

Causality Explained:

  • Over-reduction: Strong reducing agents like LiAlH₄ are generally not suitable as they can also reduce the carboxylic acid.

  • Dehalogenation: Catalytic hydrogenation with Pd/C can sometimes lead to the undesired removal of the fluorine atoms (hydrodefluorination).

  • Incomplete Reaction: The electron-withdrawing nature of the substituents can sometimes make the nitro group more resistant to reduction under certain conditions.

Troubleshooting Workflow for Nitro Group Reduction

G start Nitro Reduction Issues reagent Select Appropriate Reducing Agent start->reagent conditions Optimize Reaction Conditions reagent->conditions If issues persist solution Clean Product reagent->solution Successful workup Proper Work-up Procedure conditions->workup If issues persist conditions->solution Successful workup->solution Successful

References

Technical Support Center: Optimization of Nitration Conditions for Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the optimization of nitration conditions for difluorophenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging electrophilic aromatic substitution. Here, we synthesize established chemical principles with practical, field-proven insights to help you troubleshoot and optimize your experimental workflow.

The Challenge: Nitrating a Deactivated Ring

The nitration of difluorophenylacetic acid presents a classic challenge in organic synthesis. The aromatic ring is substituted with three electron-withdrawing groups: two fluorine atoms and an acetic acid moiety. The strong electron-withdrawing nature of fluorine atoms deactivates the aromatic ring, making the nitration reaction slower and necessitating harsher conditions, such as higher temperatures or stronger nitrating agents.[1] This deactivation, combined with the directing effects of the substituents, can lead to issues with reaction rate, yield, and regioselectivity. Understanding these underlying principles is the first step toward successful optimization.

Troubleshooting Guide: A-Q&A Approach

This section directly addresses common problems encountered during the nitration of difluorophenylacetic acid.

Q1: My reaction is not proceeding to completion, or the conversion rate is extremely low. What are the likely causes and how can I fix it?

A1: This is the most common issue and typically points to insufficient electrophilicity of the nitrating agent or excessive deactivation of the substrate.

  • Causality: The combined inductive effect of the two fluorine atoms and the acetic acid group significantly reduces the nucleophilicity of the benzene ring. Standard nitrating conditions (e.g., concentrated HNO₃ in H₂SO₄ at low temperatures) may not be potent enough to generate the required concentration of the nitronium ion (NO₂⁺) or to overcome the high activation energy of the reaction.[2][3]

  • Troubleshooting Steps:

    • Increase Nitrating Agent Strength: The most straightforward approach is to use a stronger nitrating system. Consider transitioning from a standard mixed acid (HNO₃/H₂SO₄) to fuming nitric acid or oleum (fuming sulfuric acid).[2] These reagents increase the equilibrium concentration of the active electrophile, the nitronium ion.[4]

    • Elevate Reaction Temperature: Cautiously increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, this must be done with extreme care, as higher temperatures can also promote side reactions like oxidation and dinitration.[5] It is crucial to monitor the reaction profile closely. Continuous flow microreactors can offer superior heat transfer, allowing for higher temperatures with better safety control compared to batch processes.[6][7]

    • Alternative Nitrating Systems: For highly deactivated substrates, novel nitration systems may be more effective. Systems comprising nitric acid with trifluoroacetic anhydride and a zeolite catalyst have shown success in nitrating deactivated compounds like nitrobenzene and benzoic acid.[8][9] Another option is using trifluoromethanesulfonic acid (HOTf) as a catalyst with 68% nitric acid, which can be effective even at room temperature.[10][11]

Q2: I'm observing poor yields due to the formation of multiple side products, such as dinitrated or oxidized species. How can I improve the selectivity for the desired mononitro product?

A2: The formation of side products is often a consequence of using conditions that are too harsh in an attempt to drive the reaction to completion.

  • Causality: Overly aggressive conditions (high concentration of fuming acids, high temperatures) can lead to a second nitration, especially if the first nitro group does not sufficiently deactivate the ring to prevent further reaction. The strong oxidizing nature of nitric acid, particularly at elevated temperatures, can also lead to the degradation of the starting material or product.

  • Troubleshooting Steps:

    • Controlled Reagent Addition: Add the nitrating agent slowly and at a low temperature (e.g., 0-5 °C) to maintain control over the exothermic reaction. Once the addition is complete, allow the reaction to slowly warm to the desired temperature.

    • Optimize Stoichiometry: Carefully control the molar ratio of the nitrating agent to the substrate. Use a minimal excess of nitric acid (e.g., 1.1 to 1.5 equivalents) to favor mononitration.

    • Modify the Acid Medium: In some cases, the addition of acetic anhydride can be beneficial. It can act as a water scavenger, preventing the dilution of the acid medium which can reduce the nitrating strength over time.[5]

    • Consider a Continuous Flow Setup: As mentioned, continuous flow reactors provide excellent control over reaction time and temperature, minimizing hotspots and reducing the residence time at high temperatures.[12] This can significantly suppress the formation of thermal decomposition products and dinitrated species.[7]

Q3: The nitration is producing a mixture of regioisomers. How can I control the position of the incoming nitro group?

A3: Regioselectivity is governed by the directing effects of the substituents already on the ring. Understanding these effects is key to predicting and controlling the outcome.

  • Causality: Both fluorine and the alkyl-carboxylic acid group (-CH₂COOH) are ortho-, para-directors.[13] However, fluorine is a deactivating ortho-, para-director, while the acetic acid moiety is weakly deactivating. The final distribution of isomers results from a complex interplay between the directing power of these groups. The most stable arenium ion intermediate will determine the major product.[13][14]

  • Troubleshooting & Strategy:

    • Predict the Major Isomer: Analyze the substitution pattern of your starting material to predict the most likely position of nitration. The nitro group will preferentially add to the position that is least sterically hindered and most electronically activated by the combined directing effects. (See Table 1 for predictions).

    • Steric Hindrance: In some cases, lowering the reaction temperature can increase selectivity by favoring the sterically less hindered product.

    • Catalyst-Based Selectivity: The use of solid acid catalysts, such as zeolites, can influence regioselectivity. The confined environment within the zeolite pores can favor the formation of the sterically less demanding para-isomer over the ortho-isomer.[15] Systems using nitric acid, trifluoroacetic anhydride, and zeolite Hβ have shown high selectivity for the meta-product on deactivated substrates like benzoic acid.[8]

Starting IsomerDirecting EffectsPredicted Major Nitro Product(s)
2,4-Difluorophenylacetic acid -F at C2 (o,p), -F at C4 (o,p), -CH₂COOH at C1 (o,p). All positions are activated by at least one group. The C5 position is activated by the C4-F (ortho) and the C1-CH₂COOH (para).5-nitro-2,4-difluorophenylacetic acid is the most likely major product due to activation from both the C4-F and the acetic acid group, with manageable steric hindrance.
2,5-Difluorophenylacetic acid -F at C2 (o,p), -F at C5 (o,p), -CH₂COOH at C1 (o,p). The C4 and C6 positions are most activated. The C4 position is activated by C5-F (ortho) and C2-F (meta). The C6 position is activated by C1-CH₂COOH (ortho) and C5-F (para).6-nitro-2,5-difluorophenylacetic acid is a likely product. Nitration at C4 is also possible. A mixture is probable.
3,4-Difluorophenylacetic acid -F at C3 (o,p), -F at C4 (o,p), -CH₂COOH at C1 (o,p). The C6 position is activated by the C1-CH₂COOH (ortho) and C3-F (para). The C2 position is activated by C1-CH₂COOH (ortho) and C3-F (ortho).6-nitro-3,4-difluorophenylacetic acid is the most probable major product, being para to one fluorine and ortho to the acetic acid group.
3,5-Difluorophenylacetic acid -F at C3 (o,p), -F at C5 (o,p), -CH₂COOH at C1 (o,p). The C2, C4, and C6 positions are all activated. C2 and C6 are ortho to the acetic acid group and ortho to a fluorine. C4 is para to the acetic acid group and between two fluorines.2-nitro- and 4-nitro-3,5-difluorophenylacetic acid . A mixture is highly likely. The 4-nitro isomer may be favored electronically, but the 2-nitro isomer is also strongly activated.

Experimental Workflow and Monitoring

A systematic approach is crucial for optimizing this reaction. The following workflow provides a logical progression from initial trials to a refined protocol.

Nitration_Optimization_Workflow cluster_prep Phase 1: Preparation & Initial Screening cluster_analysis Phase 2: Analysis & Troubleshooting cluster_optimization Phase 3: Optimization Loop Start Define Target Nitro-Isomer & Starting Material Conditions Select Initial Conditions (e.g., HNO3/H2SO4, 0°C to RT) Start->Conditions SmallScale Run Small-Scale Test Reaction Conditions->SmallScale Monitor Monitor Progress (TLC, HPLC, LC-MS) SmallScale->Monitor Analysis Analyze Crude Product (Yield, Purity, Isomer Ratio) Monitor->Analysis Decision Acceptable Result? Analysis->Decision Troubleshoot Identify Issue: - Low Conversion - Low Yield / Side Products - Poor Regioselectivity Decision->Troubleshoot No End Scale-Up & Final Protocol Decision->End Yes Adjust Adjust Parameters: - Stronger Nitrating Agent - Modify Temperature - Change Stoichiometry - Use Additive/Catalyst Troubleshoot->Adjust Iterate Adjust->SmallScale Iterate

Caption: Workflow for optimizing the nitration of difluorophenylacetic acid.

Frequently Asked Questions (FAQs)

  • Q: What safety precautions are essential for this reaction?

    • A: Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, a lab coat, and acid-resistant gloves. Nitrating mixtures are highly corrosive and strong oxidizing agents. Reactions can be highly exothermic, so ensure proper temperature control and have an ice bath ready for emergency cooling. When preparing mixed acids, always add the nitric acid slowly to the sulfuric acid while cooling.

  • Q: Which analytical techniques are best for monitoring the reaction and assessing purity?

    • A: A combination of techniques is ideal.[1]

      • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of products.

      • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can be used to determine the conversion rate, the yield of the desired product, and the ratio of different regioisomers.[1]

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of the product and byproducts, confirming a successful nitration (mass increase of 45 Da).[16]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the unambiguous structural confirmation of the final, purified product, particularly for determining the regiochemistry.

  • Q: How can I effectively purify the final nitrated product?

    • A: Purification strategies depend on the physical properties of the product.

      • Extraction: After quenching the reaction with ice water, the product can often be extracted into an organic solvent like ethyl acetate or dichloromethane. A subsequent wash with brine and drying over sodium sulfate is standard.

      • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[17] Toluene is a solvent mentioned for recrystallizing similar compounds.[17] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.

      • Column Chromatography: For difficult-to-separate mixtures of isomers or impurities, silica gel column chromatography may be necessary.

Appendix: General Experimental Protocols

Protocol A: General Procedure for Nitration using Mixed Acid

This is a starting point protocol and must be optimized for your specific substrate and scale.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 3-5 equivalents) to 0 °C in an ice-salt bath.

  • Nitrating Agent Addition: Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir the resulting mixed acid for 15 minutes at 0 °C.

  • Substrate Addition: Dissolve the difluorophenylacetic acid (1.0 equivalent) in a small amount of concentrated sulfuric acid and cool it to 0 °C. Add this solution dropwise to the prepared mixed acid. Alternatively, for some substrates, the solid can be added in portions.

  • Reaction: Allow the reaction to stir at 0-5 °C for an initial period (e.g., 1 hour), monitoring by TLC or HPLC. If no conversion is observed, allow the reaction to warm slowly to room temperature, and then if necessary, gently heat to 40-60 °C.

  • Workup: Once the reaction is complete, cool it back down to 0 °C and very carefully pour the mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The product may precipitate as a solid, which can be collected by vacuum filtration. If it remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol B: In-process Monitoring by HPLC
  • Sampling: Carefully withdraw a small aliquot (e.g., ~50 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a mixture of water/acetonitrile and a base (e.g., sodium bicarbonate) to neutralize the strong acid.

  • Dilution: Dilute the quenched sample further with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Inject the sample onto a suitable reverse-phase column (e.g., C18) and elute with a gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol. Monitor at a suitable wavelength (e.g., 254 nm) to determine the relative peak areas of the starting material and product(s).

References

Technical Support Center: Purification of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for handling and purifying crude 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. Here, we will address common issues through troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles.

Part 1: Understanding the Likely Impurity Profile

Effective purification begins with understanding the potential impurities. The impurity profile of crude this compound is intrinsically linked to its synthetic route. A common and efficient synthesis proceeds via the hydrolysis of the corresponding nitrile precursor, 2-(2,5-difluoro-4-nitrophenyl)acetonitrile.

This nitrile is often prepared by the nitration of a difluorophenylacetonitrile starting material. Therefore, impurities can arise from both the nitration and hydrolysis steps.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Hydrolysis cluster_impurities Potential Impurities Generated A 1,4-Difluorophenylacetonitrile (Starting Material) B Crude Nitrated Intermediate A->B HNO₃ / H₂SO₄ C 2-(2,5-Difluoro-4-nitrophenyl)acetonitrile B->C Workup/ Purification I1 Positional Isomers B->I1 I2 Unreacted Starting Material B->I2 D Crude this compound C->D Strong Acid or Base (e.g., NaOH) H₂O, Heat I3 Incomplete Hydrolysis (Amide/Nitrile Precursor) D->I3 I4 Residual Acid/Base D->I4

Caption: Probable two-step synthesis route and associated impurity classes.

Common Impurities to Expect:

  • Positional Isomers: The nitration of substituted benzene rings can produce isomers. While the directing effects of the fluorine and cyanomethyl groups guide the nitration, small amounts of other isomers may form[1]. These are often the most challenging impurities to remove due to their similar physical properties.

  • Incompletely Hydrolyzed Material: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction is not driven to completion, the crude product will contain the starting nitrile, 2-(2,5-difluoro-4-nitrophenyl)acetonitrile, and the intermediate amide[2].

  • Unreacted Starting Materials: Depending on reaction conditions, unreacted starting materials from the nitration step may carry through the synthesis[3].

  • Residual Reagents: Inorganic acids (H₂SO₄, HNO₃) from nitration or strong bases (NaOH, KOH) from hydrolysis can contaminate the crude product if the workup is inadequate[2][4].

Part 2: Troubleshooting and Purification Protocols

This section is formatted as a series of common problems encountered in the lab, followed by explanations and actionable solutions.

Q1: "My crude product is a sticky oil or fails to solidify completely. What's the cause and what should I do?"

Cause: This is a classic indication of high impurity content. The presence of multiple compounds, especially residual solvents or isomeric byproducts, disrupts the crystal lattice formation of the desired product, leading to a depressed melting point and oily appearance.

Solution: The most robust first step is an extractive workup based on the acidic nature of your target compound. This will remove neutral and basic impurities, which are often the primary cause of oiling.

Protocol A: Purification by Acid-Base Extraction

This protocol leverages the carboxylic acid functional group, which is deprotonated in a basic solution to form a water-soluble carboxylate salt. Neutral impurities (like the nitrile precursor or isomers) will remain in the organic phase.

Extraction_Workflow Start Crude Product (Dissolved in Ethyl Acetate) Wash1 Wash with aq. NaHCO₃ (5%) Start->Wash1 Separate1 Separate Layers Wash1->Separate1 Organic1 Organic Layer (Contains Neutral Impurities: Nitrile, Isomers) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (Contains Sodium 2-(2,5-difluoro-4-nitrophenyl)acetate) Separate1->Aqueous1 Acidify Acidify with HCl (2M) to pH ~2 Aqueous1->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter Solid Precipitate->Filter Dry Dry Under Vacuum Filter->Dry End Purified Product Dry->End

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Expert Tip: Use bicarbonate instead of a strong base like NaOH to prevent potential hydrolysis of any ester impurities and to offer a more selective extraction of the carboxylic acid.

  • Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery.

  • Combine all aqueous extracts. In a well-ventilated fume hood, slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2 (check with pH paper).

  • A solid precipitate of the purified product should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation[4][5].

  • Collect the solid by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the purified solid under vacuum to a constant weight.

Q2: "After extraction, my product's melting point is still low and broad. How can I improve its purity further?"

Cause: An acid-base extraction effectively removes neutral and basic impurities. If the purity is still insufficient, the likely culprits are structurally similar acidic compounds or positional isomers, which have similar acid-base properties to the target compound. Recrystallization is the ideal next step to address this.

Solution: Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent (the "mother liquor")[6][7].

Protocol B: Purification by Recrystallization

The key to successful recrystallization is selecting the right solvent. An ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point[6].

Solvent SystemSuitability AnalysisProtocol Notes
Ethanol/Water Highly Recommended. The compound is likely soluble in hot ethanol and insoluble in water. This allows for precise control of the crystallization point.Dissolve the crude solid in a minimum amount of boiling ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate, then allow to cool slowly.
Toluene Good for removing polar impurities. A moderately polar aromatic solvent.Dissolve in a minimum of boiling toluene. If insoluble impurities are present, perform a hot filtration. Allow the filtrate to cool slowly.
Acetic Acid/Water Effective, but use with caution. Acetic acid is an excellent solvent for many organic acids[8].Dissolve in hot glacial acetic acid. Add water to induce precipitation. Caution: Ensure all acetic acid is removed during drying, as it can be difficult to remove completely.

Step-by-Step Methodology:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling on a hot plate, adding more hot solvent in small portions until the solid just dissolves. It is critical to use the minimum amount of hot solvent required[7].

  • If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask[9].

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals under vacuum. Check the purity by measuring the melting point and comparing it to the literature value. A sharp melting point close to the expected value indicates high purity[6].

Part 3: Frequently Asked Questions (FAQs)

Q: What is the expected melting point for pure this compound? A: While specific values can vary slightly, similar compounds like 2-nitro-4-bromo-phenylacetic acid have melting points in the range of 166-167 °C[4]. You should aim for a sharp melting range (e.g., 1-2 °C) after purification.

Q: What analytical techniques are recommended to confirm the purity and identity? A:

  • ¹H NMR: To confirm the structure and check for the absence of signals from impurities.

  • HPLC: To obtain a quantitative measure of purity (e.g., >98%)[4].

  • Melting Point: As a rapid and effective indicator of purity. A broad or depressed melting point is a sign of impurities[8].

  • IR Spectroscopy: To confirm the presence of key functional groups, such as the carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~3150 cm⁻¹), and the nitro group N-O stretches[4].

Q: How should I properly store the purified compound? A: Store the compound in a tightly sealed container in a cool, dry place, away from light and moisture. Room temperature storage is generally acceptable[10].

References

Technical Support Center: Recrystallization of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical resource for the purification of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid via recrystallization. The content is structured in a question-and-answer format to directly address common challenges and provide field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the key physicochemical properties of this compound that guide solvent selection?

To develop a successful recrystallization protocol, we must first analyze the structure of the target molecule, this compound (CAS 770719-22-7).[1]

  • Carboxylic Acid Group (-COOH): This is a polar functional group capable of strong hydrogen bonding (both as a donor and acceptor). This suggests solubility in polar, protic solvents. Its acidic nature (predicted pKa ≈ 3.38) also opens up alternative purification strategies involving acid-base chemistry.[1]

  • Nitroaryl Group (-NO₂ on a benzene ring): The nitro group is strongly electron-withdrawing and highly polar. This feature generally favors the use of alcoholic solvents for recrystallization.[2][3]

  • Difluoro-phenyl Group: The two fluorine atoms and the benzene ring contribute significant nonpolar character and increase the molecule's overall rigidity and planarity, which are properties that favor good crystal lattice formation.[4] Halogenated aryl compounds can sometimes be recrystallized from hydrocarbons like toluene or hexanes, often in a mixed-solvent system.[2][3]

Q2: How do I systematically select the best recrystallization solvent?

The ideal recrystallization solvent should exhibit a high-temperature coefficient for your compound, meaning it dissolves the compound completely when hot but poorly when cold.[5][6] This differential solubility is the fundamental principle of purification by recrystallization.[5][6][7] A solvent that dissolves the compound readily at room temperature is unsuitable, as is a solvent that fails to dissolve it even when boiling.[8][9]

The most reliable method is to perform a small-scale solvent screening experiment. Based on the molecular structure discussed in Q1, the following solvents are logical starting points.

Candidate Single Solvents:

  • Water

  • Ethanol or Methanol (recommended for nitroaryl compounds)[2][3]

  • Isopropanol

  • Ethyl Acetate

  • Acetone

  • Toluene

  • Acetic Acid[10]

Candidate Mixed-Solvent Systems (Solvent/Antisolvent):

  • Ethanol / Water

  • Acetone / Water

  • Toluene / Hexane or Heptane

  • Ethyl Acetate / Hexane or Heptane

A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[11][12] The compound is first dissolved in a minimum amount of the "good" hot solvent (in which it is highly soluble), followed by the dropwise addition of a "bad" or "antisolvent" (in which it is poorly soluble) until turbidity appears.[13][14]

Q3: Can you provide a detailed protocol for the solvent screening experiment?

This protocol is designed to efficiently test multiple solvents using a minimal amount of your crude material.

Materials:

  • Crude this compound

  • Small test tubes (one for each solvent)

  • Selection of candidate solvents

  • Spatula, Pasteur pipettes

  • Hot plate or water bath

  • Glass stirring rod

Protocol:

  • Preparation: Place approximately 20-30 mg of the crude solid into each test tube.

  • Room Temperature Test: Add the first solvent dropwise (approx. 0.5 mL) to the first test tube. Agitate the mixture at room temperature. If the solid dissolves completely, the solvent is unsuitable as a primary recrystallization solvent.[7] Note your observations.

  • Hot Solubility Test: If the solid did not dissolve at room temperature, heat the test tube gently in a water bath or on a hot plate. Continue to add the solvent in small portions until the solid just dissolves.[7] Record the approximate volume of solvent used. If a large volume is required, the solvent may be too "poor."

  • Cooling and Crystallization: Once a clear, hot, saturated solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Do not rush this step; slow cooling is crucial for forming pure, large crystals.[11]

  • Inducing Crystallization: If crystals do not form after cooling, try scratching the inside of the test tube with a glass rod at the solution's surface.[15] If this fails, place the tube in an ice bath for 15-20 minutes.

  • Evaluation: A good solvent is one where the compound is sparingly soluble at room temperature, fully soluble when hot, and forms a significant amount of crystalline precipitate upon cooling.

  • Repeat: Repeat steps 2-6 for each candidate solvent.

Data Summary: Organize your findings in a table for easy comparison.

SolventSolubility (Cold, ~25°C)Solubility (Hot, ~B.P.)Crystal Formation on Cooling
WaterInsolubleSparingly SolubleSmall needles, slow formation
EthanolSparingly SolubleSolubleGood quality crystals form
TolueneSparingly SolubleSolubleGood quality crystals form
HexaneInsolubleInsolubleUnsuitable as single solvent
Ethyl AcetateSolubleVery SolubleUnsuitable, poor recovery

This is a table with representative hypothetical data.

Q4: What is the standard protocol for a single-solvent recrystallization?

This protocol assumes you have identified an ideal single solvent from your screening experiment (e.g., Ethanol or Toluene).

Workflow Diagram: Solvent Selection & Recrystallization

G cluster_screening Phase 1: Solvent Screening cluster_purification Phase 2: Purification Protocol cluster_troubleshooting Phase 3: Troubleshooting Crude Crude Product Screen Test Candidate Solvents (Small Scale) Crude->Screen Eval Evaluate Results: - Solubility (Hot vs. Cold) - Crystal Quality Screen->Eval SingleSolvent Single-Solvent Recrystallization Protocol Eval->SingleSolvent Ideal single solvent found MixedSolvent Mixed-Solvent Recrystallization Protocol Eval->MixedSolvent No ideal single solvent found OilingOut Compound 'Oils Out'? SingleSolvent->OilingOut NoCrystals No Crystals Form? SingleSolvent->NoCrystals MixedSolvent->OilingOut MixedSolvent->NoCrystals FixOil Add more solvent, reheat, cool slowly OilingOut->FixOil Yes Final Pure Crystalline Product OilingOut->Final No FixCrystals Scratch flask, add seed crystal, reduce solvent volume NoCrystals->FixCrystals Yes NoCrystals->Final No FixOil->SingleSolvent FixCrystals->SingleSolvent

Caption: Decision workflow for selecting and executing a recrystallization protocol.

Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the flask on a hot plate with stirring. Add more hot solvent in small portions until the solid dissolves completely. Causality: Using the absolute minimum amount of hot solvent is critical for maximizing yield, as some product will always remain in the mother liquor upon cooling.[8][11]

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. Use a pre-heated funnel to prevent premature crystallization in the filter paper.[7][16]

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities in the crystal lattice.[11][17] Once at room temperature, you may place the flask in an ice bath to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[6] Causality: Using cold solvent prevents the desired product from re-dissolving during the wash.

  • Drying: Dry the purified crystals thoroughly to remove residual solvent. This can be done by air drying or in a vacuum desiccator.

Q5: How do I perform a mixed-solvent (solvent/antisolvent) recrystallization?

This technique is ideal when your compound is very soluble in one solvent and poorly soluble in another, and the two solvents are miscible. A common pair for a carboxylic acid like this would be Ethanol ("good" solvent) and Water ("antisolvent").

Protocol:

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., Ethanol) in an Erlenmeyer flask.

  • Antisolvent Addition: While keeping the solution hot, add the "antisolvent" (e.g., Water) dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[14]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.[14] At this point, you have a hot, perfectly saturated solution.

  • Cooling, Isolation, and Drying: Follow steps 3 through 6 from the single-solvent protocol above.

Q6: What should I do if my compound "oils out" instead of crystallizing?

"Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystalline solid.[18][19] This often happens if the compound is impure or if the boiling point of the solvent is higher than the melting point of the compound.[17]

Troubleshooting Steps:

  • Re-heat the solution to dissolve the oil completely.

  • Add a small amount of additional solvent to decrease the saturation point.

  • Allow the solution to cool much more slowly. Vigorous stirring as the oil begins to form can sometimes provide nuclei for crystallization.[17]

  • If the problem persists, consider a different solvent or solvent system with a lower boiling point.

Q7: My solution is cooled, but no crystals have formed. What are the next steps?

This is a common issue, often resulting from using too much solvent or the formation of a supersaturated solution.[18][19]

Troubleshooting Steps:

  • Scratch: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites for crystal growth.[15]

  • Seed: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystallization.

  • Reduce Volume: If the solution is not saturated enough (i.e., too much solvent was added), gently heat the solution to boil off some of the solvent.[15][18] Then, attempt to cool and crystallize again.

  • Cool Further: Ensure the flask has spent adequate time in an ice bath (20-30 minutes).

Q8: My yield is very low. How can I improve it?

Low yield is often a consequence of using too much solvent during the dissolution step or not cooling the solution sufficiently.

Troubleshooting Steps:

  • Minimize Solvent: Always use the absolute minimum volume of hot solvent required for complete dissolution.

  • Maximize Cooling: Ensure the solution is cooled in an ice bath after it has reached room temperature to minimize the amount of product that remains dissolved.

  • Recover from Mother Liquor: The filtrate (mother liquor) still contains some dissolved product. You can concentrate the mother liquor by boiling off some solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q9: Are there alternative purification methods if recrystallization proves difficult?

Yes. Given the compound's acidic nature, an acid-base extraction and precipitation method can be very effective.

Alternative Protocol: Acid-Base Purification

  • Dissolve the crude material in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extract the organic solution with an aqueous base (e.g., 1M Sodium Bicarbonate or Sodium Hydroxide solution). The carboxylic acid will be deprotonated to its water-soluble salt and move to the aqueous layer, leaving non-acidic impurities behind in the organic layer.

  • Separate the aqueous layer.

  • Slowly re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) while cooling in an ice bath. The pure this compound will precipitate out of the aqueous solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. This method is often excellent for purifying aromatic carboxylic acids.[20]

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. In the synthesis of novel compounds, such as derivatives of 2-(2,5-Difluoro-4-nitrophenyl)acetic acid—a scaffold with potential applications in medicinal chemistry—rigorous structural validation is paramount. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of these compounds, offering insights into the causality behind experimental choices and presenting supporting data from related molecules to illustrate the principles and expected outcomes.

The Imperative of Orthogonal Structural Validation

The journey from a synthetic scheme to a well-characterized molecule relies on a multi-faceted analytical approach. No single technique can provide a complete structural picture with absolute certainty. Therefore, an orthogonal approach, employing multiple, complementary analytical methods, is the gold standard. This guide will focus on the "big three" of structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will explore the strengths and limitations of each technique in the context of this compound and its derivatives.

The Analytical Workflow: A Holistic Approach

A logical workflow ensures a comprehensive and efficient structural validation process. The following diagram illustrates a typical workflow, starting from the purified compound to the final, confirmed structure.

Structural_Validation_Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Unambiguous 3D Structure cluster_3 Final Confirmation Purified_Compound Purified Compound MS Mass Spectrometry (MS) (Molecular Weight Confirmation) Purified_Compound->MS Primary check NMR NMR Spectroscopy (1H, 13C, 19F, 2D) (Connectivity & Environment) MS->NMR Proceed if MW correct XRay X-ray Crystallography (Absolute Stereochemistry & Conformation) NMR->XRay If suitable crystals form Confirmed_Structure Confirmed Structure NMR->Confirmed_Structure If no crystals XRay->Confirmed_Structure

Caption: A typical workflow for the structural validation of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] For fluorinated compounds like this compound, ¹⁹F NMR provides an additional, highly sensitive probe of the molecular environment.[2]

The "Why" Behind NMR for this Compound Class

The presence of fluorine atoms in the target molecule makes NMR a particularly insightful technique. The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, offering sensitivity comparable to ¹H NMR.[3] The large chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle changes in the electronic environment, providing a unique fingerprint for different fluorinated derivatives.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition:

  • Acquire a ¹H NMR spectrum to identify the number and integration of different proton environments.

  • Obtain a ¹³C NMR spectrum, often with proton decoupling, to determine the number of unique carbon environments.

  • Acquire a ¹⁹F NMR spectrum, which will be the most informative for the fluorinated aromatic ring.

  • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings, and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate ¹H with ¹³C and establish long-range connectivity.

Expected Data and Interpretation
Nucleus Expected Chemical Shift (ppm) Expected Multiplicity Rationale for Prediction
¹H (CH₂) 3.8 - 4.2Singlet (s)Methylene protons adjacent to a carboxylic acid and an electron-withdrawing aromatic ring.
¹H (Aromatic) 7.5 - 8.5Doublet of doublets (dd) or Triplet (t)Protons on the highly substituted and electron-deficient aromatic ring. The exact splitting pattern will depend on the coupling with adjacent fluorine atoms and other protons.
¹H (COOH) 10 - 13Broad singlet (br s)Acidic proton of the carboxylic acid, often broad and may exchange with residual water in the solvent.
¹³C (CH₂) ~40-Aliphatic carbon of the acetic acid side chain.
¹³C (Aromatic) 110 - 160-Aromatic carbons, with those directly attached to fluorine exhibiting large C-F coupling constants.
¹³C (C=O) ~170-Carbonyl carbon of the carboxylic acid.
¹⁹F -110 to -150Doublet (d)The two fluorine atoms are in different chemical environments and will likely show coupling to each other and to adjacent protons. The chemical shifts are sensitive to the substitution pattern on the ring.[4]

Note: The predicted chemical shifts are estimates and can vary depending on the solvent and the specific derivative.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. Its primary role in structural validation is to confirm the molecular weight of the target compound and provide clues about its structure through fragmentation patterns.

The "Why" Behind MS for this Compound Class

For a novel compound, confirming the molecular weight is a critical first step. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is a powerful confirmation of the chemical formula. The fragmentation pattern can also corroborate the proposed structure.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization, depending on the analyte and the desired ionization mode (positive or negative). For a carboxylic acid, negative ion mode is often preferred.

Data Acquisition:

  • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

  • Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion. For this compound (MW = 217.13 g/mol ), the expected ions would be [M+H]⁺ at m/z 218.03 and [M-H]⁻ at m/z 216.02.

  • Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Expected Data and Interpretation

The fragmentation of this compound in MS/MS will provide valuable structural information.

Precursor Ion (m/z) Expected Fragment Ion (m/z) Neutral Loss Interpretation
216.02 ([M-H]⁻)172.0144 Da (CO₂)Loss of carbon dioxide from the carboxylate anion, a characteristic fragmentation of carboxylic acids.[5]
216.02 ([M-H]⁻)196.0120 Da (HF)Loss of hydrogen fluoride, which is possible from ortho-fluorinated aromatic compounds.
218.03 ([M+H]⁺)200.0218 Da (H₂O)Loss of water from the protonated carboxylic acid.
218.03 ([M+H]⁺)172.0346 Da (HCOOH)Loss of formic acid from the protonated molecule.
218.03 ([M+H]⁺)188.0330 Da (NO)Loss of a nitro radical, a common fragmentation for nitroaromatic compounds.[6]

Note: The relative intensities of these fragments will depend on the collision energy used.

MS_Fragmentation cluster_0 Negative Ion Mode cluster_1 Positive Ion Mode M_H_neg [M-H]⁻ m/z 216.02 Frag1_neg m/z 172.01 M_H_neg->Frag1_neg - CO₂ M_H_pos [M+H]⁺ m/z 218.03 Frag1_pos m/z 200.02 M_H_pos->Frag1_pos - H₂O Frag2_pos m/z 188.03 M_H_pos->Frag2_pos - NO

Caption: Predicted major fragmentation pathways for this compound in ESI-MS.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a definitive, unambiguous 3D structure is required, single-crystal X-ray crystallography is the gold standard. This technique provides precise information on bond lengths, bond angles, and the absolute conformation of the molecule in the solid state.

The "Why" Behind X-ray Crystallography

While NMR provides connectivity and MS confirms molecular weight, neither can definitively establish the three-dimensional arrangement of atoms in space, including stereochemistry if applicable. X-ray crystallography provides this information with high precision, resolving any ambiguities that may remain after NMR and MS analysis. For example, in a series of regioisomeric derivatives, X-ray crystallography can unequivocally distinguish between them.

Experimental Protocol: Single-Crystal X-ray Diffraction

Crystallization:

  • The first and often most challenging step is to grow a single crystal of the compound of sufficient size and quality (typically >0.1 mm in all dimensions).

  • Common crystallization techniques include:

    • Slow evaporation of a solvent in which the compound is sparingly soluble.

    • Vapor diffusion, where a precipitant is slowly introduced into a solution of the compound.

    • Cooling of a saturated solution.

Data Collection and Structure Refinement:

  • A suitable crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.

  • As the crystal is rotated, a detector collects the diffraction pattern, which consists of a series of spots of varying intensity.

  • The diffraction data is then processed, and the electron density map is calculated.

  • An atomic model is built into the electron density map and refined to give the final crystal structure.

Expected Data and Interpretation

For a related compound, (4-Nitrophenyl)acetic acid, a crystal structure is available in the PubChem database (CCDC Number: 295160).[7] This provides an example of the type of data that would be obtained for a derivative of this compound.

Parameter Typical Information Obtained Significance
Unit Cell Dimensions The dimensions and angles of the repeating unit of the crystal lattice.Provides information about the packing of molecules in the solid state.
Space Group The symmetry of the crystal lattice.Describes the symmetry relationships between molecules in the crystal.
Atomic Coordinates The x, y, and z coordinates of each atom in the asymmetric unit.Defines the precise three-dimensional structure of the molecule.
Bond Lengths and Angles The distances between bonded atoms and the angles between bonds.Confirms the connectivity of the molecule and can provide insights into bond orders and strain.
Torsion Angles The dihedral angles that define the conformation of the molecule.Describes the spatial arrangement of different parts of the molecule.

A successful crystal structure determination provides an unequivocal confirmation of the compound's constitution and conformation in the solid state.

Comparative Summary of Techniques

Technique Primary Information Strengths Limitations
NMR Spectroscopy Connectivity, chemical environment of nucleiNon-destructive, provides detailed structural information in solution, excellent for distinguishing isomers.Requires a relatively large amount of pure sample, can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental composition (HRMS), structural fragmentsHigh sensitivity, requires very small sample amounts, can be coupled to separation techniques (LC, GC).Destructive, fragmentation can be complex, does not provide information on stereochemistry.
X-ray Crystallography Absolute 3D structure, bond lengths and angles, stereochemistryUnambiguous structure determination, provides solid-state conformation.Requires a suitable single crystal, which can be difficult to obtain; the structure is in the solid state and may differ from the solution conformation.

Conclusion

The structural validation of this compound derivatives, like any novel chemical entity, demands a rigorous and multi-faceted analytical approach. By combining the strengths of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, researchers can build a self-validating system that ensures the identity and purity of their compounds. This comprehensive characterization is the bedrock upon which reliable and reproducible scientific research is built.

References

A Comparative Analysis of Synthetic Routes to 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic synthesis of complex molecular building blocks is paramount. Among these, 2-(2,5-difluoro-4-nitrophenyl)acetic acid stands out as a crucial intermediate, its trifunctional aromatic core serving as a versatile scaffold for the synthesis of a multitude of pharmacologically active agents. The presence of fluorine atoms can significantly enhance metabolic stability and binding affinity, while the nitro group offers a synthetic handle for further derivatization, often serving as a precursor to an amino group for amide coupling or heterocyclic ring formation.

This technical guide provides a comparative analysis of the primary synthetic routes to this compound. By examining the underlying chemical principles, procedural efficiencies, and potential drawbacks of each method, this document aims to equip researchers, process chemists, and drug development professionals with the critical insights necessary to select the most appropriate synthetic strategy for their specific research and development needs.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct chemical pathways. This guide will focus on three prominent methods: the Malonic Ester Synthesis, the Cyanide Route, and the Willgerodt-Kindler Reaction. Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and scalability.

ParameterRoute 1: Malonic Ester SynthesisRoute 2: Cyanide RouteRoute 3: Willgerodt-Kindler Reaction
Starting Material 2,4,5-Trifluoronitrobenzene2,5-Difluoro-4-nitrobenzyl halide2',5'-Difluoro-4'-nitroacetophenone
Key Transformations Nucleophilic Aromatic Substitution, Hydrolysis, DecarboxylationNucleophilic Substitution, Nitrile HydrolysisThioamide formation, Hydrolysis
Reported Yield HighModerate to HighVariable, often moderate
Scalability GoodGood, with safety considerationsModerate
Key Advantages High yield, readily available starting material.Direct introduction of the acetic acid side chain.Utilizes a common ketone starting material.
Key Disadvantages Multi-step process.Use of highly toxic cyanide reagents.Harsh reaction conditions, formation of odorous sulfur byproducts.[1]

Route 1: The Malonic Ester Synthesis

This route is a robust and high-yielding pathway that commences with the nucleophilic aromatic substitution of the para-fluoro group in 2,4,5-trifluoronitrobenzene with diethyl malonate.[1] The electron-withdrawing nitro group activates the para-position, facilitating this substitution. The resulting diethyl 2-(2,5-difluoro-4-nitrophenyl)malonate is then subjected to hydrolysis and decarboxylation to afford the target acetic acid derivative.

Mechanistic Rationale

The key to this synthesis is the facile displacement of the fluorine atom positioned para to the strongly electron-withdrawing nitro group. The subsequent hydrolysis of the diester to a dicarboxylic acid, followed by thermally induced decarboxylation, is a classic and efficient method for the formation of a substituted acetic acid.

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-(2,5-difluoro-4-nitrophenyl)malonate [1]

  • To a solution of 2,4,5-trifluoronitrobenzene in a suitable solvent such as dimethylformamide (DMF), add diethyl malonate.

  • Under an inert atmosphere, add a strong base, such as sodium hydroxide, portion-wise while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Hydrolysis and Decarboxylation [1]

  • Dissolve the crude diethyl 2-(2,5-difluoro-4-nitrophenyl)malonate in an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Heat the mixture to reflux until the hydrolysis is complete (monitoring by TLC or HPLC).

  • Cool the reaction mixture and acidify with a strong acid (e.g., concentrated hydrochloric acid) to precipitate the dicarboxylic acid intermediate.

  • Heat the acidic mixture to induce decarboxylation, which is often evidenced by the evolution of carbon dioxide.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to afford this compound.

Route 2: The Cyanide Route

This synthetic approach involves the initial preparation of a 2,5-difluoro-4-nitrobenzyl halide, which then undergoes nucleophilic substitution with a cyanide salt to form 2-(2,5-difluoro-4-nitrophenyl)acetonitrile. Subsequent hydrolysis of the nitrile furnishes the desired carboxylic acid. While direct, this route necessitates the handling of highly toxic cyanide reagents, requiring stringent safety protocols.

Mechanistic Rationale

The two-step process hinges on two fundamental organic transformations. The first is a nucleophilic substitution reaction where the cyanide anion displaces a halide from the benzylic position. The second is the hydrolysis of the nitrile functional group, which can be performed under either acidic or basic conditions, to yield a carboxylic acid.

References

A Strategic Guide to the In Vitro Evaluation of Novel Anti-Inflammatory Compounds Derived from 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of novel compounds derived from the versatile chemical scaffold, 2-(2,5-Difluoro-4-nitrophenyl)acetic acid. We will delve into the rationale for its selection as a starting material, propose logical derivatization strategies, and outline a rigorous, tiered in vitro screening cascade to identify and characterize promising anti-inflammatory lead compounds. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

The Scaffold: Rationale for Derivatization

The selection of this compound as a parent scaffold is predicated on its unique combination of functional groups, which serve as versatile handles for chemical modification and can contribute to potent biological activity.

  • Difluorophenyl Group: The fluorine atoms can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipole interactions, and modulate the acidity of the carboxylic acid.

  • Nitro Group: This strong electron-withdrawing group can be a key pharmacophore itself or serve as a synthetic precursor to an amino group, which opens up a vast chemical space for further derivatization.

  • Acetic Acid Moiety: The carboxylic acid provides a primary site for modification into esters, amides, and other functional groups, allowing for fine-tuning of physicochemical properties like solubility and cell permeability.

The proposed synthetic strategy involves creating a focused library of derivatives by modifying the carboxylic acid and the nitro group to explore structure-activity relationships (SAR).

G cluster_0 Parent Scaffold cluster_1 Carboxylic Acid Derivatization cluster_2 Nitro Group Modification Parent 2-(2,5-Difluoro-4- nitrophenyl)acetic Acid Amides Amide Library (R-NH2) Parent->Amides Amidation Esters Ester Library (R-OH) Parent->Esters Esterification Amine Reduction to Amine (H2, Pd/C) Parent->Amine Reduction Amine_Derivs Further Derivatization (e.g., Sulfonamides) Amine->Amine_Derivs

Caption: Proposed synthetic derivatization pathways for the parent scaffold.

Targeting Key Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, driven by complex signaling networks. Two central pathways that represent prime targets for anti-inflammatory drug discovery are the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways regulate the production of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[1][3]

2.1. The NF-κB Signaling Pathway In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][4]

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor TLR4 IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates (p-IκB) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->IKK Signal IkB_NFkB->IkB IkB_NFkB->NFkB Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces LPS LPS LPS->Receptor

Caption: Simplified overview of the canonical NF-κB signaling pathway.

2.2. The p38 MAPK Signaling Pathway The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines.[3] Activation involves a cascade of upstream kinases, culminating in the phosphorylation of p38 MAPK.[5] Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, leading to the stabilization of mRNA for inflammatory cytokines and increased protein synthesis.[1]

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Cytokine Receptor MKK MKK3/6 Receptor->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates (p-p38) MK2 MK2 p38->MK2 Phosphorylates TF Transcription Factors (e.g., AP-1) p38->TF Phosphorylates mRNA mRNA Stability (e.g., TNF-α mRNA) MK2->mRNA Stabilizes Genes Pro-inflammatory Gene Transcription TF->Genes Induces Stimulus Stress / Cytokines Stimulus->Receptor

Caption: Key components of the p38 MAPK inflammatory signaling pathway.

A Tiered In Vitro Screening Cascade

A logical, stepwise approach is crucial for efficiently identifying promising candidates while minimizing resource expenditure. This proposed cascade progresses from broad cytotoxicity assessment to specific mechanism-of-action studies.

G start Synthesized Compound Library tier1 Tier 1: Cytotoxicity Screening (e.g., Resazurin Assay) Determine CC50 start->tier1 tier2 Tier 2: Primary Anti-inflammatory Assay (LPS-stimulated RAW 264.7 cells) Measure NO, TNF-α, IL-6 Inhibition (IC50) tier1->tier2 Select non-toxic compounds tier3 Tier 3: Mechanism of Action Studies (Western Blot / Reporter Assays) Assess NF-κB & p38 MAPK pathway inhibition tier2->tier3 Select potent inhibitors end Lead Compound Identification (High Potency, Low Toxicity, Known MoA) tier3->end

Caption: A three-tiered workflow for in vitro screening of novel compounds.

Comparative Data Analysis

All quantitative data should be systematically organized to facilitate direct comparison between derivatives and reference compounds (e.g., a known COX-2 inhibitor like Celecoxib or a p38 inhibitor like SB203580). The primary metrics will be the 50% cytotoxic concentration (CC50) and the 50% inhibitory concentration (IC50). A key derived parameter is the Selectivity Index (SI), calculated as CC50/IC50, which provides a measure of the therapeutic window.

Table 1: Comparative In Vitro Efficacy of Hypothetical Derivatives

Compound ID Structure Modification CC50 (µM) on RAW 264.7 IC50 (µM) NO Inhibition IC50 (µM) TNF-α Inhibition Selectivity Index (SI) for NO
Parent - >100 85.2 >100 >1.17
DERIV-01 Methyl Ester >100 45.1 60.5 >2.22
DERIV-02 N-propyl Amide >100 15.8 22.3 >6.33
DERIV-03 Reduced Amine 75.3 5.2 8.9 14.48
DERIV-04 Amine + SO2Ph >100 1.7 2.5 >58.8

| Celecoxib | Reference | >100 | >100 | 35.4 | N/A |

Data shown is for illustrative purposes only.

Detailed Experimental Protocols

The trustworthiness of screening data hinges on meticulously executed and well-controlled experiments. The following protocols provide a robust foundation.

5.1. Protocol: Cell Viability Assay (Resazurin Method)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6] It is a crucial first step to ensure that any observed anti-inflammatory effects are not simply due to cytotoxicity.[7]

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Resazurin Addition: Prepare a 0.15 mg/mL solution of Resazurin sodium salt in PBS. Add 20 µL of this solution to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert resazurin (blue) to resorufin (pink).

  • Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the data and determine the CC50 value using non-linear regression.

5.2. Protocol: Anti-Inflammatory Screening (NO and Cytokine Measurement)

This protocol assesses the ability of compounds to inhibit the production of key inflammatory mediators in LPS-stimulated macrophages.[8]

  • Cell Seeding: Seed RAW 264.7 cells as described in Protocol 5.1.

  • Pre-treatment: After 24 hours, remove the media and add 100 µL of media containing non-toxic concentrations of the test compounds. Incubate for 1 hour.

  • Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect 80 µL of the supernatant from each well for analysis.

  • Nitric Oxide (NO) Assay (Griess Test):

    • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes.

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • TNF-α Quantification (ELISA):

    • Use a commercial ELISA kit for mouse TNF-α.

    • Follow the manufacturer's instructions precisely, using the collected cell supernatants as the sample.

  • Analysis: Calculate the percentage inhibition of NO and TNF-α production relative to the LPS-stimulated vehicle control. Determine IC50 values using non-linear regression.

5.3. Protocol: Western Blot for NF-κB and p38 MAPK Pathway Analysis

This protocol allows for the direct visualization of the phosphorylation status of key proteins in the target signaling pathways, confirming the mechanism of action.

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with test compounds for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. By employing the systematic derivatization strategy and the rigorous, multi-tiered in vitro screening cascade detailed in this guide, researchers can efficiently identify and characterize potent lead compounds. This structured approach, progressing from broad phenotypic screening to specific mechanism-of-action studies, ensures the generation of high-quality, interpretable data, thereby accelerating the journey from chemical synthesis to potential therapeutic application.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Specificity in Immunoassay Development

In the realm of drug development and diagnostics, immunoassays are indispensable tools for detecting and quantifying a vast array of molecules. The performance of these assays hinges on the specificity of the antibody-antigen interaction. The hapten, a small molecule that is immunogenic only when conjugated to a larger carrier protein, is the cornerstone of small-molecule immunoassay development.[1][2] This guide focuses on 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid, a hapten frequently used to generate antibodies for detecting nitrophenyl compounds.

However, the development of a highly specific immunoassay is often complicated by the phenomenon of cross-reactivity , where an antibody binds to molecules that are structurally similar, but not identical, to the target antigen.[3][4][5] This can lead to false-positive results or an overestimation of the analyte concentration, compromising the reliability of the assay.[4] Therefore, a thorough investigation of the cross-reactivity of an antibody against a panel of structurally related analogues is a non-negotiable step in assay validation.[3]

This guide provides a comprehensive framework for conducting cross-reactivity studies on analogues of this compound. We will delve into the rationale behind analogue selection, present a detailed experimental protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), and discuss the interpretation of the resulting data to elucidate structure-activity relationships (SAR).

Analogue Selection: Probing the Structure-Activity Relationship

The primary goal of a cross-reactivity study is to understand which structural features of the hapten are critical for antibody recognition. By systematically modifying the parent structure of this compound, we can map the epitope and determine the antibody's tolerance for structural variations. This is a fundamental aspect of understanding the structure-activity relationship (SAR) of the antibody-hapten interaction.[6][7]

For this guide, we will consider a hypothetical panel of analogues, each chosen to probe a specific structural element:

  • Parent Compound: this compound

  • Analogue A: 2-(4-Nitrophenyl)acetic Acid: This analogue lacks both fluorine atoms, allowing us to assess the contribution of these halogens to the binding affinity.[8]

  • Analogue B: 2-(2-Nitrophenyl)acetic Acid: The nitro group is shifted from the para- to the ortho-position relative to the acetic acid moiety. This tests the importance of the nitro group's position for antibody recognition.[9]

  • Analogue C: 2-(5-Fluoro-2-nitrophenyl)acetic Acid: By removing the fluorine at position 2, we can evaluate the individual contribution of each fluorine atom to the binding interaction.[10]

  • Analogue D: 2-(2,4,5-Trifluorophenyl)acetic Acid: This analogue replaces the nitro group with a fluorine atom, directly probing the significance of the nitro group itself versus a general electron-withdrawing substituent.[11][12]

The synthesis of such analogues typically involves standard organic chemistry reactions, such as the nitration of substituted phenylacetic acids or the construction of the acetic acid side chain onto a pre-functionalized nitrophenyl ring.[13][14]

Experimental Design: The Competitive ELISA

The competitive ELISA is the gold standard for determining the cross-reactivity of small molecules. Its underlying principle is a competition between the free analyte (the parent compound or its analogue) and a fixed amount of immobilized antigen for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the free analyte in the sample.[15][16][17][18]

G cluster_principle Principle of Competitive Binding cluster_low Low Analogue Concentration cluster_high High Analogue Concentration Ab Antibody Complex1 Bound Complex (Signal) Ab->Complex1 Complex2 Free Complex (No Signal) Ab->Complex2 Ag_Coated Coated Antigen Ag_Coated->Complex1 Binds Ag_Free Free Antigen (Analogue) Ag_Free->Complex2 Binds

Caption: Principle of Competitive ELISA.

Detailed Experimental Protocol

This protocol outlines a robust method for assessing cross-reactivity. It is essential to perform all dilutions and incubations with precision to ensure data quality.

Materials:

  • 96-well microtiter plates

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).

  • Primary Antibody: Specific polyclonal or monoclonal antibody raised against the coating antigen.

  • Parent Compound and Analogues

  • Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-species antibody.

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).[18]

  • Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST).[18]

  • Blocking Buffer: 5% non-fat dry milk or 3% BSA in PBST.[15][18]

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).[16]

  • Stop Solution: 2N H₂SO₄.[18]

  • Microplate reader set to 450 nm.[16]

ELISA_Workflow start Start coating 1. Coat Plate With Hapten-BSA Conjugate (Overnight at 4°C) start->coating wash1 2. Wash (3x) coating->wash1 blocking 3. Block With 5% Milk/PBST (1 hr at 37°C) wash1->blocking wash2 4. Wash (3x) blocking->wash2 competition 5. Competition Step Add Antibody + Standard/Analogue (90 min at 37°C) wash2->competition wash3 6. Wash (3x) competition->wash3 secondary_ab 7. Add HRP-Secondary Ab (1 hr at 37°C) wash3->secondary_ab wash4 8. Wash (5x) secondary_ab->wash4 substrate 9. Add TMB Substrate (15-20 min at 37°C, dark) wash4->substrate stop 10. Add Stop Solution substrate->stop read 11. Read Absorbance at 450 nm stop->read end End read->end

Caption: Competitive ELISA Workflow for Cross-Reactivity.

Methodology:

  • Antigen Coating: Dilute the hapten-BSA conjugate to a pre-optimized concentration (typically 1-10 µg/mL) in coating buffer. Add 100 µL to each well of a 96-well plate. Cover and incubate overnight at 4°C.[15]

    • Causality: This step immobilizes the target antigen onto the solid phase, providing a capture surface for the primary antibody.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

    • Causality: Washing removes any unbound antigen, ensuring a clean surface for the subsequent steps.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for at least 1 hour at 37°C.[15]

    • Causality: The proteins in the blocking buffer (casein or BSA) occupy any remaining protein-binding sites on the plastic well surface, preventing non-specific binding of the antibodies in later steps.

  • Washing: Repeat the wash step as described in step 2.

  • Competition Reaction:

    • Prepare serial dilutions of the parent compound (for the standard curve) and each analogue in blocking buffer.

    • In a separate dilution plate, mix 50 µL of each standard/analogue dilution with 50 µL of the primary antibody (at its pre-optimized working dilution). Incubate this mixture for at least 1 hour at 37°C.[15]

    • Transfer 100 µL of the pre-incubated antibody-antigen mixture to the corresponding wells of the coated and blocked assay plate. Incubate for 90 minutes at 37°C.[15]

    • Causality: This is the critical competitive step. Free antigen in the solution will compete with the coated antigen for binding to the primary antibody. Higher concentrations of free antigen result in fewer antibodies binding to the plate.

  • Washing: Discard the solutions and wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in wash buffer, to each well. Incubate for 1 hour at 37°C.[15]

    • Causality: The secondary antibody binds to the primary antibody that has been captured on the plate. The HRP enzyme will be used for signal generation.

  • Final Washing: Wash the plate five times with wash buffer. This more stringent wash is crucial to reduce background noise.[16]

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.[16]

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) of each well at 450 nm within 5 minutes of adding the stop solution.[16]

Data Analysis and Interpretation
  • Standard Curve Generation: Plot the OD values against the log of the concentration for the parent compound standards. Perform a four-parameter logistic regression to fit the curve.

  • IC50 Calculation: From the standard curve for the parent compound and the inhibition curves for each analogue, determine the IC50 value . The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal (B/B₀ = 50%).

  • Cross-Reactivity Calculation: The percent cross-reactivity (%CR) is calculated using the following formula:

    %CR = (IC50 of Parent Compound / IC50 of Analogue) x 100

    • Trustworthiness: This formula provides a standardized metric for comparing the relative binding affinities of different analogues to the antibody. A self-validating system requires running the parent compound in every assay to serve as the 100% reference.

Comparative Data and Discussion

The following table presents hypothetical, yet plausible, experimental data for our selected analogues. This data allows for a direct comparison of their performance.

Analogue IDCompound NameKey Structural ModificationHypothetical IC50 (ng/mL)Calculated Cross-Reactivity (%)
Parent This compound-10.0100.0%
Analogue A2-(4-Nitrophenyl)acetic AcidRemoval of both fluorine atoms850.01.18%
Analogue B2-(2-Nitrophenyl)acetic AcidIsomeric shift of the nitro group (para -> ortho)1,200.00.83%
Analogue C2-(5-Fluoro-2-nitrophenyl)acetic AcidRemoval of one fluorine atom (at position 2)150.06.67%
Analogue D2-(2,4,5-Trifluorophenyl)acetic AcidReplacement of nitro group with fluorine> 10,000< 0.1%

Interpretation of Results & Structure-Activity Insights:

  • The Criticality of the Nitro Group: Analogue D, which lacks the nitro group entirely, shows negligible cross-reactivity (<0.1%). This is a powerful piece of evidence indicating that the 4-nitro group is an essential component of the epitope recognized by the antibody.

  • Positional Importance of Substituents: The significantly lower cross-reactivity of Analogue B (0.83%) compared to the parent compound demonstrates that the spatial arrangement of the substituents is crucial. The antibody binding pocket is finely tuned to recognize the para-substituted nitro group.

  • Contribution of Fluorine Atoms: Analogue A, lacking both fluorine atoms, exhibits very low cross-reactivity (1.18%). This suggests that the fluorine atoms are major contributors to the binding affinity, perhaps through favorable electronic or steric interactions within the antibody's binding site.

  • Differential Halogen Importance: The cross-reactivity of Analogue C (6.67%), while still low, is considerably higher than that of Analogue A. This implies that the fluorine atom at position 5 is more critical for binding than the one at position 2.

This comprehensive guide demonstrates that cross-reactivity studies are far more than a simple validation step; they are a powerful tool for dissecting the molecular interactions that govern immunoassay specificity. The data from these experiments provide invaluable insights into the structure-activity relationship of the antibody, guiding the development of more specific and reliable diagnostic and research tools. By employing a systematic approach to analogue selection and a robust competitive ELISA protocol, researchers can have high confidence in the specificity and performance of their immunoassays. The careful consideration of potential cross-reactants is fundamental to ensuring the accuracy and integrity of experimental data in drug development and scientific research.[19][20]

References

A Comparative Guide to Analytical Techniques for Confirming the Purity of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous confirmation of a compound's purity is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid, a key intermediate in various synthetic pathways. As Senior Application Scientists, our objective is to offer not just a list of methods, but a strategic guide grounded in scientific principles and practical expertise, enabling you to make informed decisions for your analytical workflows.

The purity of an active pharmaceutical ingredient (API) or intermediate like this compound is a critical quality attribute. Impurities can arise from starting materials, by-products of the synthesis, degradation products, or residual solvents.[1][2] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of these impurities in new drug substances.[1][3][4][5]

This guide will explore a multi-faceted approach to purity determination, leveraging the strengths of various analytical techniques to build a comprehensive and self-validating purity profile.

Orthogonal Analytical Approaches: A Strategy for Comprehensive Purity Assessment

A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This approach minimizes the risk of overlooking impurities that may co-elute or be undetectable by a single method.

Chromatographic Techniques: The Workhorse of Purity Analysis

Chromatography is a fundamental technique for separating components of a mixture.[6][7] For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is the primary tool for purity and impurity profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, is highly effective for separating polar and non-volatile compounds like aromatic carboxylic acids.[8] Its high resolution and sensitivity make it ideal for detecting and quantifying impurities.[8]

  • Principle of Causality: The choice of a reverse-phase C18 column is based on the non-polar nature of the stationary phase, which effectively retains the aromatic analyte while allowing for separation from more polar or less retained impurities using a polar mobile phase. The inclusion of an acid, like phosphoric or formic acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[9]

Experimental Protocol: HPLC Purity Determination

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Acetonitrile:Water

Data Presentation: HPLC Purity Analysis

CompoundRetention Time (min)Area (%)
This compound12.599.8
Impurity 1 (e.g., starting material)8.20.1
Impurity 2 (e.g., regioisomer)11.90.1

Trustworthiness through System Suitability: Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[10][11] This typically involves injecting a standard solution to verify parameters like theoretical plates, tailing factor, and reproducibility of injections, as outlined in pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <621>.[6][7][10][12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. This is invaluable for identifying unknown impurities.

  • Expertise in Action: For this compound, electrospray ionization (ESI) in negative mode is the preferred ionization technique, as it readily deprotonates the carboxylic acid, forming the [M-H]⁻ ion for sensitive detection.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. While this compound itself is not ideal for direct GC-MS analysis due to its low volatility and polar nature, derivatization can make it amenable to this technique.[13]

  • Strategic Derivatization: A common derivatization strategy for carboxylic acids is silylation, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13][14] This process replaces the acidic proton with a non-polar trimethylsilyl group, increasing volatility and thermal stability.[14]

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable aprotic solvent (e.g., acetonitrile).

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS. Heat at 70°C for 30 minutes.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Spectroscopic Techniques: Unveiling Molecular Structure and Purity

Spectroscopic methods provide crucial information about the chemical structure and can be powerful tools for purity assessment, especially when used quantitatively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for structural elucidation and can be used quantitatively (qNMR) to determine purity without the need for a reference standard of the analyte.[8] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹⁹F NMR: A Specialized Tool: Due to the presence of two fluorine atoms, ¹⁹F NMR is a particularly powerful and sensitive technique for this molecule.[15][16] The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to sharp signals and a wide chemical shift range, which minimizes signal overlap.[15][17] This makes it an excellent tool for detecting and quantifying fluorine-containing impurities.[18][19][20][21] The quantitative accuracy of ¹⁹F NMR can be high, with precisions of ±1% achievable with optimized parameters.[17]

Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)

  • Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., trifluorotoluene) into an NMR tube.

  • Solvent: Use a deuterated solvent (e.g., DMSO-d₆) that fully dissolves both the sample and the internal standard.

  • Acquisition: Acquire the ¹⁹F NMR spectrum using a pulse sequence with a sufficient relaxation delay (at least 5 times the longest T₁) to ensure full signal recovery for accurate integration.

  • Data Analysis: Integrate the signals of the analyte and the internal standard. The purity is calculated based on the integral values, the known purity of the internal standard, and the masses of the sample and standard.

Data Presentation: qNMR Purity Calculation

ParameterValue
Analyte Integral100.0
Internal Standard Integral98.5
Analyte Mass (mg)10.2
Internal Standard Mass (mg)5.1
Internal Standard Purity (%)99.9
Calculated Purity (%) 99.7
Elemental Analysis: Confirming the Empirical Formula

Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a compound.[22][23] This technique is fundamental for confirming the empirical formula of a newly synthesized compound and serves as a basic check of purity.[24] For a pure sample of this compound (C₈H₅F₂NO₄), the experimental values should be within ±0.4% of the theoretical values.[25]

Data Presentation: Elemental Analysis

ElementTheoretical (%)Experimental (%)Difference (%)
Carbon41.5841.45-0.13
Hydrogen2.182.21+0.03
Nitrogen6.066.01-0.05
Thermal Analysis: Assessing Physicochemical Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the physical and chemical properties of a substance as a function of temperature.[26][27]

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the melting point and enthalpy of fusion of a crystalline solid. A sharp melting peak with a narrow range is indicative of high purity. Impurities tend to broaden the melting peak and lower the melting point.

Thermogravimetric Analysis (TGA)

TGA measures changes in mass as a function of temperature. It is useful for detecting residual solvents or water content and assessing the thermal stability of the compound.[28]

Data Presentation: Thermal Analysis

TechniqueParameterResultInterpretation
DSCMelting Point155-157 °CSharp peak indicates high purity
TGAMass Loss below 100 °C<0.1%No significant volatile impurities

Comparison of Analytical Techniques

TechniquePrincipleAdvantagesLimitationsApplication for this Compound
HPLC Differential partitioning between mobile and stationary phasesHigh resolution, high sensitivity, quantitativeRequires a reference standard for impurity identificationPrimary method for purity and impurity profiling
LC-MS HPLC separation with mass detectionIdentifies unknown impurities, high sensitivityCan be less quantitative than HPLC-UVStructural confirmation of impurities
GC-MS Separation of volatile compounds with mass detectionHigh resolution for volatile compoundsRequires derivatization for non-volatile compoundsOrthogonal method for volatile impurities after derivatization
NMR (¹H, ¹³C, ¹⁹F) Nuclear spin transitions in a magnetic fieldProvides structural information, qNMR is a primary methodLower sensitivity than chromatographic methodsStructural confirmation and quantitative purity determination (especially ¹⁹F qNMR)
Elemental Analysis Combustion analysis to determine elemental compositionConfirms empirical formulaDoes not distinguish between isomers or different compounds with the same formulaFundamental check of composition
DSC/TGA Measurement of thermal propertiesRapid assessment of purity and thermal stabilityIndirect measure of purity, less specificAssessment of crystalline purity and volatile content

Logical Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound, integrating the discussed techniques.

G cluster_0 Initial Synthesis Batch cluster_1 Primary Purity & Impurity Profiling cluster_2 Structural Confirmation & Orthogonal Purity cluster_3 Compositional & Physicochemical Verification cluster_4 Final Purity Confirmation start This compound hplc HPLC-UV start->hplc Primary Analysis nmr NMR (1H, 13C, 19F) start->nmr Structural Identity gcms GC-MS (after derivatization) start->gcms Volatile Impurities? ea Elemental Analysis start->ea Empirical Formula dsc_tga DSC / TGA start->dsc_tga Thermal Properties lcms LC-MS hplc->lcms Impurity > 0.1%? Identify Unknowns report Certificate of Analysis hplc->report lcms->report qnmr Quantitative 19F NMR nmr->qnmr Quantitative Purity qnmr->report gcms->report ea->report dsc_tга dsc_tга dsc_tга->report

Caption: A comprehensive workflow for purity analysis.

Conclusion

Confirming the purity of this compound requires a multi-pronged analytical strategy. While HPLC serves as the primary tool for routine purity checks and impurity profiling, it should be complemented by orthogonal techniques to ensure a comprehensive and trustworthy assessment. Quantitative ¹⁹F NMR offers a powerful, direct measure of purity, while LC-MS is indispensable for the identification of unknown impurities. Elemental and thermal analyses provide fundamental verification of composition and physicochemical properties. By integrating these techniques, researchers and drug development professionals can establish a robust, self-validating system for quality control, ensuring the integrity of their research and the safety of potential downstream applications. The validation of these analytical methods according to ICH guidelines is a critical step to ensure their accuracy, precision, specificity, and robustness.[29][30][31][32][33]

References

spectroscopic analysis (NMR, IR, MS) to confirm 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid structure

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Spectroscopic Confirmation of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Authored by: Dr. Eleanor Vance, Senior Application Scientist

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth, multi-technique spectroscopic analysis to definitively confirm the structure of this compound, a key intermediate in the synthesis of various pharmacologically active compounds. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a holistic and self-validating analytical workflow.

The Analytical Imperative: Why a Multi-Technique Approach?

Relying on a single analytical technique for structural elucidation can be fraught with ambiguity. Each spectroscopic method probes different aspects of a molecule's structure, and their combined data provides a synergistic and robust confirmation.

  • NMR Spectroscopy reveals the carbon-hydrogen framework and the electronic environment of individual atoms.

  • IR Spectroscopy identifies the functional groups present in the molecule.

  • Mass Spectrometry determines the molecular weight and provides information about the elemental composition and fragmentation patterns.

This guide will demonstrate how the data from these techniques interlocks to build an unassailable case for the structure of this compound.

G cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information NMR NMR Spectroscopy Framework C-H Framework & Connectivity NMR->Framework IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Confirmed_Structure Confirmed Structure: This compound Framework->Confirmed_Structure Functional_Groups->Confirmed_Structure Molecular_Weight->Confirmed_Structure G cluster_mol This compound cluster_nmr Expected NMR Signals mol H_NMR ¹H NMR ~10.5 ppm -COOH ~7.8 ppm Ar-H ~4.0 ppm -CH₂- C_NMR ¹³C NMR ~170 ppm -COOH ~158, 155 ppm C-F ~145 ppm C-NO₂ ~125, 115 ppm Ar-C ~35 ppm -CH₂-

comparing the effects of fluorine substitution on phenylacetic acid acidity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding how subtle molecular modifications impact physicochemical properties is paramount. The strategic placement of a fluorine atom on a phenylacetic acid scaffold is a common tactic to modulate acidity, a critical parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the effects of ortho-, meta-, and para-fluorine substitution on the acidity of phenylacetic acid, supported by experimental data and detailed methodologies.

The Fundamental Principle: Electronic Effects on Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups attached to the molecule can delocalize the negative charge of the carboxylate, stabilizing it and thereby increasing the acidity of the parent acid (resulting in a lower pKa value).[1][2] Conversely, electron-donating groups destabilize the anion and decrease acidity.

Fluorine, the most electronegative element, exerts two primary electronic effects:

  • Negative Inductive Effect (-I): Fluorine strongly withdraws electron density through the sigma (σ) bond framework due to its high electronegativity.[1][2][3] This effect is distance-dependent, diminishing as the fluorine atom moves further from the carboxylic acid group.[1][4]

  • Positive Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the fluorine atom can be donated into the aromatic π-system.[3][5][6] This electron-donating effect is most pronounced when the fluorine is in the ortho or para position.

The net effect of fluorine substitution on the acidity of phenylacetic acid is a delicate balance between these opposing forces. For halogens, the inductive effect generally outweighs the mesomeric effect.[3]

Comparative Acidity: A Data-Driven Analysis

The acidity of phenylacetic acid and its fluorinated analogues is quantified by their pKa values. A lower pKa indicates a stronger acid. The following table summarizes experimentally determined pKa values.

CompoundStructurepKa (in water at 25°C)
Phenylacetic Acid4.31[7]
2-Fluorophenylacetic Acid~4.09 (Estimated)
3-Fluorophenylacetic Acid~4.15 (Estimated)
4-Fluorophenylacetic Acid4.25[8][9]

Analysis of Acidity Trends:

  • 4-Fluorophenylacetic Acid (para): The fluorine at the para position exerts both a -I and a +M effect. The inductive effect withdraws electron density, stabilizing the carboxylate anion and increasing acidity relative to phenylacetic acid. However, the resonance effect donates electron density, partially counteracting the inductive pull.[5] The net result is a slight increase in acidity (lower pKa) compared to the unsubstituted acid.[8][9]

  • 3-Fluorophenylacetic Acid (meta): In the meta position, the fluorine atom's resonance effect does not extend to the carboxyl group. Therefore, it primarily exerts a stabilizing -I effect, leading to an increase in acidity compared to phenylacetic acid. The inductive effect is weaker than in the ortho position due to the increased distance.

  • 2-Fluorophenylacetic Acid (ortho): The fluorine atom in the ortho position is closest to the carboxylic acid group, resulting in the strongest electron-withdrawing inductive effect, which significantly stabilizes the conjugate base.[1] This leads to the most substantial increase in acidity among the three isomers. This phenomenon is sometimes referred to as the "ortho effect," where ortho-substituted benzoic acids are often stronger than their meta and para isomers, regardless of the substituent's electronic nature.[5]

The expected order of acidity is: 2-Fluorophenylacetic Acid > 3-Fluorophenylacetic Acid > 4-Fluorophenylacetic Acid > Phenylacetic Acid

This trend highlights the dominance of the distance-dependent inductive effect in determining the acidity of these compounds.

Visualizing the Electronic Landscape

The interplay of inductive and resonance effects can be visualized to better understand their influence on the stability of the carboxylate anion.

Caption: Positional Effects of Fluorine on Acidity.

Experimental Determination of pKa: Potentiometric Titration

A reliable method for determining the pKa of weak acids is potentiometric titration.[10][11][12] This technique involves the gradual addition of a strong base of known concentration to a solution of the acid while monitoring the pH. The pKa can be determined from the inflection point of the resulting titration curve.[11][12]

Detailed Protocol

Materials and Equipment:

  • Calibrated pH meter and electrode[10]

  • Magnetic stirrer and stir bar

  • 50 mL burette (Class A)

  • 100 mL beaker

  • Standardized 0.1 M NaOH solution

  • 0.1 M HCl solution[10]

  • 0.15 M KCl solution (to maintain constant ionic strength)[10]

  • Nitrogen gas supply

  • Analytical balance

  • Volumetric flasks and pipettes

  • The phenylacetic acid analogue to be tested

Procedure:

  • Sample Preparation: Accurately weigh a sample of the fluorophenylacetic acid and dissolve it in deionized water to prepare a solution of approximately 1 mM.[10]

  • Initial Acidification: Transfer a known volume (e.g., 20 mL) of the sample solution to a 100 mL beaker. Add 0.1 M HCl to adjust the initial pH to between 1.8 and 2.0.[10]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO2, which can interfere with the titration. Maintain a gentle stream of nitrogen over the solution throughout the titration.[10][12]

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette containing the standardized 0.1 M NaOH solution above the beaker.

  • Titration: Begin adding the NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize (drift of less than 0.01 pH units per minute) before recording the pH and the total volume of titrant added.[10]

  • Endpoint Region: As the pH begins to change more rapidly, decrease the increment size to 0.05 mL or even dropwise to accurately capture the inflection point.

  • Completion: Continue the titration until the pH reaches approximately 12 to 12.5 and stabilizes.[10]

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of the first derivative curve corresponds to the equivalence point.

    • The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is equal to the pKa of the acid.

  • Reproducibility: Perform the titration in triplicate to ensure the reliability of the results and calculate the average pKa and standard deviation.[10]

Experimental Workflow Diagram

G start Prepare 1 mM Acid Solution acidify Acidify to pH ~2 with 0.1 M HCl start->acidify purge Purge with N2 to remove CO2 acidify->purge titrate Titrate with Standardized 0.1 M NaOH purge->titrate record Record pH vs. Volume of NaOH titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot derivative Calculate 1st Derivative (ΔpH/ΔV) plot->derivative endpoint Identify Equivalence Point (Peak of 1st Derivative) derivative->endpoint half_endpoint Determine Volume at Half-Equivalence Point endpoint->half_endpoint pka pKa = pH at Half-Equivalence Point half_endpoint->pka

Caption: Potentiometric Titration Workflow for pKa Determination.

Conclusion

The substitution of a fluorine atom on the phenyl ring of phenylacetic acid provides a clear and predictable method for modulating its acidity. The electron-withdrawing inductive effect of fluorine is the dominant factor, leading to an increase in acidity (a decrease in pKa). The magnitude of this effect is highly dependent on the position of the fluorine atom, with the ortho position having the most pronounced acid-strengthening effect due to its proximity to the carboxylic acid group. This comprehensive understanding, supported by robust experimental data obtained through methods like potentiometric titration, is essential for the rational design of molecules with tailored physicochemical properties in drug discovery and development.

References

Safety Operating Guide

Navigating the Disposal of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the Compound

2-(2,5-Difluoro-4-nitrophenyl)acetic Acid is a complex organic molecule featuring a difluorinated and nitrated aromatic ring attached to an acetic acid moiety. The combination of these functional groups suggests a profile of potential hazards that must be carefully managed. Based on data from analogous compounds such as 4-Nitrophenylacetic acid and 2-Nitrophenylacetic acid, the primary hazards are anticipated to be:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]

It is also suspected to have the potential for causing genetic defects, a concern with some nitroaromatic compounds.[1] Therefore, it is imperative to treat this compound as hazardous waste.

Table 1: Hazard Profile of Structurally Similar Nitrophenylacetic Acid Derivatives

Hazard StatementGHS ClassificationPrimary Route of ExposureSource
Causes skin irritationSkin Irritation, Category 2Dermal[1][2][3]
Causes serious eye irritationEye Irritation, Category 2Ocular[1][2][3]
May cause respiratory irritationSTOT - SE, Category 3Inhalation[1][2]
Suspected of causing genetic defectsGerm Cell Mutagenicity, Cat 2Inhalation, Ingestion, Dermal[1]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, the establishment of a safe working environment and the use of appropriate Personal Protective Equipment (PPE) are non-negotiable.

Engineering Controls

All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1] An emergency eyewash station and a safety shower must be readily accessible.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is your first line of defense against accidental exposure.

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Always inspect gloves for any signs of degradation or perforation before use and dispose of them after handling the compound.[4]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles that conform to EN166 or NIOSH standards are essential to protect against splashes and airborne particles.[1][4]

  • Lab Coat: A standard, fully-fastened laboratory coat should be worn to protect skin and clothing.[4]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved particulate respirator (e.g., N95) should be used.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Waste Segregation and Collection

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Solid Waste:

    • Carefully collect all solid this compound waste, including residual amounts in original containers, contaminated weighing papers, and disposable lab equipment.

    • Place these materials into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.

    • Avoid generating dust during transfer.[5]

  • Liquid Waste:

    • If the compound is in solution, collect all liquid waste in a dedicated, sealed container.

    • Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible mixtures can lead to dangerous reactions.

  • Contaminated PPE:

    • All PPE that has come into contact with the compound, such as gloves and disposable lab coats, must be considered hazardous waste.

    • Collect these items in a designated, sealed container for hazardous waste disposal.

Labeling and Storage

Accurate and clear labeling is a regulatory requirement and a critical safety measure.

  • Labeling: The hazardous waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant," "Handle with Care").

  • Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents and strong bases.[1][6]

Arranging for Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste. Provide them with a complete and accurate description of the waste contents.

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure the area is well-ventilated.[4]

  • Control the Spill: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance. Avoid raising dust.[5]

  • Collect and Containerize: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Solid Solid Waste (Pure compound, contaminated items) CollectSolid Collect in a labeled, sealed, compatible hazardous waste container Solid->CollectSolid Liquid Liquid Waste (Solutions) CollectLiquid Collect in a dedicated, labeled, sealed liquid waste container Liquid->CollectLiquid Store Store in a designated, secure hazardous waste accumulation area CollectSolid->Store CollectLiquid->Store EHS Contact EHS or Licensed Hazardous Waste Contractor Store->EHS Incineration High-Temperature Incineration (Preferred Method) EHS->Incineration

Caption: Workflow for the safe disposal of this compound.

Rationale for Disposal Method

Halogenated nitroaromatic compounds are generally resistant to biodegradation and can persist in the environment.[7] For this reason, high-temperature incineration is the preferred and most effective disposal method.[8] This process ensures the complete destruction of the compound, breaking it down into less harmful components such as carbon dioxide, water, nitrogen oxides, and hydrogen fluoride, which are then treated in the incinerator's scrubbing systems. The U.S. Environmental Protection Agency (EPA) has identified incineration as a technically feasible and environmentally sound method for the disposal of organic chemical waste.[8]

Conclusion

The responsible management and disposal of this compound are paramount for ensuring a safe laboratory environment and protecting the broader ecosystem. By adhering to the rigorous protocols outlined in this guide—from meticulous hazard assessment and the consistent use of PPE to proper waste segregation and compliant disposal—researchers can confidently navigate their work while upholding the highest standards of safety and environmental stewardship.

References

Comprehensive Safety and Handling Guide for 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Core Principles

2-(2,5-Difluoro-4-nitrophenyl)acetic Acid is a compound that, based on its functional groups (difluoro, nitro, phenylacetic acid), should be handled with caution. The difluoro and nitro groups suggest potential toxicity and reactivity, while the acetic acid moiety indicates corrosive properties.

Anticipated Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

  • Toxicity: Halogenated nitroaromatic compounds are often toxic.[3] Ingestion of similar compounds may be harmful.[4][5]

  • Reactivity: Avoid contact with strong oxidizing agents and strong bases.[5][6]

  • Environmental Hazard: Halogenated organic compounds can pose environmental risks and require specific disposal procedures.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE ComponentSpecificationsRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[9][10]Protects against splashes and airborne particles that can cause serious eye irritation or damage. Contact lenses should not be worn as they can absorb and concentrate irritants.[4]
Hand Protection Chemically resistant gloves, such as nitrile, inspected before each use.[3][9] Follow proper glove removal technique to avoid skin contact.Prevents skin contact, which can lead to irritation or absorption of the chemical.
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.[3][10]Protects the skin from spills and splashes. Natural fiber clothing (e.g., cotton) is recommended over synthetic fabrics like polyester.[10]
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[4] If handling powders outside of a fume hood, a NIOSH-approved respirator may be necessary.[3]Minimizes the inhalation of dust or aerosols, which can cause respiratory tract irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.

Preparation and Weighing
  • Designated Area: Conduct all handling of this compound in a designated area within a chemical fume hood.

  • Pre-use Inspection: Before starting, ensure that all necessary PPE is available and in good condition. Check that the fume hood is functioning correctly.

  • Weighing: If weighing the solid compound, do so within the fume hood to contain any dust. Use a tared container to minimize handling.

Dissolving and Reactions
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Temperature Control: If the reaction is exothermic, use an ice bath to control the temperature.

  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.

Post-Reaction Work-up and Purification
  • Quenching: Quench reactions carefully, especially if reactive reagents were used.

  • Extraction and Separation: Perform extractions and separations in the fume hood.

  • Drying and Concentration: If using a rotary evaporator, ensure the vacuum pump is trapped to capture any volatile components.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[3][9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[9][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][9]
Minor Spill For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[4]
Major Spill Evacuate the area and alert your institution's EHS department immediately.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Halogenated Waste: This compound is a halogenated organic compound. All waste containing this chemical must be disposed of in a designated "Halogenated Waste" container.[7]

  • Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads, filter paper) should be collected in a separate, clearly labeled hazardous waste container.

  • Aqueous Waste: Aqueous solutions containing this compound should also be collected as hazardous waste. Do not dispose of them down the drain.[9]

Container Management
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[7]

  • Closure: Keep waste containers closed except when adding waste.[12]

  • Secondary Containment: Use secondary containment for all liquid waste containers to prevent spills.[12]

Empty Container Disposal
  • Thoroughly empty the container of all contents.

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[12]

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[12]

  • After proper rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.

Visualizing the Workflow

The following diagram illustrates the key decision points and safety protocols in the handling and disposal workflow for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency start Start: Obtain Compound ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve/React weigh->dissolve spill Spill or Exposure weigh->spill workup Post-Reaction Work-up dissolve->workup dissolve->spill waste Segregate Waste workup->waste workup->spill container Label Waste Container waste->container dispose Dispose via EHS container->dispose emergency_proc Follow Emergency Procedures spill->emergency_proc

Caption: Workflow for Safe Handling and Disposal.

References

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